Product packaging for ICG-OSu(Cat. No.:)

ICG-OSu

Cat. No.: B2660905
M. Wt: 828.0 g/mol
InChI Key: KDJUNNVUQBKNAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ICG-OSu is a useful research compound. Its molecular formula is C49H53N3O7S and its molecular weight is 828.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H53N3O7S B2660905 ICG-OSu

Properties

IUPAC Name

4-[(2Z)-2-[(2E,4E,6E)-7-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H53N3O7S/c1-48(2)41(50(39-28-26-35-19-12-14-21-37(35)46(39)48)32-16-8-11-25-45(55)59-52-43(53)30-31-44(52)54)23-9-6-5-7-10-24-42-49(3,4)47-38-22-15-13-20-36(38)27-29-40(47)51(42)33-17-18-34-60(56,57)58/h5-7,9-10,12-15,19-24,26-29H,8,11,16-18,25,30-34H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJUNNVUQBKNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)ON4C(=O)CCC4=O)C=CC=CC=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)ON4C(=O)CCC4=O)/C=C/C=C/C=C/C=C\5/C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H53N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

828.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Properties of ICG-OSu

Author: BenchChem Technical Support Team. Date: November 2025

Indocyanine green (ICG) is a tricarbocyanine dye with significant applications in medical diagnostics, including cardiac output determination, hepatic function assessment, and ophthalmic angiography.[1][2] Its N-hydroxysuccinimide ester derivative, ICG-OSu, is an amine-reactive form of the dye, widely utilized for creating bioconjugates with molecules such as antibodies and peptides for in vivo imaging and therapeutic applications.[1][3][4] This guide provides a detailed overview of the spectral properties of this compound and its variants, experimental protocols for its use, and logical diagrams of key processes.

The spectral characteristics of ICG are highly dependent on its concentration and the solvent environment due to its tendency to form aggregates in aqueous solutions. This aggregation can alter the absorption spectrum and quench fluorescence. Binding to plasma proteins, such as albumin, mitigates this effect and enhances fluorescence.

Quantitative Spectral Data

The spectral properties of this compound and related derivatives are crucial for their application in fluorescence-based assays and imaging. The following tables summarize key quantitative data for these compounds, primarily when dissolved in dimethyl sulfoxide (DMSO), the recommended solvent for stock solutions.

CompoundExcitation Max (λex)Emission Max (λem)Molar Extinction Coefficient (ε)SolventCitations
This compound~780 nm~800 nmNot SpecifiedDMSO
ICG (Parent Compound)789 nm813 nm230,000 cm⁻¹M⁻¹ddH₂O or PBS
ICG Xtra-OSu790 nm814 nm230,000 cm⁻¹M⁻¹DMSO
ICG-PEG12-OSu789 nm813 nm230,000 cm⁻¹M⁻¹DMSO
ICG-Sulfo-EG8-OSu789 nm813 nm230,000 cm⁻¹M⁻¹DMSO
ICG-Sulfo-OSu~785 nmNot Specified230,000 cm⁻¹M⁻¹DMSO

Correction Factors for Degree of Substitution (DOS) Calculation

When calculating the degree of labeling of proteins, it is necessary to account for the absorbance of the ICG dye at 280 nm.

CompoundA₂₈₀ Correction Factor (CF₂₈₀)Citations
ICG Xtra-OSu0.055
ICG-PEG12-OSu0.076
ICG-Sulfo-EG8-OSu0.076
ICG-Sulfo-OSu0.073

Experimental Protocols

Accurate and reproducible results in bioconjugation depend on meticulous adherence to experimental protocols. The following sections detail the standard methodologies for working with this compound.

Preparation of this compound Stock Solution

This protocol outlines the preparation of the dye stock solution, which is the first step in the conjugation process.

Methodology:

  • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Add anhydrous dimethyl sulfoxide (DMSO) to the vial to create a 10-20 mM stock solution.

  • Mix thoroughly by vortexing or pipetting until the dye is completely dissolved.

  • This stock solution should be prepared fresh and used promptly, as extended storage can reduce the dye's reactivity. If short-term storage is necessary, it can be kept at ≤ -15°C for up to two weeks, protected from light and moisture.

Protein Conjugation with this compound

This protocol describes the covalent labeling of proteins (e.g., antibodies) with this compound.

Methodology:

  • Prepare Protein Solution:

    • Dissolve the target protein in a suitable buffer such as 1X phosphate-buffered saline (PBS), pH 7.2-7.4. The protein concentration should ideally be greater than 2 mg/mL.

    • Adjust the pH of the protein solution to 8.5 ± 0.5 by adding a reaction buffer (e.g., 1 M sodium carbonate or 1 M phosphate buffer, pH ~9.0). A common ratio is 1 part reaction buffer to 9 parts protein solution.

  • Determine Optimal Dye/Protein Ratio (Optional but Recommended):

    • To achieve effective labeling, an optimal degree of substitution (DOS) of 4-10 moles of ICG per mole of antibody is often recommended.

    • Perform small-scale reactions with varying molar ratios of this compound to protein (e.g., 5:1, 10:1, 15:1, 20:1) to determine the ideal ratio for your specific protein and application. A 10:1 ratio is a common starting point.

  • Conjugation Reaction:

    • Add the calculated amount of the this compound stock solution (from Protocol 1) to the pH-adjusted protein solution with gentle but effective mixing.

    • Ensure the final concentration of DMSO in the reaction mixture is less than 10% to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 30-60 minutes with continuous, gentle shaking or rotation, protected from light.

Purification of the ICG-Protein Conjugate

This protocol details the separation of the labeled protein from unreacted, free this compound.

Methodology:

  • Prepare a Desalting Column:

    • Use a size-exclusion chromatography column, such as Sephadex G-25 or an equivalent, to separate the larger protein conjugate from the smaller free dye molecules.

    • Equilibrate the column according to the manufacturer's instructions, typically with PBS at pH 7.2-7.4.

  • Purification:

    • Load the entire reaction mixture from the conjugation step onto the top of the equilibrated column.

    • Allow the sample to enter the column bed, then begin elution with PBS (pH 7.2-7.4).

    • Collect the fractions. The first colored fractions to elute will contain the high-molecular-weight ICG-protein conjugate. The later-eluting colored fractions will contain the free dye.

    • Combine the fractions containing the desired conjugate.

Characterization: Determining the Degree of Substitution (DOS)

This protocol explains how to quantify the average number of dye molecules conjugated to each protein molecule.

Methodology:

  • Measure Absorbance:

    • Dilute a sample of the purified conjugate in a suitable buffer (e.g., PBS) to a concentration where the absorbance values are within the linear range of the spectrophotometer (typically 0.1 to 0.9). The recommended concentration is between 1-10 µM.

    • Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀), corresponding to the protein's maximum absorbance, and at the absorbance maximum of the ICG dye (~785 nm for ICG dyes, A_dye).

  • Calculate the Degree of Substitution (DOS):

    • The DOS is calculated using the Beer-Lambert law and the correction factor (CF₂₈₀) for the dye's absorbance at 280 nm.

    • Concentration of the Dye ([Dye]): [Dye] = A_dye / (ε_dye * path length)

    • Concentration of the Protein ([Protein]): [Protein] = (A₂₈₀ - (A_dye * CF₂₈₀)) / (ε_protein * path length)

    • Degree of Substitution (DOS): DOS = [Dye] / [Protein]

    Where:

    • A_dye: Absorbance of the conjugate at the λ_max of ICG (~785 nm).

    • A₂₈₀: Absorbance of the conjugate at 280 nm.

    • ε_dye: Molar extinction coefficient of the ICG derivative (e.g., 230,000 cm⁻¹M⁻¹).

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 cm⁻¹M⁻¹ for IgG).

    • CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (see table above).

Visualizations

The following diagrams illustrate the key chemical and procedural workflows involved in using this compound.

ICG_OSu_Labeling_Reaction Protein Protein-NH₂ (e.g., Antibody) Reaction pH 8.5 - 9.0 Room Temperature 30-60 min Protein->Reaction ICG_OSu This compound (Amine-Reactive Dye) ICG_OSu->Reaction Conjugate Protein-NH-CO-ICG (Stable Amide Bond) Reaction->Conjugate + NHS N-Hydroxysuccinimide (Byproduct) Reaction->NHS

Caption: Covalent conjugation of this compound to a primary amine on a protein.

Experimental_Workflow prep_dye 1. Prepare Dye Stock (this compound in DMSO) conjugate 3. Conjugation Reaction (Mix Dye and Protein) prep_dye->conjugate prep_protein 2. Prepare Protein Solution (Adjust pH to 8.5-9.0) prep_protein->conjugate purify 4. Purification (Size-Exclusion Chromatography) conjugate->purify characterize 5. Characterization (Spectroscopy and DOS Calculation) purify->characterize storage Store Conjugate (4°C or -20°C) characterize->storage

References

An In-Depth Technical Guide to ICG-OSu vs. Free ICG for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG), a tricarbocyanine dye, is a well-established near-infrared (NIR) fluorophore approved by the FDA for various diagnostic applications in medicine.[1][2][3] Its favorable optical properties, including absorption and emission in the NIR window (750-950 nm), allow for deep tissue penetration and minimal autofluorescence, making it a valuable tool for in vivo imaging.[4][5] However, the utility of free ICG is often limited by its rapid clearance from circulation and non-specific accumulation. To overcome these limitations and enable targeted imaging, a chemically modified version, ICG-N-hydroxysuccinimide ester (ICG-OSu), has been developed. This guide provides a detailed technical comparison of this compound and free ICG for in vivo imaging, covering their core properties, experimental protocols, and comparative data to inform the selection of the appropriate agent for specific research and drug development applications.

Core Properties: this compound vs. Free ICG

The fundamental difference between this compound and free ICG lies in the addition of an N-hydroxysuccinimide (OSu) ester group. This reactive group allows this compound to form stable covalent bonds with primary and secondary amine groups present on proteins, such as antibodies and other targeting ligands. This bioconjugation capability is the cornerstone of this compound's utility in targeted imaging.

PropertyFree Indocyanine Green (ICG)This compound (N-hydroxysuccinimide ester)
Chemical Structure Tricarbocyanine dyeICG with a reactive OSu ester group
Reactivity InertReacts with primary and secondary amines to form stable amide bonds
Targeting Capability Non-specific, relies on enhanced permeability and retention (EPR) effect for passive tumor accumulation.Enables covalent conjugation to targeting moieties (e.g., antibodies, peptides) for specific receptor-mediated targeting.
In Vivo Stability Prone to aggregation in aqueous solutions, which can alter its optical properties.Conjugation to macromolecules can improve stability and solubility.
Circulation Half-life Very short (150 to 180 seconds).Significantly prolonged when conjugated to large molecules like antibodies.
Biodistribution Rapidly taken up by the liver and cleared through the biliary system.Biodistribution is dictated by the conjugated targeting molecule, leading to higher accumulation at the target site and potentially reduced liver uptake compared to free ICG.
Primary Applications Angiography, perfusion imaging, liver function assessment, sentinel lymph node mapping.Targeted molecular imaging of specific cell types, tumors, or biological processes.
Signal-to-Background Ratio Can be low due to non-specific uptake and rapid clearance.Generally higher due to specific targeting and longer circulation time, allowing for clearance from non-target tissues.

Experimental Protocols

This compound Conjugation to an Antibody

This protocol provides a general guideline for labeling an antibody with this compound. The optimal dye-to-protein ratio may need to be determined empirically for each specific antibody.

Materials:

  • Antibody solution (in a buffer free of primary amines, e.g., PBS)

  • This compound (stored at < -15 °C, desiccated and protected from light)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate solution, pH 8.5-9.5

  • Desalting column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Prepare Antibody Solution: Adjust the pH of the antibody solution to 8.5-9.0 using the 1 M sodium bicarbonate solution. The concentration of the antibody should ideally be >2 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the this compound stock solution to the antibody solution. A common starting molar ratio of this compound to antibody is 10:1.

    • Gently mix the reaction mixture and incubate for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Equilibrate a desalting column with PBS.

    • Load the reaction mixture onto the column.

    • Elute the conjugate with PBS. The first colored fraction will be the ICG-labeled antibody.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the maximum absorbance of ICG (around 780-800 nm).

  • Storage: Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light.

In Vivo Imaging Protocol: Tumor-Bearing Mouse Model

This protocol outlines a general procedure for comparing the in vivo imaging performance of this compound conjugated to a tumor-targeting antibody versus free ICG.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • ICG-antibody conjugate

  • Free ICG solution

  • Sterile PBS

  • In vivo imaging system with appropriate NIR filters (e.g., excitation ~740-780 nm, emission ~800-840 nm)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mice.

  • Agent Administration:

    • Group 1 (Targeted): Inject the ICG-antibody conjugate intravenously (e.g., via tail vein) at a predetermined dose.

    • Group 2 (Control): Inject an equimolar amount of free ICG intravenously.

  • Image Acquisition:

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours). This allows for the assessment of biodistribution, tumor accumulation, and clearance.

  • Data Analysis:

    • Quantify the fluorescence intensity in the tumor and other organs (e.g., liver, kidneys) by drawing regions of interest (ROIs).

    • Calculate the tumor-to-background ratio to assess targeting specificity.

  • Ex Vivo Analysis (Optional):

    • At the final time point, euthanize the mice and excise the tumor and major organs.

    • Image the excised tissues ex vivo to confirm the in vivo findings and obtain more precise biodistribution data.

Visualizations

This compound Antibody Conjugation Workflow

G This compound Antibody Conjugation Workflow cluster_materials Reactants cluster_reaction Conjugation cluster_purification Purification cluster_product Final Product Antibody Antibody in Amine-Free Buffer (pH 8.5-9.0) Mix Mix and Incubate (1 hr, RT, dark) Antibody->Mix ICG_OSu This compound in DMSO ICG_OSu->Mix Column Desalting Column (e.g., Sephadex G-25) Mix->Column Load Reaction Mixture Conjugate Purified ICG-Antibody Conjugate Column->Conjugate Elute and Collect

Caption: Workflow for conjugating this compound to an antibody.

In Vivo Targeting Mechanism: this compound vs. Free ICG

G In Vivo Targeting: this compound vs. Free ICG cluster_free_icg Free ICG cluster_icg_osu This compound Conjugate FreeICG Free ICG (injected) Circulation1 Rapid Circulation FreeICG->Circulation1 Liver Rapid Liver Uptake & Clearance Circulation1->Liver Major Pathway Tumor1 Passive Accumulation (EPR Effect) Circulation1->Tumor1 Minor Pathway (Non-specific) ICG_Conj ICG-Antibody Conjugate (injected) Circulation2 Prolonged Circulation ICG_Conj->Circulation2 Tumor2 Specific Binding to Tumor Receptors Circulation2->Tumor2 Major Pathway (Targeted) Clearance Slower Clearance (dictated by antibody) Circulation2->Clearance

Caption: Comparison of in vivo targeting mechanisms.

Quantitative Data Summary

ParameterFree ICGICG-Conjugate (e.g., Antibody)Reference
Peak Absorption (in blood/plasma) ~800 nmRed-shifted to ~800-830 nm
Peak Emission (in blood/plasma) ~810-830 nm~830-850 nm
Circulation Half-life 150-180 secondsCan be extended to hours or days, depending on the conjugated molecule.
Primary Clearance Route HepaticPrimarily determined by the clearance pathway of the conjugated molecule (e.g., renal or hepatic).
Tumor Accumulation (Typical Time to Peak) MinutesHours to days (e.g., 24-72h for antibodies)
Tumor-to-Background Ratio LowerSignificantly higher due to specific targeting and clearance from non-target tissues.

Conclusion

The choice between this compound and free ICG for in vivo imaging is fundamentally dependent on the research question. Free ICG remains a valuable tool for applications requiring the visualization of vascularity, perfusion, and for assessing liver function, where its rapid clearance is advantageous. However, for applications demanding high specificity and targeted imaging of molecular and cellular processes, this compound is the superior choice. By enabling the covalent attachment of ICG to a targeting moiety, this compound facilitates the development of highly specific imaging agents with improved pharmacokinetics and higher signal-to-background ratios. This technical guide provides the foundational knowledge for researchers to effectively utilize these powerful NIR imaging agents in their in vivo studies.

References

A Technical Guide to ICG-OSu for Near-Infrared Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Indocyanine Green-N-hydroxysuccinimide ester (ICG-OSu) for near-infrared (NIR) fluorescence imaging. This compound is an amine-reactive derivative of Indocyanine Green (ICG), a cyanine dye with spectral properties in the NIR window (700-900 nm), which allows for deep tissue penetration and minimal autofluorescence, making it an invaluable tool in biomedical research and drug development.[1][2] This guide details the core principles of this compound, its bioconjugation to targeting moieties, experimental protocols for its application, and its utility in visualizing biological processes.

Core Principles of this compound

ICG is a water-soluble, tricarbocyanine dye approved by the FDA for various diagnostic applications.[3][4] Its derivative, this compound, incorporates an N-hydroxysuccinimide (NHS) ester group, enabling covalent conjugation to primary amines on biomolecules such as antibodies, proteins, and peptides.[5] This bioconjugation allows for the targeted delivery of the NIR fluorophore to specific cells or tissues, enabling visualization and quantification of biological targets.

Mechanism of Action

The NHS ester of this compound reacts with primary amine groups (-NH2) present on lysine residues and the N-terminus of proteins to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH (8.5 ± 0.5). Once conjugated to a targeting molecule, the this compound-labeled bioconjugate can be introduced into a biological system, where it binds to its specific target. Upon excitation with NIR light (around 780 nm), the ICG moiety emits fluorescence (around 800 nm) that can be detected by specialized imaging systems.

Photophysical and Chemical Properties

The key properties of this compound and its derivatives are summarized in the table below. It is important to note that the exact excitation and emission maxima can shift slightly upon conjugation to a biomolecule and depending on the local microenvironment. The fluorescence intensity of ICG is also known to increase upon conjugation to proteins.

PropertyICG (Free Dye)This compoundICG-sulfo-OSuICG-PEG12-OSu
Molecular Weight 774.97 g/mol 828.03 g/mol 930.07 g/mol 1427.73 g/mol
Excitation Maximum (λex) ~787 nm~780 nm~780 nm~780 nm
Emission Maximum (λem) ~815 nm~800 nm~800 nm~800 nm
Extinction Coefficient ~223,000 M⁻¹cm⁻¹~230,000 M⁻¹cm⁻¹~230,000 M⁻¹cm⁻¹Not specified
Quantum Yield (Φ) 0.14Not specifiedNot specifiedNot specified
Solubility Soluble in DMSO and waterModerate water solubilityModerate water solubilityHigh water solubility
Reactive Group NoneN-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Target Functional Group NonePrimary amines (-NH2)Primary amines (-NH2)Primary amines (-NH2)

Bioconjugation of this compound to Biomolecules

The successful conjugation of this compound to a biomolecule is critical for targeted imaging. The following sections provide a detailed protocol for antibody labeling and discuss key considerations.

Experimental Protocol: Antibody Labeling with this compound

This protocol is a general guideline for labeling immunoglobulin G (IgG) antibodies. Optimization may be required for other proteins.

Materials:

  • This compound (or ICG-sulfo-OSu for improved water solubility)

  • Antibody (or protein) of interest (≥2 mg/mL in a suitable buffer)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate solution (pH 8.5-9.5) or 1 M Phosphate Buffer (pH ~9.0)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Sephadex G-25 column or other desalting column

  • Spectrophotometer

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh and protected from light.

  • Prepare Protein Solution:

    • The protein should be in a buffer free of primary amines (e.g., Tris or glycine). If necessary, dialyze the protein against PBS.

    • Adjust the protein solution to a concentration of ≥2 mg/mL.

    • Add 1 M sodium bicarbonate solution to the protein solution to achieve a final pH of 8.5 ± 0.5. A common ratio is 1:9 (v/v) of bicarbonate buffer to protein solution.

  • Conjugation Reaction:

    • The optimal molar ratio of this compound to antibody should be determined empirically, but a starting point of 10:1 is recommended.

    • Add the calculated volume of the this compound stock solution to the pH-adjusted protein solution while gently vortexing.

    • Incubate the reaction mixture at room temperature for 30-60 minutes with continuous gentle mixing, protected from light.

  • Purification of the Conjugate:

    • Prepare a Sephadex G-25 column according to the manufacturer's instructions.

    • Load the reaction mixture onto the column.

    • Elute the conjugate with PBS (pH 7.2-7.4). The first colored band to elute is the this compound-labeled antibody. Unconjugated dye will elute later.

  • Characterization of the Conjugate:

    • Degree of Substitution (DOS): The DOS, or the number of ICG molecules per antibody, is a critical parameter. An optimal DOS is typically between 4 and 10. It can be calculated using the following formulas:

      • Protein Concentration (M) = [A280 - (Amax_dye × CF280)] / ε_protein

      • Dye Concentration (M) = Amax_dye / ε_dye

      • DOS = Dye Concentration / Protein Concentration

      • Where:

        • A280 is the absorbance of the conjugate at 280 nm.

        • Amax_dye is the absorbance of the conjugate at the dye's maximum absorption wavelength (~785 nm for ICG).

        • CF280 is the correction factor for the dye's absorbance at 280 nm (0.073 for ICG-sulfo-OSu).

        • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~203,000 M⁻¹cm⁻¹ for IgG).

        • ε_dye is the molar extinction coefficient of the dye at its maximum absorption wavelength (~230,000 M⁻¹cm⁻¹ for ICG-sulfo-OSu).

    • Spectrophotometric Analysis: Measure the absorbance spectrum of the purified conjugate to confirm the presence of both the protein (peak at ~280 nm) and the ICG dye (peak at ~785 nm).

Bioconjugation Workflow

Bioconjugation_Workflow start Start prep_protein Prepare Protein Solution (Dialysis, pH adjustment) start->prep_protein prep_icg Prepare this compound Stock Solution (DMSO) start->prep_icg conjugation Conjugation Reaction (Room Temp, 30-60 min) prep_protein->conjugation prep_icg->conjugation purification Purification (Size Exclusion Chromatography) conjugation->purification characterization Characterization (Spectrophotometry, DOS calculation) purification->characterization end End characterization->end

A flowchart of the this compound bioconjugation process.

In Vitro and In Vivo Imaging Applications

This compound conjugates are powerful tools for a wide range of imaging applications, from cellular uptake studies to in vivo tumor imaging.

Experimental Protocol: In Vitro Cellular Uptake and Internalization Assay

This protocol describes how to assess the binding and internalization of an this compound-labeled antibody by target cells using confocal microscopy and flow cytometry.

Materials:

  • Target cells (expressing the antigen of interest) and control cells (negative for the antigen)

  • This compound-labeled antibody

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (PFA) for fixing

  • DAPI or Hoechst for nuclear staining

  • Confocal microscope

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed target and control cells in appropriate culture vessels (e.g., chamber slides for microscopy, multi-well plates for flow cytometry) and allow them to adhere overnight.

  • Incubation with Conjugate:

    • Dilute the this compound-labeled antibody to the desired concentration in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the conjugate.

    • Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C to allow for binding and internalization. For binding-only studies, incubate at 4°C.

  • Washing:

    • Remove the medium containing the conjugate.

    • Wash the cells three times with cold PBS to remove unbound conjugate.

  • Sample Preparation for Microscopy:

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslips with a mounting medium containing a nuclear stain (e.g., DAPI).

    • Image the cells using a confocal microscope with appropriate laser lines and filters for ICG and the nuclear stain.

  • Sample Preparation for Flow Cytometry:

    • Detach the cells using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).

    • Analyze the cells on a flow cytometer equipped with a laser and detector suitable for NIR fluorophores.

Experimental Protocol: In Vivo Near-Infrared Fluorescence Imaging of Tumors

This protocol outlines the general steps for in vivo imaging of tumor-bearing mice using an this compound-labeled antibody.

Materials:

  • Tumor-bearing animal model (e.g., subcutaneous xenograft in nude mice)

  • This compound-labeled antibody

  • Sterile PBS or saline for injection

  • In vivo NIR fluorescence imaging system

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using a calibrated vaporizer with isoflurane.

    • Place the mouse in the imaging chamber and maintain anesthesia throughout the imaging session.

  • Pre-injection Imaging: Acquire a baseline fluorescence image of the mouse before injecting the probe to assess for any autofluorescence.

  • Probe Administration:

    • Inject a defined dose of the this compound-labeled antibody intravenously (e.g., via the tail vein). The optimal dose should be determined empirically.

  • Post-injection Imaging:

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the probe.

    • A white light image should also be acquired at each time point for anatomical reference.

  • Data Analysis:

    • Quantify the fluorescence intensity in the tumor and in a region of normal tissue (e.g., muscle) to calculate the tumor-to-background ratio (TBR).

  • Ex Vivo Imaging (Optional): At the final time point, euthanize the mouse and excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings and assess the detailed biodistribution.

In Vivo Imaging Workflow

InVivo_Imaging_Workflow start Start animal_prep Animal Preparation (Anesthesia) start->animal_prep baseline_img Baseline Imaging animal_prep->baseline_img probe_inject Probe Injection (Intravenous) baseline_img->probe_inject post_inject_img Post-Injection Imaging (Multiple Time Points) probe_inject->post_inject_img data_analysis Data Analysis (Tumor-to-Background Ratio) post_inject_img->data_analysis ex_vivo Ex Vivo Imaging (Optional) data_analysis->ex_vivo end End data_analysis->end ex_vivo->end

A workflow for in vivo NIR fluorescence imaging.

Visualization of Signaling Pathways

This compound-labeled antibodies are particularly useful for studying receptor-mediated signaling pathways, especially the initial events of receptor binding, dimerization, and internalization. The following diagram illustrates the use of an this compound labeled antibody, such as Cetuximab or Trastuzumab, to track the epidermal growth factor receptor (EGFR) or human epidermal growth factor receptor 2 (HER2) trafficking.

EGFR/HER2 Trafficking Visualized by this compound Labeled Antibodies

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space icg_ab This compound Labeled Antibody (e.g., Cetuximab, Trastuzumab) receptor EGFR/HER2 Receptor icg_ab->receptor Binding dimer Receptor Dimerization receptor->dimer Ligand-induced endosome Early Endosome dimer->endosome Internalization (Endocytosis) signaling Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) dimer->signaling Activation lysosome Lysosome (Degradation) endosome->lysosome Trafficking

Receptor trafficking pathway visualized with this compound probes.

Upon binding of the this compound labeled antibody to its target receptor (EGFR or HER2) on the cell surface, the receptor undergoes dimerization. This event can trigger downstream signaling cascades. The receptor-antibody complex is then internalized into early endosomes and subsequently trafficked for degradation in lysosomes. The NIR fluorescence from the this compound allows for the visualization of this entire trafficking process, providing valuable insights into receptor dynamics and the mechanism of action of antibody-based therapeutics.

Conclusion

This compound is a versatile and powerful tool for near-infrared fluorescence imaging in both in vitro and in vivo settings. Its ability to be conjugated to a wide range of biomolecules enables the targeted visualization of specific biological processes, making it indispensable for researchers in basic science and drug development. Careful consideration of conjugation chemistry, purification, and experimental design is crucial for obtaining high-quality, reproducible data. This guide provides a solid foundation for the successful application of this compound in your research endeavors.

References

Principle of ICG-OSu Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the U.S. Food and Drug Administration (FDA) for clinical use in applications such as determining cardiac output, hepatic function, and ophthalmic angiography.[1][2][3] Its peak spectral absorption and emission in the NIR window (700-900 nm) allows for deep tissue penetration with minimal autofluorescence, making it an ideal candidate for in vivo imaging.[3][4] To leverage ICG for targeted applications in research and drug development, it is often conjugated to biomolecules like antibodies, peptides, or nanoparticles. The most common method for this involves an amine-reactive derivative, ICG-N-hydroxysuccinimidyl ester (ICG-OSu or ICG-NHS ester).

This technical guide provides an in-depth overview of the core principles of this compound bioconjugation, including the underlying chemistry, experimental protocols, and methods for characterization.

Core Principle: NHS Ester Chemistry

The bioconjugation of this compound to biomolecules is based on the well-established N-hydroxysuccinimide (NHS) ester chemistry. This compound is an activated form of ICG where a carboxylic acid group on the dye has been reacted with N-hydroxysuccinimide to form an NHS ester. This ester is highly reactive towards primary amines (-NH₂) found on biomolecules.

The reaction mechanism is a nucleophilic acyl substitution. The primary amine, typically the ε-amino group of a lysine residue or the N-terminus of a protein, acts as a nucleophile and attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond between the ICG molecule and the biomolecule, with N-hydroxysuccinimide released as a byproduct. This reaction is highly efficient and proceeds under mild, aqueous conditions, making it suitable for sensitive biological molecules.

ICG_OSu_Reaction Biomolecule Biomolecule-NH₂ (e.g., Protein with Lysine) Conjugate Biomolecule-NH-CO-ICG (Stable Amide Bond) Biomolecule->Conjugate pH 8.0 - 9.0 Aqueous Buffer ICG_OSu This compound (Amine-Reactive Dye) ICG_OSu->Conjugate NHS N-hydroxysuccinimide (Byproduct) ICG_OSu->NHS

Caption: Chemical reaction of this compound with a primary amine on a biomolecule.

Key Reaction Parameters and Optimization

The efficiency and success of the conjugation reaction depend on several critical parameters. Optimization is often required for each specific biomolecule.

Table 1: Recommended Conditions for this compound Bioconjugation

Parameter Recommended Value/Range Rationale & Notes
pH 8.0 - 9.0 The primary amine must be deprotonated to be nucleophilic. Below pH 7.5, the reaction is slow. Above pH 9.0, hydrolysis of the NHS ester increases significantly.
Protein Concentration 2 - 10 mg/mL Higher concentrations increase conjugation efficiency. Concentrations below 2 mg/mL can lead to significantly reduced yields.
Dye/Protein Molar Ratio 5:1 to 20:1 This ratio is critical for controlling the Degree of Substitution (DOS). A 10:1 ratio is a common starting point for optimization.
Reaction Buffer Bicarbonate or Phosphate Buffer The buffer must be free of primary amines (e.g., Tris) or ammonium salts, which would compete in the reaction.
Solvent for Dye Anhydrous DMSO or DMF This compound is dissolved in a small amount of organic solvent before being added to the aqueous protein solution. The final concentration of the organic solvent should be <10%.
Reaction Time 30 - 60 minutes The reaction is typically rapid at room temperature.

| Temperature | Room Temperature or 4°C | Room temperature is sufficient for a rapid reaction. Lower temperatures can be used for highly sensitive proteins. |

Detailed Experimental Protocol: Antibody Labeling

This section provides a general protocol for conjugating this compound to an Immunoglobulin G (IgG) antibody.

ICG_Workflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_purify 3. Purification cluster_char 4. Characterization prep_protein Prepare Protein Solution (e.g., IgG in PBS, >2 mg/mL) adjust_ph Adjust pH to 8.5 (with 1M Bicarbonate Buffer) prep_protein->adjust_ph run_reaction Add Dye to Protein (e.g., 10:1 molar ratio) adjust_ph->run_reaction prep_dye Prepare Dye Stock Solution (this compound in anhydrous DMSO, 10 mM) prep_dye->run_reaction incubate Incubate for 30-60 min (Room Temperature with shaking) run_reaction->incubate purify Purify the Conjugate (e.g., Sephadex G-25 Spin Column) incubate->purify collect Collect Colored Fractions purify->collect measure_abs Measure Absorbance (at 280 nm and ~785 nm) collect->measure_abs calc_dos Calculate Degree of Substitution (DOS) measure_abs->calc_dos Targeted_Imaging cluster_system Systemic Administration cluster_target Tumor Microenvironment cluster_signal Detection Inject Inject ICG-Antibody Conjugate Circulate Systemic Circulation Inject->Circulate Accumulate Accumulation at Tumor Site Circulate->Accumulate EPR Effect & Active Targeting Bind Binding to Cell Surface Receptor Accumulate->Bind Internalize Internalization Bind->Internalize Excite Excite with NIR Light (~780 nm) Internalize->Excite Imaging Timepoint Detect Detect Fluorescence (~810 nm) Excite->Detect

References

A Technical Guide to the Stability and Storage of ICG-OSu for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Indocyanine green (ICG) functionalized with an N-hydroxysuccinimide (NHS) ester group, known as ICG-OSu, is a widely utilized near-infrared (NIR) fluorescent probe for bioconjugation. Its amine-reactive nature allows for the covalent labeling of proteins, antibodies, and other biomolecules. However, the inherent instability of both the ICG core and the NHS ester group necessitates strict handling and storage protocols to ensure the integrity and reactivity of the compound. This guide provides an in-depth overview of the stability and optimal storage conditions for this compound, supported by experimental protocols and visual diagrams to aid researchers in their applications.

I. Stability of this compound

The stability of this compound is influenced by several factors, primarily the hydrolysis of the NHS ester and the degradation of the ICG molecule itself. These processes are sensitive to environmental conditions such as pH, temperature, moisture, and light.

Hydrolysis of the NHS Ester

The N-hydroxysuccinimide ester is highly susceptible to hydrolysis, a reaction in which the ester bond is cleaved by water, yielding an unreactive carboxylic acid. This process is the primary cause of the loss of amine-reactivity of this compound in aqueous environments. The rate of hydrolysis is significantly dependent on the pH and temperature of the solution.

Quantitative Data on NHS Ester Stability:

pHTemperature (°C)Approximate Half-life
7.004-5 hours[1]
8.025~1 hour[1]
8.64Data not available

Note: The exact half-life can vary depending on the specific structure of the NHS ester and the buffer composition.

Degradation of the Indocyanine Green Core

The indocyanine green molecule is prone to degradation, particularly in aqueous solutions. This degradation can be accelerated by exposure to light and heat. The degradation of ICG in an aqueous solution has been observed to follow first-order kinetics.[2]

Key factors affecting ICG stability:

  • Aqueous Instability: Once dissolved in water, ICG degrades rapidly, even in the absence of light.[3] When diluted in water and stored at 4°C in the dark, ICG is stable for about three days, with a 20% loss in fluorescence intensity over this period.[4]

  • Photodegradation: Exposure to light, especially high-intensity laser irradiation, can cause photobleaching of ICG.

  • Thermal Degradation: Elevated temperatures accelerate the degradation of ICG in aqueous solutions. However, in organic solvents like methanol and DMSO, and in human plasma, no significant thermal degradation is observed at room temperature in the dark.

  • Stabilization: The degradation rate of ICG is greatly reduced when it is in a solution with proteins, such as human serum albumin (HSA). Encapsulation of ICG in nano-carriers can also enhance its stability.

II. Recommended Storage Conditions

Proper storage is critical to maintain the reactivity and integrity of this compound. The following recommendations are based on best practices for handling NHS esters and indocyanine green derivatives.

FormStorage TemperatureConditionsShelf Life
Solid Powder -20°C to -80°CProtect from light and moisture. Store in a desiccator.Up to one year.
Stock Solution (in anhydrous DMSO or DMF) -20°CAliquot to avoid repeated freeze-thaw cycles. Protect from light and moisture.1-2 months.
Aqueous Solution N/ANot recommended for storage. Prepare fresh and use immediately.Highly unstable.

III. Experimental Protocols

Protocol for Assessing this compound Hydrolysis via HPLC

This protocol allows for the quantification of this compound hydrolysis by separating the active NHS ester from its hydrolyzed, unreactive carboxylic acid form using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS) at various pH values (e.g., 6.0, 7.4, 8.5)

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

Procedure:

  • Preparation of this compound Stock Solution:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Incubation:

    • Dilute the this compound stock solution to a final concentration of 100 µM in PBS at the desired pH values (e.g., 6.0, 7.4, 8.5).

    • Incubate the solutions at a controlled temperature (e.g., 4°C or 25°C).

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of each solution for HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A suitable gradient to separate this compound from its hydrolysis product (e.g., 5-95% B over 20 minutes).

    • Flow Rate: 1 mL/min

    • Detection: Monitor the absorbance at the λmax of ICG (around 780-800 nm).

    • Inject the aliquots from the incubation step onto the HPLC system.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and its hydrolyzed form based on their retention times (the hydrolyzed form is typically more polar and elutes earlier).

    • Integrate the peak areas for both forms at each time point.

    • Calculate the percentage of remaining this compound at each time point.

    • Plot the percentage of remaining this compound versus time to determine the hydrolysis rate and half-life under each condition.

Protocol for Protein Labeling with this compound

This protocol provides a general procedure for labeling proteins with this compound. Optimization may be required for specific proteins.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound stock solution (10 mM in anhydrous DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) and ammonium salts.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Gently mix the reaction mixture immediately. Avoid vigorous vortexing to prevent protein denaturation.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted this compound and byproducts by running the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with PBS.

    • Collect the fractions containing the labeled protein.

  • Storage of Labeled Protein:

    • Store the labeled protein at 4°C for short-term storage or at -20°C for long-term storage.

IV. Visualizations

The following diagrams illustrate key processes related to the handling and stability of this compound.

G This compound Handling and Storage Workflow cluster_storage Storage cluster_preparation Preparation for Use cluster_reaction Application cluster_degradation Degradation Pathways solid Solid this compound stock Stock Solution (Anhydrous DMSO/DMF) solid->stock Dissolve warm Equilibrate to RT stock->warm dissolve Prepare Aqueous Solution warm->dissolve conjugation Bioconjugation Reaction dissolve->conjugation hydrolysis Hydrolysis dissolve->hydrolysis photodegradation Photodegradation conjugation->photodegradation

Caption: Workflow for handling and storage of this compound.

G This compound Degradation Pathways cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation ICG_OSu This compound (Active) ICG_COOH ICG-Carboxylic Acid (Inactive) ICG_OSu->ICG_COOH pH and Temperature Dependent Degraded_ICG Degraded ICG (Non-fluorescent) ICG_OSu->Degraded_ICG Oxygen Dependent H2O H2O Light Light (hν)

References

An In-depth Technical Guide to the Safety and Toxicity of ICG-OSu Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indocyanine green (ICG), a near-infrared (NIR) fluorescent dye approved by the FDA, is increasingly utilized in pre-clinical and clinical research for targeted imaging and therapeutic applications.[1] Its amine-reactive derivative, ICG-N-hydroxysuccinimide ester (ICG-OSu), allows for covalent conjugation to proteins, such as antibodies, creating targeted imaging agents. While offering significant advantages in diagnostics and image-guided surgery, the conjugation process and the resulting conjugate's safety profile present unique challenges that warrant careful consideration. This guide provides a comprehensive overview of the safety and toxicity of this compound conjugates, summarizing key quantitative data, detailing essential experimental protocols, and illustrating relevant biological pathways.

A critical aspect of working with this compound conjugates is the inherent amphiphilic nature of the ICG molecule, which can lead to the formation of high molecular weight aggregates during conjugation to monoclonal antibodies (mAbs).[1][2] These aggregates can alter the conjugate's biodistribution, potentially leading to off-target effects and toxicity. Therefore, stringent purification and characterization of this compound conjugates are paramount to ensure their safety and efficacy.

The Chemistry of this compound Conjugation and its Implications for Safety

This compound is an amine-reactive derivative of ICG, designed to form stable amide bonds with primary amines (e.g., lysine residues) on proteins. The succinimidyl ester group reacts with nucleophilic amines under mild alkaline conditions (typically pH 8.5) to yield the desired conjugate.

Challenges in Conjugation: Aggregate Formation

A significant challenge in the synthesis of this compound conjugates is the propensity for aggregation. The amphiphilic nature of ICG-sOSu, a commonly used variant, facilitates the formation of high molecular weight (HMW) aggregates of the conjugated antibody that are not easily separable from the desired monomeric immunoconjugates.[2] The formation of these aggregates is often dependent on the molar ratio of this compound to the antibody used in the reaction. Higher molar ratios, while potentially increasing the dye-to-antibody ratio (DAR), also lead to a greater proportion of aggregates.[2]

Table 1: Impact of ICG-sOSu:mAb Molar Ratio on Conjugation Yield and Aggregate Formation

Molar Reaction Ratio (ICG-sOSu:mAb)Isolable Conjugate Yield (%)High Molecular Weight Aggregates (%)
5:17214
10:15330
20:11951

Data adapted from a study on ICG-sOSu conjugation with panitumumab.

The presence of these aggregates can have significant implications for in vivo safety and efficacy, potentially leading to altered pharmacokinetics, immunogenicity, and non-specific tissue accumulation.

Purification and Characterization: A Critical Step

Given the challenges of aggregate formation and the potential for non-covalent binding of ICG to the protein, rigorous purification and characterization of this compound conjugates are essential. A multi-step purification process is often necessary to obtain a well-defined and safe conjugate.

experimental_workflow cluster_synthesis Conjugation cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody Reaction Conjugation Reaction (pH 8.5, 37°C) mAb->Reaction ICG_OSu This compound ICG_OSu->Reaction SE_HPLC Size-Exclusion HPLC (Removes Aggregates & Free Dye) Reaction->SE_HPLC Crude Conjugate Extraction Ethyl Acetate Extraction (Removes Non-covalently Bound Dye) SE_HPLC->Extraction Purified Monomer SDS_PAGE SDS-PAGE Extraction->SDS_PAGE Doubly Purified Conjugate Spectro Spectrophotometry (Determine DAR) Extraction->Spectro Immuno Immunoreactivity Assay Extraction->Immuno

Figure 1: General workflow for the synthesis, purification, and characterization of this compound conjugates.

In Vitro Safety and Toxicity Assessment

The in vitro toxicity of ICG and its conjugates is a critical aspect of their preclinical safety evaluation. Studies have shown that the cytotoxicity of ICG is both dose- and time-dependent.

Cytotoxicity of Unconjugated ICG

Numerous studies have investigated the cytotoxic effects of unconjugated ICG on various cell lines, particularly retinal pigment epithelial (RPE) cells due to its use in ophthalmic angiography.

Table 2: In Vitro Cytotoxicity of Unconjugated Indocyanine Green (ICG)

Cell LineConcentrationExposure TimeObserved EffectCitation
Human RPE5 mg/mL10 minutesAltered cell morphology, decreased mitochondrial dehydrogenase activity, necrosis.
Human RPE1 mg/mL20 minutesAltered cell morphology, decreased mitochondrial dehydrogenase activity, necrosis.
Human RPE0.01 mg/mL3 hoursAltered cell morphology, decreased mitochondrial dehydrogenase activity, necrosis.
ARPE-195.0 mg/mL3 minutes26.1% cell survival.
ARPE-190.5 mg/mL3 minutes92.8% cell survival.
ARPE-190.5 mg/mL1 minute102% cell survival (no detectable toxicity).

These findings highlight that even at clinically relevant concentrations, prolonged exposure to ICG can induce cytotoxicity.

Mechanisms of Cell Death: Apoptosis and Necrosis

The primary mechanisms of ICG-induced cell death are apoptosis and necrosis. Apoptosis, or programmed cell death, is a controlled process that involves the activation of a cascade of enzymes called caspases. Necrosis, on the other hand, is a form of cell injury that results in the premature death of cells in living tissue by autolysis.

Studies have shown that ICG can induce apoptosis in human RPE cells at concentrations of 1 mg/mL, 5 mg/mL, and 20 mg/mL after 30 minutes of incubation. The induction of apoptosis is a key consideration in the safety assessment of this compound conjugates, as it can be triggered by both the ICG molecule and the targeting antibody.

cell_death_pathways cluster_stimulus Toxic Stimulus cluster_apoptosis Apoptosis cluster_necrosis Necrosis ICG_Conjugate This compound Conjugate Caspase9 Caspase-9 (Initiator) ICG_Conjugate->Caspase9 Intrinsic Pathway Caspase8 Caspase-8 (Initiator) ICG_Conjugate->Caspase8 Extrinsic Pathway Membrane_Damage Plasma Membrane Damage ICG_Conjugate->Membrane_Damage Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Caspase8->Caspase37 Apoptotic_Body Apoptotic Body Formation Caspase37->Apoptotic_Body Cell_Lysis Cell Lysis Membrane_Damage->Cell_Lysis

Figure 2: Simplified overview of potential cell death pathways induced by this compound conjugates.

In Vivo Safety and Toxicity Profile

Biodistribution and Organ Toxicity

Following intravenous administration, ICG rapidly binds to plasma proteins and is primarily cleared by the liver. The biodistribution of this compound conjugates, however, is largely dictated by the targeting antibody. Well-purified conjugates with conserved immunoreactivity can exhibit excellent target-specific uptake with minimal liver retention. Conversely, the presence of aggregates can lead to increased accumulation in organs of the reticuloendothelial system (RES), such as the liver and spleen.

While ICG is generally considered to have low toxicity, high doses or impaired liver function can lead to adverse effects. Studies in patients with advanced chronic kidney disease or kidney transplants have not shown evidence of ICG-related adverse events, suggesting it is not nephrotoxic. However, it is crucial to monitor liver and kidney function during the preclinical evaluation of this compound conjugates.

Table 3: Key Parameters for In Vivo Toxicity Assessment of this compound Conjugates

ParameterAssessment MethodRationale
Acute Toxicity (LD50) OECD Guidelines 420, 423, or 425To determine the dose that is lethal to 50% of the test animals.
Organ Toxicity Histopathology of major organs (liver, kidney, spleen, lungs, heart)To identify any pathological changes in tissues following conjugate administration.
Liver Function Measurement of serum levels of ALT, AST, ALP, and bilirubinTo assess potential hepatotoxicity.
Kidney Function Measurement of serum levels of creatinine and BUNTo assess potential nephrotoxicity.
Hematological Toxicity Complete blood count (CBC)To evaluate effects on red blood cells, white blood cells, and platelets.
Immunogenicity Anti-drug antibody (ADA) assayTo assess the potential for an immune response against the conjugate.
Cytokine Release Cytokine release assay (in vitro or in vivo)To evaluate the risk of cytokine release syndrome (CRS).
Immunogenicity and Cytokine Release

The conjugation of this compound to an antibody has the potential to alter its immunogenic profile. The introduction of a foreign molecule and potential conformational changes in the antibody can lead to the generation of anti-drug antibodies (ADAs). ADAs can impact the efficacy and safety of the conjugate by altering its pharmacokinetics or inducing an immune response.

Furthermore, certain antibody-based therapeutics can trigger a rapid and massive release of cytokines, leading to cytokine release syndrome (CRS), a potentially life-threatening systemic inflammatory response. While less common with simple antibody-fluorophore conjugates compared to more complex antibody-drug conjugates (ADCs), the potential for cytokine release should be evaluated, particularly for conjugates targeting immune cells.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the safety and toxicity of this compound conjugates.

In Vitro Cytotoxicity Assay (MTT/MTS Assay)

Objective: To determine the effect of the this compound conjugate on cell viability.

Materials:

  • Target cancer cell line and a non-target control cell line

  • Complete cell culture medium

  • This compound conjugate and unconjugated antibody control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound conjugate, unconjugated antibody, and a vehicle control in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the prepared dilutions to the respective wells.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours.

  • If using MTT, add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Caspase-3/7, -8, and -9 Activity)

Objective: To determine if the this compound conjugate induces apoptosis and to identify the involved caspase pathways.

Materials:

  • Target and control cell lines

  • This compound conjugate and unconjugated antibody

  • Caspase-3/7, -8, and -9 activity assay kits (fluorometric or colorimetric)

  • 96-well plates (black plates for fluorescence assays)

  • Microplate reader with fluorescence or absorbance capabilities

Procedure:

  • Seed cells in a 96-well plate and treat with the this compound conjugate as described in the cytotoxicity assay. Include a known apoptosis inducer as a positive control.

  • At the end of the treatment period, lyse the cells according to the assay kit manufacturer's instructions.

  • Add the specific caspase substrate (for caspase-3/7, -8, or -9) to each well.

  • Incubate the plate at 37°C for the time specified in the kit protocol to allow for caspase cleavage of the substrate.

  • Measure the fluorescence or absorbance at the appropriate wavelength.

  • Normalize the signal to the protein concentration of each sample (determined by a BCA or Bradford assay) and express the results as fold-change in caspase activity compared to the untreated control.

apoptosis_workflow cluster_treatment Cell Treatment cluster_assay Caspase Activity Assay cluster_detection Detection & Analysis Cells Seed Cells in 96-well Plate Treatment Treat with this compound Conjugate Cells->Treatment Lysis Lyse Cells Treatment->Lysis Substrate Add Caspase Substrate (Caspase-3/7, -8, or -9) Lysis->Substrate Incubation Incubate at 37°C Substrate->Incubation Reader Measure Fluorescence/ Absorbance Incubation->Reader Analysis Data Analysis (Fold Change vs. Control) Reader->Analysis

Figure 3: Experimental workflow for assessing caspase activity in response to this compound conjugate treatment.

Hemolysis Assay (Adapted from ASTM E2524-08)

Objective: To evaluate the potential of the this compound conjugate to damage red blood cells.

Materials:

  • Freshly collected human or animal whole blood with anticoagulant (e.g., EDTA)

  • Phosphate-buffered saline (PBS)

  • This compound conjugate

  • Positive control (e.g., Triton X-100)

  • Negative control (PBS)

  • Centrifuge

  • 96-well plates

  • Microplate reader

Procedure:

  • Wash the red blood cells (RBCs) by centrifuging the whole blood, removing the plasma and buffy coat, and resuspending the RBCs in PBS. Repeat this process three times.

  • Prepare a 2% (v/v) RBC suspension in PBS.

  • Prepare serial dilutions of the this compound conjugate in PBS.

  • In a 96-well plate, add 100 µL of the RBC suspension to wells containing 100 µL of the conjugate dilutions, positive control, or negative control.

  • Incubate the plate at 37°C for 2-4 hours with gentle agitation.

  • Centrifuge the plate to pellet the intact RBCs.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.

  • Calculate the percentage of hemolysis for each sample relative to the positive control (100% hemolysis) and negative control (0% hemolysis).

Conclusion and Future Directions

This compound conjugates represent a powerful tool for targeted molecular imaging. However, their development and application require a thorough understanding of their safety and toxicity profiles. The formation of aggregates during conjugation is a key challenge that necessitates stringent purification and characterization to ensure a safe and effective product.

In vitro studies have demonstrated the dose- and time-dependent cytotoxicity of ICG, with apoptosis being a significant mechanism of cell death. While in vivo data on the specific toxicity of this compound conjugates is limited, a comprehensive preclinical safety evaluation should include assessments of acute toxicity, organ-specific toxicity, hematological effects, immunogenicity, and the potential for cytokine release.

Future research should focus on developing more robust and standardized methods for the synthesis and purification of this compound conjugates to minimize batch-to-batch variability and improve their safety profile. Further investigation into the specific signaling pathways activated by these conjugates that lead to apoptosis will provide a more complete understanding of their mechanism of toxicity and may inform the design of safer and more effective next-generation probes. Additionally, long-term toxicity studies are needed to fully evaluate the safety of these agents for potential clinical translation.

References

The Advent and Advancement of ICG-OSu: A Technical Guide to a Near-Infrared Bioconjugation Staple

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the journey of a molecule from conception to clinical application is a testament to scientific ingenuity and rigorous investigation. Indocyanine green N-hydroxysuccinimidyl ester (ICG-OSu), a cornerstone in near-infrared (NIR) fluorescence imaging, provides a compelling case study in the evolution of bioconjugation reagents. This in-depth guide chronicles the discovery and development of this compound, presenting key quantitative data, detailed experimental protocols, and a visualization of the underlying molecular processes.

Indocyanine green (ICG), a tricarbocyanine dye, was first approved for clinical use in the 1950s for applications such as determining cardiac output and liver function.[1] Its favorable safety profile and spectral properties in the near-infrared window (700-900 nm), where light can penetrate biological tissues more deeply with minimal autofluorescence, made it an attractive candidate for broader applications.[2][3] However, the utility of ICG in its native form for targeted molecular imaging was limited by its lack of a reactive group for stable conjugation to biomolecules. This limitation spurred the development of amine-reactive derivatives, leading to the synthesis of this compound.

The Genesis of a Targeted Probe: Discovery and Key Developments

The development of this compound and its sulfonated, more water-soluble counterpart, ICG-sulfo-OSu, marked a pivotal step in the advancement of targeted NIR fluorescence imaging. These reagents enabled researchers to covalently attach ICG to a wide array of targeting moieties, including antibodies, peptides, and small molecules, thereby directing the fluorescent signal to specific cells or tissues of interest.[5]

Key Milestones in the Development and Application of this compound:

  • Mid-20th Century: Indocyanine green (ICG) is developed and receives FDA approval for clinical use in diagnostics.

  • Late 20th Century: The development of N-hydroxysuccinimide (NHS) ester chemistry provides a robust method for labeling proteins and other biomolecules.

  • Early 21st Century: Amine-reactive derivatives of ICG, including this compound and ICG-sulfo-OSu, become commercially available, facilitating their widespread use in preclinical research for targeted in vivo imaging.

  • 2010s-Present: A growing body of research demonstrates the utility of this compound conjugates in various preclinical models, including cancer imaging and therapy, and for visualizing vascular structures. Investigations into optimizing conjugation strategies to overcome challenges such as aggregation and non-specific binding are actively pursued.

Quantitative Data at a Glance

The photophysical and bioconjugation properties of ICG and its derivatives are critical for their application in imaging. The following tables summarize key quantitative data for ICG and its amine-reactive succinimidyl ester derivatives.

PropertyICGThis compoundICG-sulfo-OSu
Molar Extinction Coefficient (ε) ~223,000 M⁻¹cm⁻¹ in plasma~230,000 M⁻¹cm⁻¹ in DMSO~230,000 M⁻¹cm⁻¹ in DMSO
Absorption Maximum (λabs) ~800 nm in blood~780 nm in DMSO~780 nm in DMSO
Emission Maximum (λem) ~820 nm in blood~800 nm in DMSO~800 nm in DMSO
Quantum Yield (Φ) ~0.14 in plasma0.112 in DMSONot explicitly found
Molecular Weight 774.97 g/mol 828.03 g/mol 930.07 g/mol

Note: Photophysical properties are solvent-dependent. The values presented here are from various sources and may have been determined under different conditions.

In the Lab: Key Experimental Protocols

The successful application of this compound hinges on robust and reproducible experimental protocols. Below are detailed methodologies for the synthesis of this compound and its conjugation to antibodies.

Synthesis of this compound
Antibody Labeling with this compound

This protocol outlines a general procedure for conjugating this compound to an antibody. Optimization is often necessary for each specific antibody and application.

Materials:

  • Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines (e.g., Tris) and stabilizers like bovine serum albumin (BSA).

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • If necessary, purify the antibody to remove any interfering substances.

    • Exchange the antibody into the reaction buffer at a concentration of 2-10 mg/mL.

  • This compound Stock Solution Preparation:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL. This should be done immediately before use.

  • Conjugation Reaction:

    • Add the this compound stock solution to the antibody solution. A common starting molar ratio of this compound to antibody is 10:1. This ratio may need to be optimized.

    • Gently mix the reaction and incubate for 1 hour at room temperature in the dark.

  • Purification of the Conjugate:

    • Separate the ICG-antibody conjugate from unconjugated dye and other reaction components using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

    • Collect the fractions containing the labeled antibody, which typically elute first.

  • Characterization of the Conjugate:

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of this compound (~780 nm).

Visualizing the Molecular Machinery

To better understand the processes involved in the application of this compound, the following diagrams, generated using the DOT language, illustrate key workflows and pathways.

G cluster_synthesis Conceptual Synthesis of this compound ICG_COOH ICG-Carboxylic Acid ICG_OSu This compound ICG_COOH->ICG_OSu Activation NHS N-Hydroxysuccinimide NHS->ICG_OSu DCC DCC/EDC DCC->ICG_OSu Coupling Agent

Caption: Conceptual workflow for the synthesis of this compound.

G cluster_conjugation Antibody Conjugation Workflow Antibody Antibody in Reaction Buffer (pH 8.5-9.0) Reaction Incubation (1 hr, RT, dark) Antibody->Reaction ICG_OSu_DMSO This compound in DMSO ICG_OSu_DMSO->Reaction Purification Size-Exclusion Chromatography Reaction->Purification Conjugate Purified ICG-Antibody Conjugate Purification->Conjugate Characterization Spectrophotometric Analysis (DOL) Conjugate->Characterization

Caption: Experimental workflow for antibody conjugation with this compound.

G cluster_pathway Receptor-Mediated Endocytosis of ICG-Antibody Conjugate Conjugate ICG-Antibody Conjugate Binding Binding Conjugate->Binding Receptor Target Receptor on Cancer Cell Receptor->Binding Endocytosis Clathrin-Mediated Endocytosis Binding->Endocytosis Endosome Early Endosome Endocytosis->Endosome Late_Endosome Late Endosome Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Degradation Degradation & ICG Release Lysosome->Degradation Signaling Downstream Signaling (e.g., Apoptosis) Degradation->Signaling Payload Action

Caption: Cellular uptake and processing of an ICG-antibody conjugate.

The binding of an ICG-antibody conjugate to its target receptor on a cancer cell typically triggers receptor-mediated endocytosis. This process involves the internalization of the conjugate-receptor complex into the cell within vesicles. These vesicles mature into early and then late endosomes, which eventually fuse with lysosomes. The acidic environment and enzymatic content of the lysosome lead to the degradation of the antibody and the release of the ICG payload. Depending on the nature of the conjugate, the released ICG can then exert a therapeutic effect, for example, through photodynamic therapy, or simply accumulate, allowing for fluorescent imaging of the tumor cell.

The Future of this compound and its Derivatives

This compound has been instrumental in advancing the field of targeted molecular imaging. However, challenges remain, including the potential for aggregation of conjugates, which can affect their in vivo behavior, and the relatively low quantum yield of ICG compared to other fluorophores. Ongoing research focuses on developing new derivatives of ICG with improved water solubility and photophysical properties, as well as refining conjugation strategies to produce more homogeneous and stable bioconjugates. The continued evolution of ICG-based probes promises to further enhance the precision of disease diagnosis and the efficacy of targeted therapies.

References

Methodological & Application

Application Notes and Protocols for ICG-OSu Antibody Labeling

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the conjugation of Indocyanine Green (ICG)-OSu to antibodies. This procedure is intended for researchers, scientists, and drug development professionals who require fluorescently labeled antibodies for applications such as in vivo imaging, flow cytometry, and immunofluorescence.

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye with a peak absorption and emission around 800 nm, making it ideal for deep tissue imaging due to minimal autofluorescence and light scattering in biological tissues.[1][2] The N-hydroxysuccinimide (NHS) ester derivative of ICG (ICG-OSu) is a widely used reagent for labeling antibodies.[][4] The NHS ester reacts with primary amine groups (-NH2) on the antibody, primarily on lysine residues, to form stable amide bonds. This protocol details the materials, procedures, and quality control measures necessary for successful ICG-antibody conjugation.

Principle of the Reaction

The labeling chemistry is based on the reaction of the N-hydroxysuccinimide (NHS) ester of ICG with primary amines on the antibody. This reaction, a nucleophilic acyl substitution, proceeds optimally at a slightly alkaline pH (8.0-9.0) where the primary amines are deprotonated and thus more nucleophilic. The NHS group is an excellent leaving group, facilitating the formation of a stable amide bond between the ICG dye and the antibody.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the this compound antibody labeling protocol.

Table 1: Recommended Reagent Concentrations and Molar Ratios

ParameterRecommended ValueNotes
Antibody Concentration2-10 mg/mLHigher concentrations improve labeling efficiency.
This compound Stock Solution10 mg/mL in anhydrous DMSOPrepare fresh before use as NHS esters are moisture sensitive.
Molar Ratio of this compound to Antibody5:1 to 20:1The optimal ratio should be determined empirically for each antibody. A 10:1 ratio is a common starting point.
Reaction Buffer pH8.5 ± 0.5An alkaline pH is crucial for the reaction.

Table 2: Incubation and Storage Conditions

ParameterConditionNotes
Incubation Time30-60 minutesLonger incubation times do not necessarily improve efficiency and may lead to antibody aggregation.
Incubation TemperatureRoom Temperature (20-25°C) or 37°CReaction can be performed at either temperature.
Storage of this compound≤ -15°C, desiccated and protected from lightProper storage is critical to maintain reactivity.
Storage of Labeled Antibody4°C for up to 2 months (with 2 mM sodium azide) or ≤ -60°C for long-term storageStore protected from light.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific antibodies and applications.

Materials
  • Antibody (in an amine-free buffer such as PBS)

  • This compound (Indocyanine Green-N-hydroxysuccinimide ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 1 M Sodium Bicarbonate (pH 8.5-9.0) or 1 M Phosphate Buffer (pH 9.0)

  • Purification Column (e.g., Sephadex G-25 desalting column)

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

Procedure
  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains Tris or glycine, the antibody must be dialyzed against PBS.

    • Adjust the antibody concentration to 2-10 mg/mL.

    • Add 1/10th volume of 1 M Reaction Buffer to the antibody solution to adjust the pH to 8.5 ± 0.5.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL. Vortex to ensure it is fully dissolved.

  • Conjugation Reaction:

    • Calculate the required volume of this compound stock solution to achieve the desired molar ratio (a 10:1 molar ratio of dye to antibody is a good starting point).

    • Add the calculated volume of this compound stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

  • Purification of the Labeled Antibody:

    • Prepare a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions.

    • Apply the reaction mixture to the top of the column.

    • Elute the ICG-labeled antibody with PBS (pH 7.2-7.4).

    • The first colored fraction to elute will be the labeled antibody. The free, unconjugated this compound will elute later.

Quality Control

The degree of substitution (DOS), which is the average number of dye molecules conjugated to each antibody molecule, is a critical parameter.

  • Measure Absorbance:

    • Measure the absorbance of the purified ICG-labeled antibody at 280 nm (A280) and ~785 nm (Amax for ICG).

  • Calculate the Degree of Substitution (DOS):

    • The DOS can be calculated using the following formula: DOS = (Amax * ε_protein) / ((A280 - (CF * Amax)) * ε_dye) Where:

      • Amax = Absorbance of the conjugate at ~785 nm

      • A280 = Absorbance of the conjugate at 280 nm

      • ε_protein = Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)

      • ε_dye = Molar extinction coefficient of ICG at ~785 nm (~230,000 M⁻¹cm⁻¹)

      • CF = Correction factor (A280 of free dye / Amax of free dye; ~0.073 for ICG-Sulfo-OSu)

    • An optimal DOS for most antibodies is typically between 2 and 10.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & QC cluster_storage Storage antibody_prep Antibody Preparation (Buffer Exchange & pH Adjustment) conjugation Conjugation Reaction (30-60 min, RT, protected from light) antibody_prep->conjugation dye_prep This compound Stock Solution (10 mg/mL in DMSO) dye_prep->conjugation purification Purification (Desalting Column) conjugation->purification qc Quality Control (Spectrophotometry & DOS Calculation) purification->qc storage Storage of Labeled Antibody (4°C or -60°C, protected from light) qc->storage

Caption: Workflow for this compound Antibody Labeling.

Example Signaling Pathway: EGFR Signaling

ICG-labeled antibodies are frequently used to target specific cell surface receptors for in vivo imaging of tumors. For example, an antibody targeting the Epidermal Growth Factor Receptor (EGFR) can be labeled with ICG to visualize tumors that overexpress EGFR.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds and Activates Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos SOS Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Cell_Response

Caption: Simplified EGFR Signaling Pathway.

References

Application Notes and Protocols for Conjugating ICG-OSu to Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye with a long history of use in medical diagnostics.[1][2] Its N-hydroxysuccinimide ester derivative, ICG-OSu, is a reactive form that allows for the covalent labeling of proteins through the formation of stable amide bonds with primary amino groups, such as the side chain of lysine residues and the N-terminus.[3] This process, known as bioconjugation, is pivotal for developing targeted imaging agents, particularly in pre-clinical and clinical research for applications like fluorescence-guided surgery and in vivo imaging of tumors.

These application notes provide a comprehensive guide to the conjugation of this compound to proteins, offering detailed protocols, critical parameters, and purification strategies to ensure the successful preparation of ICG-protein conjugates.

Principle of Conjugation

The conjugation of this compound to a protein is a chemical reaction based on the reactivity of the N-hydroxysuccinimide (NHS) ester group towards primary amines. The reaction is highly pH-dependent, with optimal conditions in a slightly alkaline environment (pH 8.3-9.0) to ensure that the primary amino groups on the protein are deprotonated and thus nucleophilic. The NHS ester reacts with the amine to form a stable amide bond, covalently linking the ICG dye to the protein.

It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS), carbonate-bicarbonate buffer, or borate buffer, as buffers containing primary amines (e.g., Tris or glycine) will compete with the protein for reaction with the this compound, reducing the labeling efficiency.

Experimental Protocols

This section details the necessary steps for the successful conjugation of this compound to a protein, from reagent preparation to the final purification and characterization of the conjugate.

Materials and Reagents
  • Protein of interest (e.g., antibody, affibody)

  • This compound (or ICG-sulfo-OSu for improved water solubility)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer (pH 8.5-9.0) or 1X Phosphate-Buffered Saline (PBS, pH 7.2-7.4) adjusted to pH 8.5-9.0.

  • Purification Column: Sephadex G-25 or equivalent size-exclusion chromatography (SEC) column.

  • Spin columns

  • Spectrophotometer

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization prep_protein Prepare Protein Solution (2-10 mg/mL in Amine-Free Buffer) adjust_ph Adjust Protein Solution pH (8.5 - 9.0) prep_protein->adjust_ph prep_icg Prepare this compound Stock Solution (10 mM in DMSO) mix Add this compound to Protein Solution (Molar Ratio 5:1 to 20:1) prep_icg->mix adjust_ph->mix incubate Incubate Reaction Mixture (30-60 min at Room Temperature) mix->incubate purify Purify Conjugate (Size-Exclusion Chromatography) incubate->purify characterize Determine Degree of Substitution (DOS) (UV-Vis Spectrophotometry) purify->characterize

Caption: Workflow for this compound to protein conjugation.

Step-by-Step Protocol

1. Preparation of Protein Solution:

  • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0) to a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines, it must be dialyzed against the reaction buffer prior to conjugation.

  • Ensure the pH of the protein solution is between 8.5 and 9.0. If necessary, adjust the pH using 1 M sodium bicarbonate.

2. Preparation of this compound Stock Solution:

  • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM. Vortex briefly to ensure complete dissolution.

  • Note: this compound is sensitive to moisture and light. The stock solution should be used promptly and can be stored at -20°C for a limited time (up to two weeks).

3. Conjugation Reaction:

  • Calculate the required volume of the this compound stock solution to achieve the desired molar ratio of this compound to protein. Recommended starting molar ratios are between 5:1 and 20:1.

  • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

  • The final concentration of DMSO in the reaction mixture should not exceed 10% of the total volume to avoid protein denaturation.

  • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. Some protocols may recommend incubation for up to 4 hours.

4. Purification of the ICG-Protein Conjugate:

  • The purification step is critical to remove unconjugated this compound and any protein aggregates that may have formed.

  • The most common method for purification is size-exclusion chromatography using a Sephadex G-25 column.

  • Equilibrate the column with PBS (pH 7.2-7.4).

  • Load the reaction mixture onto the column.

  • Elute the conjugate with PBS. The ICG-protein conjugate will elute first as it is larger, while the smaller, unconjugated dye molecules will be retained longer on the column.

  • Collect the colored fractions corresponding to the conjugate.

5. Characterization of the ICG-Protein Conjugate:

  • The degree of substitution (DOS), which is the average number of ICG molecules conjugated to each protein molecule, is a key parameter to determine.

  • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~785 nm (for ICG).

  • The DOS can be calculated using the Beer-Lambert law and the following formula, which corrects for the absorbance of ICG at 280 nm:

    DOS = [A785 * εprotein] / [230,000 * (A280 - 0.073 * A785)]

    Where:

    • A785 is the absorbance of the conjugate at 785 nm.

    • A280 is the absorbance of the conjugate at 280 nm.

    • εprotein is the molar extinction coefficient of the protein at 280 nm (e.g., ~203,000 M-1cm-1 for IgG).

    • 230,000 M-1cm-1 is the molar extinction coefficient of ICG-sulfo-OSu at its maximum absorption.

    • 0.073 is the correction factor for the absorbance of ICG-sulfo-OSu at 280 nm.

  • An optimal DOS for most antibodies is typically between 2 and 10.

Quantitative Data Summary

ParameterRecommended Range/ValueNotesSource
Protein Concentration 2-10 mg/mLHigher concentrations can improve labeling efficiency.
Reaction Buffer 0.1 M Sodium Bicarbonate or PBSMust be free of primary amines.
Reaction pH 8.3 - 9.0Optimal for the reaction between NHS esters and primary amines.
This compound Stock Solution 10 mM in anhydrous DMSOPrepare fresh before use.
Molar Ratio (this compound:Protein) 5:1 to 20:1The optimal ratio should be determined empirically for each protein.
Reaction Time 30 - 60 minutesCan be extended up to 4 hours.
Reaction Temperature Room Temperature or 37°C
Purification Method Size-Exclusion Chromatography (e.g., Sephadex G-25)Effectively separates the conjugate from free dye.
Optimal Degree of Substitution (DOS) 2 - 10 (for antibodies)A higher DOS can lead to reduced fluorescence and protein aggregation.

Mechanism of Action: Targeted Imaging

ICG-protein conjugates are primarily used for targeted fluorescence imaging. The protein component, such as a monoclonal antibody or an affibody, provides specificity for a particular biological target, for instance, a receptor that is overexpressed on the surface of cancer cells.

G cluster_systemic Systemic Circulation cluster_target Target Tissue (e.g., Tumor) cluster_detection Detection conjugate ICG-Protein Conjugate binding Binding to Target conjugate->binding Targeting receptor Target Receptor binding->receptor internalization Internalization (Optional) binding->internalization excitation NIR Light Excitation (~780 nm) internalization->excitation emission NIR Fluorescence Emission (~800 nm) excitation->emission Signal Generation imaging Fluorescence Imaging emission->imaging

Caption: Mechanism of targeted fluorescence imaging.

Once administered, the ICG-protein conjugate circulates in the body and accumulates at the target site due to the specific binding of the protein to its target. Upon excitation with NIR light, the ICG moiety fluoresces, allowing for the visualization of the target tissue. This targeted delivery enhances the signal-to-background ratio, enabling sensitive and specific detection.

Troubleshooting and Considerations

  • Low Labeling Efficiency: Ensure the protein buffer is amine-free and the pH is optimal. Check the activity of the this compound, as it is moisture-sensitive.

  • Protein Aggregation: High molar ratios of this compound can lead to aggregation, especially with hydrophobic ICG derivatives. Consider using a lower molar ratio or a more hydrophilic version of ICG, such as ICG-sulfo-OSu or PEGylated ICG derivatives. Purification by size-exclusion HPLC can help remove aggregates.

  • Non-covalent Binding: ICG can bind non-covalently to proteins, which can lead to a high background signal in vivo. Thorough purification is essential to remove any non-covalently bound dye.

  • Storage of Conjugates: Store purified ICG-protein conjugates at 4°C for short-term use (up to two months) or at -20°C or -80°C for long-term storage, protected from light. Adding a carrier protein like BSA can improve stability.

References

Application Notes and Protocols: ICG-OSu Nanoparticle Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the Food and Drug Administration (FDA) for various clinical diagnostic applications, including cardiac output monitoring, hepatic function studies, and ophthalmic angiography.[1][2][3] Its application in targeted imaging and therapy is often limited by its short plasma half-life (150-180 seconds), concentration-dependent aggregation in aqueous solutions, and nonspecific binding to plasma proteins.[1][4] To overcome these limitations, ICG can be conjugated to nanoparticles, which enhances its stability, circulation time, and allows for targeted delivery to specific tissues or cells, such as tumors, through the enhanced permeability and retention (EPR) effect.

ICG-OSu is an amine-reactive derivative of ICG, containing an N-hydroxysuccinimide (NHS) ester group. This functional group readily reacts with primary amines on the surface of nanoparticles to form stable amide bonds, providing a straightforward and efficient method for covalent conjugation. This document provides a detailed protocol for the conjugation of this compound to amine-functionalized nanoparticles, along with methods for characterization and a summary of expected quantitative data.

Principle of Conjugation

The conjugation of this compound to amine-functionalized nanoparticles is based on the reaction between the N-hydroxysuccinimide (NHS) ester of this compound and primary amine groups (-NH₂) present on the nanoparticle surface. This reaction, typically carried out in a buffer with a pH of 7.2-9.5, results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

cluster_char Characterization Methods start Start: Amine-Functionalized Nanoparticles ph_adjust Adjust Nanoparticle Suspension pH to 8.5-9.0 start->ph_adjust prep_icg Prepare this compound Stock Solution (DMSO) conjugation Conjugation Reaction (2-4h, RT, Dark) prep_icg->conjugation ph_adjust->conjugation purification Purification (Size Exclusion Chromatography/Dialysis) conjugation->purification characterization Characterization purification->characterization end End: Purified ICG-Nanoparticle Conjugates characterization->end uv_vis UV-Vis Spectroscopy (ICG Quantification) characterization->uv_vis dls DLS (Size & Zeta Potential) characterization->dls tem TEM (Morphology) characterization->tem

References

Application Notes and Protocols for Determining ICG-OSu to Antibody Molar Ratio

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the FDA for clinical use.[1] Its application in targeted optical imaging has grown, particularly when conjugated to monoclonal antibodies (mAbs) to create specific imaging agents. The amine-reactive N-hydroxysuccinimide ester of ICG (ICG-OSu) is commonly used for this purpose, as it readily reacts with primary amines, such as the ε-amino groups of lysine residues on antibodies, to form stable amide bonds.[2][3][4][5]

The molar ratio of this compound to the antibody, also known as the Degree of Labeling (DOL), is a critical parameter that influences the efficacy and characteristics of the resulting conjugate. An optimal DOL is essential for achieving sufficient fluorescence for imaging without compromising the antibody's immunoreactivity or causing aggregation. These application notes provide a detailed protocol for the conjugation of this compound to an antibody, the purification of the conjugate, and the subsequent calculation of the this compound to antibody molar ratio.

A known challenge with this compound conjugation is its amphiphilic nature, which can lead to non-covalent binding and promote antibody aggregation, especially at higher molar ratios. Therefore, careful optimization of the conjugation reaction and rigorous purification are paramount to obtaining a well-characterized and functional immunoconjugate.

Experimental Workflow

The overall process for calculating the this compound to antibody molar ratio involves several key stages, from antibody preparation to the final spectrophotometric analysis.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis A Antibody Preparation (Buffer Exchange) C Conjugation Reaction (Antibody + this compound) A->C B This compound Preparation (Dissolve in DMSO) B->C D Removal of Unconjugated Dye (Size-Exclusion Chromatography) C->D E Spectrophotometric Measurement (Absorbance at 280 nm & ~780 nm) D->E F Calculation of Molar Ratio (Degree of Labeling) E->F

Caption: Experimental workflow for ICG-antibody conjugation and molar ratio determination.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the this compound to antibody conjugation reaction.

ParameterRecommended Value/RangeNotes
Antibody Concentration 2 - 10 mg/mLHigher concentrations can improve labeling efficiency.
Reaction Buffer 0.1 M Sodium Bicarbonate, Borate, or Phosphate BufferMust be free of primary amines (e.g., Tris).
Reaction pH 8.3 - 9.0Optimal for the reaction between NHS esters and primary amines.
This compound:Antibody Molar Ratio (Initial) 5:1 to 20:1This is the starting excess and needs to be optimized.
Reaction Temperature Room Temperature (20-25°C) or 37°C
Reaction Time 30 - 60 minutesLonger incubation times may be explored.
This compound Solvent Anhydrous DMSO or DMF
Purification Method Size-Exclusion Chromatography (e.g., Sephadex G-25)

Experimental Protocols

  • Antibody Solution:

    • Prepare the antibody in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5). If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis against the reaction buffer.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • This compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.

    • Protect the this compound solution from light.

The following diagram illustrates the chemical reaction between the antibody and this compound.

G Antibody Antibody-NH2 (Primary Amine) ICG_OSu This compound (NHS Ester) Conjugate Antibody-NH-CO-ICG (Stable Amide Bond) Antibody->Conjugate ICG_OSu->Conjugate NHS N-hydroxysuccinimide ICG_OSu->NHS +

Caption: Reaction of this compound with an antibody's primary amine.

  • Add the calculated volume of the this compound stock solution to the antibody solution. A common starting point is a 10:1 molar ratio of this compound to antibody.

  • Gently mix the reaction solution immediately.

  • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.

  • Equilibrate the column with phosphate-buffered saline (PBS), pH 7.2-7.4.

  • Apply the reaction mixture to the top of the column.

  • Elute the conjugate with PBS. The ICG-antibody conjugate will elute first as a colored fraction, while the smaller, unconjugated this compound molecules will be retained longer on the column.

  • Collect the colored fractions containing the purified conjugate.

For applications requiring very high purity, an additional purification step using ethyl acetate extraction can be performed to remove any non-covalently bound ICG.

The degree of labeling is determined spectrophotometrically.

  • Measure the absorbance of the purified ICG-antibody conjugate at 280 nm (A_280) and at the maximum absorbance of ICG, which is approximately 780 nm (A_max).

  • Calculate the concentration of the antibody and the ICG dye using the Beer-Lambert law. A correction factor is needed for the absorbance at 280 nm because ICG also absorbs light at this wavelength.

The following formula can be used to calculate the molar ratio:

Molar Ratio (DOL) = (A_max / ε_dye) / ( (A_280 - (CF * A_max)) / ε_protein )

Where:

  • A_max = Absorbance of the conjugate at the maximum wavelength of ICG (~780 nm).

  • A_280 = Absorbance of the conjugate at 280 nm.

  • ε_dye = Molar extinction coefficient of ICG at A_max (typically ~230,000 M⁻¹cm⁻¹).

  • ε_protein = Molar extinction coefficient of the antibody at 280 nm (for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).

  • CF = Correction factor, which is the ratio of ICG absorbance at 280 nm to its absorbance at A_max (for ICG-sulfo-OSu, this is approximately 0.073).

Conclusion

The protocols outlined provide a comprehensive guide for the conjugation of this compound to antibodies and the subsequent determination of the molar ratio. It is crucial to optimize the initial molar excess of this compound to achieve the desired degree of labeling while minimizing protein aggregation. Thorough purification and accurate spectrophotometric measurements are essential for obtaining reliable and reproducible results. These steps will ensure the production of well-characterized ICG-antibody conjugates suitable for a variety of research and development applications in targeted molecular imaging.

References

Determining the Labeling Efficiency of ICG-OSu: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye with significant applications in medical diagnostics, including cardiac output determination, hepatic function assessment, and ophthalmic angiography.[1][2][3][4] Its N-hydroxysuccinimide ester derivative, ICG-OSu, is an amine-reactive form that facilitates the covalent labeling of proteins and other biomolecules containing primary amines.[5] This process is crucial for developing targeted imaging probes for in vivo studies. Achieving an optimal and reproducible degree of labeling (DOL) is critical for the functionality and efficacy of the resulting conjugate. These application notes provide detailed protocols for labeling proteins with this compound and for the subsequent determination of the labeling efficiency using spectrophotometric methods.

Introduction

This compound reacts with primary amino groups, such as the N-terminus of a protein or the epsilon-amine of lysine residues, to form a stable amide bond. The reaction is pH-dependent, with an optimal pH range of 8.0-9.0 to ensure the amino groups are deprotonated and reactive. The efficiency of this conjugation, represented by the Degree of Labeling (DOL), is a critical parameter. A low DOL may result in a weak signal, while an excessively high DOL can lead to fluorescence quenching and potentially alter the biological activity or solubility of the protein. Therefore, precise determination and optimization of the DOL are essential for consistent experimental outcomes. This document outlines the experimental procedures for this compound labeling, purification of the conjugate, and the spectrophotometric calculation of the DOL.

Key Experimental Parameters

Successful labeling with this compound depends on several factors. The following table summarizes key quantitative data and recommended parameters for the labeling reaction and subsequent analysis.

ParameterRecommended Value/RangeReference
Protein Concentration 2 - 10 mg/mL
Reaction Buffer pH 8.5 ± 0.5
Molar Ratio of this compound to Protein 5:1 to 20:1 (start with 10:1)
This compound Stock Solution 10 - 20 mM in anhydrous DMSO
Reaction Time 30 - 60 minutes at room temperature
ICG Maximum Absorption (λmax) ~785 nm
ICG Molar Extinction Coefficient (ε_dye_) 230,000 M⁻¹cm⁻¹
Correction Factor (CF₂₈₀) for ICG-Sulfo-OSu 0.073 (A₂₈₀_dye_ / A_max_)
Optimal Degree of Labeling (DOL) for Antibodies 2 - 10

Experimental Protocols

I. This compound Labeling of Proteins

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

  • Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 1 M sodium bicarbonate or 1 M phosphate buffer, pH ~9.0

  • Purification column (e.g., Sephadex G-25)

Protocol:

  • Prepare the Protein Solution (Solution A):

    • Adjust the protein concentration to be within the 2-10 mg/mL range.

    • If the protein solution does not contain a buffer, add 1/10th volume of the 1 M Reaction Buffer to achieve a final pH of 8.5 ± 0.5. For example, mix 100 µL of 1 M sodium carbonate solution with 900 µL of the target protein solution.

  • Prepare the this compound Stock Solution (Solution B):

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mM. Vortex to ensure complete dissolution.

  • Perform the Conjugation Reaction:

    • While gently vortexing the protein solution, add the desired molar excess of the this compound stock solution. A starting molar ratio of 10:1 (dye:protein) is recommended.

    • Ensure the final concentration of DMSO in the reaction mixture is less than 10%.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Purify the ICG-Protein Conjugate:

    • Separate the labeled protein from unreacted this compound using a size-exclusion chromatography column, such as Sephadex G-25.

    • Equilibrate the column with PBS (pH 7.2-7.4).

    • Load the reaction mixture onto the column.

    • Elute with PBS and collect the fractions containing the green-colored conjugate, which typically elutes first.

experimental_workflow This compound Labeling and Purification Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification protein_prep Prepare Protein Solution (2-10 mg/mL, pH 8.5-9.0) conjugation Mix Protein and this compound (10:1 molar ratio) protein_prep->conjugation dye_prep Prepare this compound Stock (10-20 mM in DMSO) dye_prep->conjugation incubation Incubate 30-60 min (Room Temperature, Dark) conjugation->incubation sec_column Size-Exclusion Chromatography (e.g., Sephadex G-25) incubation->sec_column collection Collect Labeled Protein Fractions sec_column->collection chemical_reaction This compound Reaction with a Primary Amine ICG_OSu This compound (N-hydroxysuccinimide ester) Reaction_Conditions pH 8.0 - 9.0 ICG_OSu->Reaction_Conditions Protein_NH2 Protein-NH₂ (Primary Amine) Protein_NH2->Reaction_Conditions Conjugate ICG-NH-Protein (Stable Amide Bond) Reaction_Conditions->Conjugate NHS N-hydroxysuccinimide (Byproduct) Reaction_Conditions->NHS

References

Application Notes and Protocols: ICG for Sentinel Lymph Node Mapping

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG) is a fluorescent dye that has gained significant traction as a safe and effective agent for sentinel lymph node (SLN) mapping in various types of cancer, including breast, cervical, and colorectal cancer.[1] When injected, ICG is rapidly taken up by the lymphatic system, allowing for real-time visualization of lymphatic channels and sentinel nodes using a near-infrared (NIR) fluorescence imaging system. This technique offers a valuable alternative or adjunct to the standard methods of using radioisotopes (e.g., technetium-99m) and blue dye, often demonstrating comparable or even superior detection rates.[1]

The N-hydroxysuccinimide ester derivative of ICG, ICG-OSu, is a reactive form of the dye primarily used for covalent conjugation to proteins, such as antibodies, to create targeted imaging agents.[2] While this compound itself is not typically used directly for routine sentinel lymph node mapping, the principles of near-infrared fluorescence imaging and lymphatic uptake are central to both applications. This document will focus on the established protocols for using unconjugated ICG for sentinel lymph node mapping.

Principle of the Method

Upon intradermal or submucosal injection near a primary tumor, ICG rapidly enters the lymphatic capillaries. It is believed to bind to endogenous proteins, primarily albumin, within the interstitial fluid and lymph. This binding prevents its rapid diffusion into the blood vessels and facilitates its transport through the lymphatic channels. The ICG-protein complex then travels to the first draining lymph node(s), the sentinel lymph node(s), where it accumulates.

Using a near-infrared (NIR) imaging system, which typically consists of a light source to excite the ICG and a specialized camera to detect the emitted fluorescent signal, the lymphatic channels and the sentinel lymph nodes can be visualized in real-time through the skin and overlying tissue. ICG has a peak spectral absorption around 800 nm, and its fluorescence emission is in the near-infrared spectrum, which allows for deeper tissue penetration of light compared to visible light.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the use of ICG for sentinel lymph node mapping.

Table 1: ICG Dosage and Administration for Sentinel Lymph Node Mapping in Different Cancer Types

Cancer TypeICG Concentration (mg/mL)Injection Volume (mL)Injection SiteReference
Breast Cancer52Intradermal, periareolar
Breast Cancer10 mg total dose2Intradermal, periareolar
Cervical Cancer1.254-5Intracervical (3 and 9 o'clock positions)
Cervical Cancer1.254Intracervical
Cervical Cancer0.54Intracervical (3 and 9 o'clock positions)
Vaginal Cancer1.252 (1 mL deep stroma, 1 mL submucosally on each side)Peritumoral (3 and 9 o'clock positions)
Colorectal Cancer0.5 - 2.5 mg total doseVariesSubserosal or submucosal, peritumoral

Table 2: Detection Rates of Sentinel Lymph Nodes using ICG vs. Standard Methods

Cancer TypeICG Detection Rate (%)Technetium-99m Detection Rate (%)Blue Dye Detection Rate (%)Reference
Breast Cancer8998N/A
Breast Cancer99.310092.9
Breast Cancer89.2 - 100N/A70 - 93
Cervical Cancer1009789
Head and Neck Cancer98.087.6 (gamma tracing)N/A

Experimental Protocols

Materials
  • Indocyanine Green (ICG) for injection, sterile powder

  • Sterile Water for Injection or 0.9% Saline

  • Syringes (1 mL, 5 mL) and needles (e.g., 25-27 gauge)

  • Near-Infrared (NIR) Fluorescence Imaging System (e.g., SPY, Novadaq PINPOINT, or similar)

  • Sterile drapes and personal protective equipment

ICG Reconstitution Protocol
  • Aseptically reconstitute the lyophilized ICG powder. For example, to prepare a 5 mg/mL solution from a 25 mg vial, add 5 mL of Sterile Water for Injection. To prepare a 1.25 mg/mL solution, dilute a 25 mg vial in 20 mL of sterile water.

  • Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent foaming.

  • The reconstituted ICG solution should be used within 6 hours.

  • Draw the required volume of the ICG solution into a sterile syringe for injection.

In Vivo Sentinel Lymph Node Mapping Protocol (Clinical)

This protocol is a general guideline and should be adapted based on the specific cancer type and institutional protocols.

  • Patient Preparation: The patient is positioned appropriately for the surgical procedure. Anesthesia is administered as per standard protocol.

  • ICG Injection:

    • Breast Cancer: Inject 2 mL of 5 mg/mL ICG solution intradermally at 1-4 sites in the periareolar region.

    • Cervical Cancer: Inject a total of 4 mL of 1.25 mg/mL ICG solution into the cervical stroma at the 3 and 9 o'clock positions.

  • Massage: Following injection, gently massage the injection site for approximately 5 minutes to promote lymphatic uptake.

  • NIR Fluorescence Imaging:

    • After a short delay (typically 5-10 minutes), use the NIR imaging system to visualize the lymphatic channels and sentinel lymph nodes.

    • The room lights may need to be dimmed to enhance the fluorescent signal.

    • The surgeon can then make an incision over the identified fluorescent node(s).

  • Node Excision and Confirmation:

    • Excise the identified fluorescent lymph nodes.

    • Confirm the removal of all fluorescent nodes by re-imaging the surgical bed.

Ex Vivo Sentinel Lymph Node Confirmation Protocol
  • After excision, the lymph nodes can be examined ex vivo using the NIR imaging system to confirm ICG uptake.

  • Place the excised nodes on a sterile surface.

  • Use the NIR camera to image the nodes and confirm fluorescence.

  • The fluorescent nodes are then sent for pathological analysis.

Diagrams

ICG_Mechanism_of_Action Mechanism of ICG for Sentinel Lymph Node Mapping cluster_injection Injection Site (Peritumoral) cluster_lymphatics Lymphatic System cluster_node Sentinel Lymph Node cluster_imaging Detection ICG Indocyanine Green (ICG) Lymph_Capillary Lymphatic Capillary ICG->Lymph_Capillary Uptake Albumin_Binding ICG-Albumin Complex Lymph_Capillary->Albumin_Binding Binds to Albumin Lymphatic_Vessel Afferent Lymphatic Vessel Albumin_Binding->Lymphatic_Vessel Transport SLN Sentinel Lymph Node Accumulation Lymphatic_Vessel->SLN NIR_Imaging NIR Fluorescence Imaging SLN->NIR_Imaging Visualization

Caption: Mechanism of ICG uptake and transport for SLN mapping.

Experimental_Workflow Experimental Workflow for ICG-based SLN Mapping Reconstitution 1. ICG Reconstitution Injection 2. Intradermal/Submucosal Injection Reconstitution->Injection Massage 3. Gentle Massage Injection->Massage InVivo_Imaging 4. In Vivo NIR Imaging (Visualize Lymphatic Channels & SLNs) Massage->InVivo_Imaging Incision 5. Surgical Incision InVivo_Imaging->Incision Excision 6. SLN Excision Incision->Excision ExVivo_Imaging 7. Ex Vivo Confirmation of Fluorescence Excision->ExVivo_Imaging Pathology 8. Histopathological Analysis ExVivo_Imaging->Pathology

Caption: Step-by-step experimental workflow for SLN mapping using ICG.

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak fluorescent signal Improper ICG reconstitution or expired dyeEnsure correct reconstitution protocol is followed and check the expiration date of the ICG.
Injection is too deep or into a blood vesselEnsure intradermal or submucosal injection technique is correct.
High body mass index (BMI) of the patientIncreased tissue depth can attenuate the signal. A higher dose of ICG or a more sensitive imaging system may be required. One study noted limited efficacy in patients with a BMI > 40.
Imaging performed too soon after injectionAllow sufficient time (5-10 minutes) for ICG to travel to the sentinel lymph nodes.
Diffuse fluorescence High dose of ICGOptimize the ICG dose. Excessive dye can lead to "flooding" of the surgical field.
Long delay between injection and imagingPerform imaging within a reasonable timeframe (e.g., 10-25 minutes) as ICG can eventually migrate to second-tier lymph nodes.

Conclusion

The use of Indocyanine Green with near-infrared fluorescence imaging is a robust and reliable method for sentinel lymph node mapping. It offers high detection rates and can be a valuable tool for surgeons in the staging of various cancers. The protocols outlined in this document provide a comprehensive guide for researchers, scientists, and drug development professionals interested in utilizing this technology. Adherence to standardized protocols is crucial for obtaining reproducible and accurate results.

References

Application Notes and Protocols for ICG-OSu in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Indocyanine Green-N-hydroxysuccinimidyl ester (ICG-OSu) in flow cytometry for cell labeling, tracking, and analysis. This compound is a near-infrared (NIR) fluorescent dye that offers significant advantages for flow cytometry, including deeper tissue penetration, minimal autofluorescence, and the potential for multiplexing with conventional visible-light fluorophores.[1][2][3]

Core Applications

This compound and its derivatives are versatile tools for a range of flow cytometry applications:

  • Cellular Labeling and Tracking: Covalently labels cells for in vivo and in vitro tracking experiments.[2][4]

  • Antibody Conjugation: Amine-reactive this compound is used to create fluorescent antibody conjugates for immunophenotyping.

  • Cellular Uptake Studies: Quantification of ICG uptake by cells can be correlated with cellular processes like proliferation and endocytosis.

  • Cell Proliferation Analysis (Dye Dilution): The principle of dye dilution can be applied to track cell division. As cells divide, the fluorescence intensity of ICG is halved in daughter cells, allowing for the quantification of proliferation.

Quantitative Data Summary

The following table summarizes key optical properties of ICG, which are essential for designing flow cytometry experiments.

ParameterValueReference
Excitation Wavelength (max)~780 nm
Emission Wavelength (max)~800 nm
Molar Extinction Coefficient~230,000 cm⁻¹M⁻¹
Molecular Weight (this compound)828.03 g/mol
Solvent for Stock SolutionDimethyl sulfoxide (DMSO)

Experimental Protocols

Protocol 1: General Cell Labeling with this compound for Flow Cytometry

This protocol describes the covalent labeling of primary amines on the cell surface.

Materials:

  • Cells of interest (e.g., lymphocytes, cancer cell lines)

  • This compound (or its more water-soluble derivatives like ICG-Sulfo-OSu or ICG-Xtra-OSu for improved labeling efficiency)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Protein-free buffer (e.g., PBS) for labeling

  • Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)

  • Flow cytometry tubes

  • Flow cytometer with appropriate laser (e.g., 633 nm or 785 nm) and detectors

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them twice with sterile, protein-free PBS by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the cell pellet to a concentration of 1-10 x 10⁶ cells/mL in protein-free PBS.

  • This compound Stock Solution Preparation:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Mix well by vortexing. Note: Prepare this solution fresh before each use.

  • Cell Staining:

    • Add the this compound stock solution to the cell suspension to achieve a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and application.

    • Incubate for 15-30 minutes at room temperature or 37°C, protected from light.

    • The incubation time may need to be optimized. Longer incubation times or higher concentrations can lead to increased fluorescence intensity but may also affect cell viability.

  • Washing:

    • Stop the labeling reaction by adding an equal volume of complete medium containing FBS or PBS with 1% BSA.

    • Wash the cells three times with complete medium or PBS containing serum/protein to remove any unbound dye.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA).

    • Analyze the cells on a flow cytometer equipped with a laser that can excite the dye (e.g., 633 nm for some NIR dyes, though a 785 nm laser is optimal for ICG) and a detector for the far-red/NIR emission.

Protocol 2: Antibody Conjugation with this compound

This protocol outlines the labeling of an antibody with this compound for use in flow cytometry.

Materials:

  • Antibody (protein concentration ≥2 mg/mL in an amine-free buffer like PBS)

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer (e.g., 1 M sodium bicarbonate, pH 8.5-9.0)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare Antibody Solution:

    • Dissolve the antibody in the reaction buffer to a final concentration of at least 2 mg/mL. The pH of the solution should be between 8.5 and 9.0 to ensure the reactivity of the primary amines.

  • Prepare this compound Stock Solution:

    • Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • Add the this compound stock solution to the antibody solution. A starting molar ratio of 10:1 (dye:protein) is recommended. This ratio may need to be optimized for different antibodies.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with continuous stirring or rotation, protected from light.

  • Purification of the Conjugate:

    • Separate the ICG-labeled antibody from the unconjugated dye using a desalting column (e.g., Sephadex G-25).

  • Characterization of the Conjugate:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~785 nm (for ICG).

Protocol 3: Cell Proliferation Assay using Dye Dilution

This protocol is based on the principle that with each cell division, the intensity of a stable cytoplasmic fluorescent dye is halved.

Materials:

  • Cells of interest

  • This compound

  • Anhydrous DMSO

  • Protein-free PBS

  • Complete cell culture medium

  • Flow cytometer

Procedure:

  • Cell Labeling:

    • Label the cells with this compound as described in Protocol 1 . It is crucial to start with a bright, uniform staining and ensure high cell viability.

  • Cell Culture:

    • After labeling and washing, resuspend the cells in complete culture medium and plate them under desired experimental conditions.

    • Culture the cells for a period that allows for several cell divisions.

  • Harvesting and Analysis:

    • At various time points, harvest a sample of the cells.

    • Analyze the fluorescence intensity of the cells by flow cytometry.

    • A histogram of fluorescence intensity will show distinct peaks, with each peak representing a successive generation of cells. The fluorescence intensity of each generation will be half that of the previous one.

Visualizations

Experimental Workflow for Cell Labeling and Analysis

G cluster_prep Cell Preparation cluster_stain Staining cluster_wash Washing cluster_analysis Analysis p1 Harvest & Wash Cells p2 Resuspend in Protein-Free Buffer p1->p2 s1 Add this compound Solution p2->s1 s2 Incubate (15-30 min) s1->s2 w1 Stop Reaction with Serum/BSA s2->w1 w2 Wash Cells 3x w1->w2 a1 Resuspend for Flow Cytometry w2->a1 a2 Acquire Data on Flow Cytometer a1->a2

Caption: Workflow for labeling cells with this compound for flow cytometry.

Logical Relationship of this compound Staining

G ICG_OSu This compound Labeled_Cell Covalently Labeled Cell ICG_OSu->Labeled_Cell covalent bond formation Cell Cell Surface Proteins (Primary Amines) Cell->Labeled_Cell Flow_Cytometer Flow Cytometer (NIR Detection) Labeled_Cell->Flow_Cytometer analysis Data Fluorescence Data Flow_Cytometer->Data

Caption: Covalent labeling of cell surface proteins with this compound.

Signaling Pathway Visualization (Hypothetical Uptake Mechanism)

While this compound primarily labels cell surface proteins, free ICG can be internalized. Studies suggest that the uptake of ICG can occur through mechanisms like clathrin-mediated endocytosis.

G ICG Free ICG Membrane Cell Membrane ICG->Membrane binding Clathrin_Pit Clathrin-Coated Pit Membrane->Clathrin_Pit invagination Endosome Early Endosome Clathrin_Pit->Endosome scission Cytoplasm Cytoplasmic Signal Endosome->Cytoplasm release/trafficking

Caption: Proposed mechanism of free ICG cellular uptake.

References

Application Notes and Protocols: ICG-OSu for Intraoperative Surgical Guidance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the FDA for various diagnostic applications.[1] Its N-hydroxysuccinimide ester derivative, ICG-OSu, is an amine-reactive compound that allows for the covalent conjugation of ICG to targeting moieties such as antibodies and peptides. This bioconjugation strategy enables the development of targeted fluorescent probes for intraoperative surgical guidance, offering real-time visualization of tumors and critical anatomical structures.[2] The fluorescence emission in the NIR window (700-900 nm) provides advantages of deep tissue penetration and low autofluorescence, enhancing the signal-to-background ratio for clear delineation of target tissues during surgery.[1]

These application notes provide an overview of the chemical properties of this compound, its mechanism of action in targeted tumor imaging, and detailed protocols for bioconjugation and in vivo imaging.

Chemical Properties of this compound

This compound is a derivative of ICG that has been activated with an N-hydroxysuccinimide (NHS) ester. This functional group readily reacts with primary amines on proteins and other biomolecules to form stable amide bonds.

PropertyValueReference
Molecular Formula C₄₉H₅₃N₃O₇S[3]
Molecular Weight 828.03 g/mol [3]
CAS Number 1622335-40-3
Excitation (max) ~780 nm
Emission (max) ~800 nm
Solubility DMSO
Storage Store at -20°C, protected from light and moisture.

Mechanism of Action for Intraoperative Surgical Guidance

The utility of this compound in intraoperative surgical guidance stems from its ability to be conjugated to targeting ligands that specifically bind to biomarkers overexpressed on cancer cells.

1. Targeted Delivery: When conjugated to a monoclonal antibody (mAb) or a peptide, the this compound conjugate is systemically administered. The targeting moiety directs the fluorescent probe to the tumor site.

2. Cellular Internalization: Upon binding to its target receptor on the cancer cell surface, the ICG-conjugate can be internalized through receptor-mediated endocytosis. This process involves the formation of clathrin-coated pits and subsequent endosomal trafficking.

3. Enhanced Permeability and Retention (EPR) Effect: In addition to active targeting, the leaky vasculature and poor lymphatic drainage characteristic of many solid tumors contribute to the passive accumulation and retention of ICG conjugates, a phenomenon known as the EPR effect.

4. Fluorescence Imaging: During surgery, a near-infrared imaging system is used to excite the ICG dye. The emitted fluorescent signal is captured by a specialized camera, allowing the surgeon to visualize the tumor margins in real-time.

Signaling Pathways in Targeted Uptake

The cellular uptake of ICG-antibody conjugates is primarily mediated by the signaling pathway of the target receptor. Below are diagrams illustrating the general pathway of receptor-mediated endocytosis and a specific example of the EGFR signaling pathway.

ReceptorMediatedEndocytosis cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ICG_Ab ICG-Antibody Conjugate Receptor Target Receptor ICG_Ab->Receptor Binding ClathrinPit Clathrin-coated Pit Receptor->ClathrinPit Internalization Endosome Early Endosome ClathrinPit->Endosome Vesicle Trafficking Lysosome Lysosome Endosome->Lysosome Maturation & Fusion

Fig. 1: Receptor-Mediated Endocytosis of ICG-Antibody Conjugate.

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ICG_Panitumumab ICG-Panitumumab EGFR EGFR ICG_Panitumumab->EGFR Binding Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization Activation Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Conjugation_Workflow Prepare_Ab Prepare Antibody (pH 8.5) React Mix and Incubate (1-2h, RT, dark) Prepare_Ab->React Prepare_ICG Prepare this compound in DMSO Prepare_ICG->React Purify Purify by SEC React->Purify Characterize Characterize (DOL, Purity, Activity) Purify->Characterize

References

Application Notes and Protocols: Peptide Labeling with ICG-OSu for Targeted Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) fluorescence imaging is a powerful tool for preclinical and clinical research, offering deep tissue penetration and low autofluorescence. Indocyanine green (ICG), an FDA-approved NIR dye, is widely used for various diagnostic applications. The N-hydroxysuccinimide ester of ICG (ICG-OSu) allows for its covalent conjugation to primary amines on biomolecules, such as peptides. This enables the development of targeted imaging agents where a peptide directs the fluorescent probe to a specific biological target, such as a receptor overexpressed on cancer cells.

These application notes provide detailed protocols for the labeling of peptides with this compound, purification of the conjugate, and its application in targeted in vitro and in vivo imaging. The example of an RGD peptide targeting integrin αvβ3 is used to illustrate the workflow from conjugation to imaging.

Data Presentation

Table 1: this compound Peptide Labeling Reaction Parameters
ParameterRecommended ValueRangeReference
Peptide Concentration 2-10 mg/mL1-20 mg/mL[1]
This compound to Peptide Molar Ratio 5:12:1 to 10:1[2][3]
Reaction Buffer 0.1 M Sodium BicarbonatePhosphate Buffer[1][2]
Reaction pH 8.58.0 - 9.0
Reaction Temperature Room Temperature (20-25°C)4 - 37°C
Reaction Time 1 hour30 minutes - 2 hours
Solvent for this compound Anhydrous DMSODMF
Table 2: Characterization and Purity of ICG-Peptide Conjugates
ParameterTypical ValueMethodReference
Degree of Substitution (DOS) 1-2 dyes per peptideUV-Vis Spectroscopy
Purity after HPLC >95%RP-HPLC
Yield 50-70%UV-Vis Spectroscopy
Mass Confirmation Expected Mass ± 1 DaMass Spectrometry (MALDI/ESI)
Table 3: Stability of ICG and ICG-Conjugates
ConditionFree ICG StabilityConjugated/Encapsulated ICG StabilityReference
Aqueous Solution (4°C, dark) Stable for ~3 days (20% fluorescence loss)Enhanced stability
Aqueous Solution (37°C, dark) Rapid degradationEnhanced stability
In vivo half-life 2-4 minutesProlonged circulation time
Table 4: In Vitro and In Vivo Imaging Parameters
ParameterIn Vitro ImagingIn Vivo ImagingReference
Cell Line Example (for RGD) U87MG (glioblastoma), SGC7901 (gastric cancer)U87MG or SGC7901 xenografts in nude mice
Conjugate Concentration/Dose 1-10 µM2 mg/kg (ICG equivalent)
Incubation/Injection Route 1-4 hours incubationIntravenous (tail vein) injection
Imaging Time Points After incubation and washing1, 4, 8, 24, 48 hours post-injection
Tumor-to-Background Ratio N/ACan reach >5 at 24h

Experimental Protocols

Protocol 1: Peptide Labeling with this compound

This protocol describes the covalent conjugation of this compound to a peptide containing a primary amine (e.g., the N-terminus or a lysine residue).

Materials:

  • Peptide of interest (lyophilized)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.5)

  • Reaction tubes (e.g., microcentrifuge tubes)

  • Vortex mixer and centrifuge

Procedure:

  • Prepare Peptide Solution: Dissolve the lyophilized peptide in the 0.1 M sodium bicarbonate buffer to a final concentration of 2-10 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Reaction Incubation: Add the this compound stock solution to the peptide solution to achieve a molar ratio of 5:1 (this compound:peptide). Vortex briefly to mix.

  • Incubate the reaction mixture for 1 hour at room temperature in the dark, with continuous gentle mixing.

Protocol 2: Purification of ICG-Peptide Conjugate by RP-HPLC

This protocol is for the purification of the ICG-peptide conjugate from unreacted ICG and peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Crude ICG-peptide reaction mixture

  • RP-HPLC system with a UV-Vis detector

  • C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Collection tubes

  • Lyophilizer

Procedure:

  • Sample Preparation: Centrifuge the crude reaction mixture to pellet any precipitates. Filter the supernatant through a 0.22 µm filter.

  • HPLC Separation:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the filtered sample onto the column.

    • Elute the conjugate using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution at two wavelengths: the peptide absorbance wavelength (typically ~220 nm or 280 nm) and the ICG absorbance wavelength (~780 nm).

  • Fraction Collection: Collect fractions corresponding to the peak that absorbs at both wavelengths, which represents the ICG-peptide conjugate.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC. Pool fractions with >95% purity.

  • Lyophilization: Freeze-dry the pooled fractions to obtain the purified ICG-peptide conjugate as a powder.

Protocol 3: Characterization of ICG-Peptide Conjugate

1. UV-Vis Spectroscopy and Determination of Degree of Substitution (DOS):

  • Dissolve the lyophilized ICG-peptide conjugate in an appropriate buffer (e.g., PBS).

  • Measure the absorbance spectrum from 250 nm to 850 nm.

  • Determine the absorbance at the protein/peptide maximum (A_peptide, typically 280 nm) and the ICG maximum (A_max, ~785 nm).

  • Calculate the DOS using the following formula: DOS = (A_max * ε_peptide) / ((A_peptide - CF * A_max) * ε_ICG) Where:

    • ε_peptide is the molar extinction coefficient of the peptide.

    • ε_ICG is the molar extinction coefficient of ICG (~250,000 M⁻¹cm⁻¹).

    • CF is the correction factor for ICG absorbance at 280 nm (~0.05).

2. Mass Spectrometry:

  • Confirm the successful conjugation and the molecular weight of the ICG-peptide conjugate using MALDI-TOF or ESI mass spectrometry. The expected mass will be the mass of the peptide plus the mass of the ICG molecule (minus the OSu group).

Protocol 4: In Vitro Targeted Imaging

This protocol describes the use of an ICG-labeled targeting peptide (e.g., ICG-RGD) for imaging cancer cells that overexpress the target receptor (e.g., integrin αvβ3).

Materials:

  • Target cancer cells (e.g., U87MG) and control cells (low receptor expression).

  • Cell culture medium and supplements.

  • ICG-peptide conjugate.

  • Fluorescence microscope with appropriate NIR filters.

  • Control unlabeled peptide.

Procedure:

  • Cell Seeding: Seed the target and control cells in imaging-compatible plates or dishes and allow them to adhere overnight.

  • Incubation:

    • Treat the cells with the ICG-peptide conjugate at a final concentration of 1-10 µM in cell culture medium.

    • For a blocking experiment, pre-incubate a set of target cells with an excess of unlabeled peptide for 30 minutes before adding the ICG-peptide conjugate.

    • Incubate for 1-4 hours at 37°C.

  • Washing: Gently wash the cells three times with PBS to remove unbound conjugate.

  • Imaging: Image the cells using a fluorescence microscope with appropriate excitation and emission filters for ICG (e.g., Ex: 740 nm, Em: 800 nm).

Protocol 5: In Vivo Targeted Imaging

This protocol outlines the use of an ICG-labeled peptide for NIR fluorescence imaging in a tumor xenograft mouse model.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous U87MG xenografts).

  • ICG-peptide conjugate.

  • Saline or PBS for injection.

  • In vivo fluorescence imaging system.

  • Anesthesia.

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse.

  • Injection: Inject the ICG-peptide conjugate intravenously via the tail vein at a dose of 2 mg/kg (ICG equivalent).

  • Imaging:

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours).

    • Position the mouse in the imaging system to visualize the tumor and major organs.

    • Use appropriate NIR filters for ICG.

  • Data Analysis:

    • Draw regions of interest (ROIs) over the tumor and a contralateral non-tumor area (e.g., muscle).

    • Quantify the fluorescence intensity in the ROIs and calculate the tumor-to-background ratio at each time point.

  • Ex Vivo Imaging (Optional): At the final time point, euthanize the mouse and excise the tumor and major organs for ex vivo imaging to confirm the biodistribution of the conjugate.

Visualizations

Signaling Pathway

G cluster_ecm Extracellular Matrix cluster_cell Cell Membrane cluster_cyto Cytoplasm RGD RGD Peptide (e.g., ICG-cRGDfK) Integrin Integrin αvβ3 RGD->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src Ras Ras Src->Ras PI3K PI3K Src->PI3K CellResponse Cell Proliferation, Migration, Survival Ras->CellResponse Akt Akt PI3K->Akt Akt->CellResponse

Caption: RGD peptide binding to integrin αvβ3 activates downstream signaling pathways.

Experimental Workflow

G cluster_synthesis Conjugation & Purification cluster_characterization Characterization cluster_application Application Peptide Peptide Reaction Conjugation Reaction Peptide->Reaction ICG_OSu This compound ICG_OSu->Reaction Purification RP-HPLC Purification Reaction->Purification Conjugate ICG-Peptide Conjugate Purification->Conjugate UV_Vis UV-Vis (DOS) Conjugate->UV_Vis MS Mass Spectrometry Conjugate->MS In_Vitro In Vitro Imaging Conjugate->In_Vitro In_Vivo In Vivo Imaging Conjugate->In_Vivo

Caption: Workflow for ICG-peptide conjugate synthesis, characterization, and application.

Chemical Reaction

G Peptide Peptide-NH₂ Plus + Peptide->Plus ICG_OSu This compound Arrow pH 8.5 ICG_OSu->Arrow Plus->ICG_OSu Conjugate Peptide-NH-CO-ICG Arrow->Conjugate NHS + NHS Conjugate->NHS

Caption: Reaction of a peptide's primary amine with this compound to form a stable amide bond.

References

Troubleshooting & Optimization

troubleshooting low ICG-OSu labeling efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low Indocyanine Green (ICG)-OSu labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for ICG-OSu labeling reactions?

A1: The optimal pH for reacting NHS esters like this compound with primary amines on proteins is between 7.2 and 8.5.[1][2] Within this range, the primary amine groups (e.g., the ε-amino group of lysine) are sufficiently deprotonated to be reactive.[1] A pH below this range will result in protonated, unreactive amines, while a higher pH (above 8.5-9.0) significantly increases the rate of this compound hydrolysis, which competes with the conjugation reaction and reduces efficiency.[1][3]

Q2: Which buffers are compatible with this compound labeling?

A2: Compatible buffers include Phosphate-Buffered Saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers. It is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target protein for reaction with the this compound, thereby lowering the labeling efficiency. If your protein is in an incompatible buffer, a buffer exchange step is necessary before starting the conjugation.

Q3: How should I store and handle this compound?

A3: this compound is sensitive to moisture and light. It should be stored at <-15°C, desiccated, and protected from light. Before use, allow the vial to equilibrate to room temperature to prevent condensation. Reconstituted this compound in anhydrous DMSO can be stored at <-15°C for less than two weeks. It is always recommended to prepare fresh solutions for each experiment.

Q4: What is the recommended molar ratio of this compound to protein?

A4: The optimal molar ratio of this compound to protein (e.g., an antibody) should be empirically determined, but a common starting point is a 10:1 to 15:1 molar excess of the dye. For effective labeling of antibodies, the final degree of substitution (DOS) should typically be between 2 and 10 moles of ICG per mole of antibody.

Q5: Why is my protein precipitating during or after the labeling reaction?

A5: Protein precipitation can occur if the concentration of the organic solvent (like DMSO or DMF) used to dissolve the this compound is too high in the final reaction mixture. Additionally, this compound is amphiphilic and can facilitate the aggregation of monoclonal antibodies, a complication that is often overlooked. To mitigate this, minimize the volume of the organic solvent and consider using a more water-soluble derivative of ICG if precipitation persists.

Troubleshooting Guide for Low Labeling Efficiency

This guide addresses common issues that can lead to poor this compound labeling outcomes.

Problem 1: Low or No Labeling Detected

Possible Cause 1: Inactive this compound due to Hydrolysis

  • Is the this compound reagent old or improperly stored? The OSu (N-hydroxysuccinimide) ester is highly susceptible to hydrolysis, especially when exposed to moisture. The half-life of NHS esters can be as short as 10 minutes at pH 8.6 and 4°C.

  • Solution:

    • Always use fresh, high-quality this compound.

    • Store the reagent desiccated at <-15°C and protected from light.

    • Allow the vial to warm to room temperature before opening to prevent moisture condensation.

    • Prepare the this compound solution in anhydrous DMSO or DMF immediately before use.

Possible Cause 2: Incorrect Reaction Buffer Conditions

  • Is the pH of your reaction buffer within the optimal range? A pH outside of 7.2-8.5 will significantly reduce labeling efficiency.

  • Does your buffer contain competing nucleophiles? Buffers containing primary amines like Tris or glycine will react with the this compound and inhibit the labeling of your target protein. Additives such as sodium azide or thimerosal can also interfere with the reaction.

  • Solution:

    • Verify the pH of your reaction buffer is between 8.3-8.5 for optimal results.

    • Perform a buffer exchange into a compatible buffer like PBS, bicarbonate, or borate buffer prior to labeling.

    • Ensure there are no interfering substances in your protein solution. Impurities like BSA or gelatin will also compete for labeling.

Possible Cause 3: Suboptimal Protein Concentration or Molar Ratio

  • Is your protein concentration too low? For optimal labeling, the protein concentration should ideally be in the range of 2-10 mg/mL. Conjugation efficiency is significantly reduced at protein concentrations below 2 mg/mL.

  • Is the molar excess of this compound insufficient? An inadequate amount of dye will result in a low degree of substitution.

  • Solution:

    • Concentrate your protein solution to at least 2 mg/mL.

    • Optimize the molar ratio of this compound to your protein. Start with a 10:1 ratio and test higher ratios if labeling is still low.

Problem 2: Inconsistent Labeling Results Between Experiments

Possible Cause: Variability in Reagent Preparation and Handling

  • Are you preparing fresh this compound solution for each experiment? The activity of this compound in solution decreases over time.

  • Is there batch-to-batch variation in your protein?

  • Solution:

    • Strictly adhere to standardized protocols for reagent preparation.

    • Always prepare a fresh solution of this compound in anhydrous DMSO immediately before each labeling reaction.

    • Ensure consistent protein purity and concentration for each experiment.

Data Summary Tables

Table 1: Recommended Reaction Conditions for this compound Labeling

ParameterRecommended RangeRationale
pH 7.2 - 8.5 (Optimal: 8.3-8.5)Balances amine reactivity and NHS-ester hydrolysis.
Protein Concentration 2 - 10 mg/mLHigher concentrations favor the labeling reaction.
Molar Ratio (Dye:Protein) 5:1 to 20:1Should be optimized for the specific protein.
Reaction Temperature Room Temperature or 4°CLower temperatures can help control hydrolysis.
Reaction Time 1 - 4 hoursLonger times may not improve efficiency due to hydrolysis.

Table 2: Buffer Compatibility for NHS-Ester Reactions

Compatible BuffersIncompatible Buffers/Additives
Phosphate-Buffered Saline (PBS)Tris Buffer
Carbonate-Bicarbonate BufferGlycine Buffer
HEPES BufferSodium Azide (>3 mM)
Borate BufferThimerosal (>0.02 mM)
Ammonia-containing substances

Experimental Protocols

Protocol 1: Buffer Exchange using a Spin Desalting Column

This protocol is for removing incompatible buffer components from the protein solution prior to labeling.

  • Equilibrate the Column: Remove the storage buffer from a spin desalting column (e.g., Sephadex G-25) by centrifugation according to the manufacturer's instructions.

  • Wash the Column: Add 500 µL of the desired reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to the column and centrifuge again. Repeat this step 2-3 times.

  • Apply Sample: Add your protein sample (typically 100-200 µL) to the center of the column bed.

  • Elute Protein: Place a clean collection tube under the column and centrifuge according to the manufacturer's specifications. The eluted solution will contain your protein in the new reaction buffer.

Protocol 2: Standard this compound Labeling of an Antibody (IgG)

This protocol provides a starting point for labeling an IgG antibody.

  • Prepare Antibody Solution: Ensure your antibody is in a compatible labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL. The antibody solution must be free of any amine-containing substances or stabilizers like BSA.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved.

  • Calculate Reagent Volumes: Determine the volume of this compound stock solution needed to achieve the desired molar excess (e.g., 10:1 dye-to-antibody ratio).

  • Initiate Labeling Reaction: While gently vortexing the antibody solution, add the calculated volume of the this compound stock solution.

  • Incubate: Allow the reaction to proceed for 1 hour at room temperature, protected from light.

  • Purify the Conjugate: Immediately after incubation, purify the ICG-labeled antibody from the unreacted dye and reaction byproducts. This is typically done using a size-exclusion chromatography column, such as a Sephadex G-25 column.

  • Characterize the Conjugate: Determine the Degree of Substitution (DOS) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~785 nm (for ICG).

Visualizations

TroubleshootingWorkflow start Low this compound Labeling Efficiency check_reagents Step 1: Verify Reagent Quality start->check_reagents hydrolysis This compound Hydrolyzed? check_reagents->hydrolysis check_conditions Step 2: Check Reaction Conditions buffer_pH Buffer pH 7.2-8.5? check_conditions->buffer_pH check_protein Step 3: Evaluate Protein Sample protein_conc Protein Conc. >2 mg/mL? check_protein->protein_conc check_purification Step 4: Assess Purification purification_method Efficient Dye Removal? check_purification->purification_method hydrolysis->check_conditions No solution_reagents Use fresh this compound. Store properly. hydrolysis->solution_reagents Yes buffer_amines Amine-free Buffer? buffer_pH->buffer_amines Yes solution_pH Adjust pH to 8.3-8.5. buffer_pH->solution_pH No buffer_amines->check_protein Yes solution_buffer Buffer exchange to PBS or Bicarbonate. buffer_amines->solution_buffer No molar_ratio Optimal Molar Ratio? protein_conc->molar_ratio Yes solution_conc Concentrate protein. protein_conc->solution_conc No molar_ratio->check_purification Yes solution_ratio Optimize dye:protein ratio (e.g., 5:1, 10:1, 20:1). molar_ratio->solution_ratio No solution_purification Use size exclusion chromatography. purification_method->solution_purification No

Caption: Troubleshooting workflow for low this compound labeling efficiency.

LabelingReaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products cluster_side_reaction Competing Side Reaction Protein Protein-NH2 (e.g., Lysine residue) Conjugate Protein-NH-CO-ICG (Stable Amide Bond) Protein->Conjugate ICG_OSu This compound (N-hydroxysuccinimide ester) ICG_OSu->Conjugate NHS N-hydroxysuccinimide (Byproduct) ICG_OSu->NHS pH pH 7.2 - 8.5 Buffer Amine-free Buffer (e.g., PBS) Temp Room Temp / 4°C ICG_OSu_H2O This compound + H2O Hydrolyzed_ICG ICG-COOH (Inactive Carboxylic Acid) ICG_OSu_H2O->Hydrolyzed_ICG Hydrolysis

References

how to reduce ICG-OSu aggregate formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ICG-OSu aggregate formation during their experiments.

Troubleshooting Guides & FAQs

FAQ 1: My this compound solution appears to have precipitated or formed aggregates after reconstitution. What should I do?

Answer: this compound has moderate water solubility and is prone to aggregation in aqueous solutions.[1][2][3][4] Here are immediate steps to take and preventative measures for the future:

  • Immediate Actions:

    • If you have just reconstituted the this compound, gently vortex the solution.

    • For persistent aggregates, you can try briefly sonicating the solution in an ultrasonic bath.[5]

    • If the aggregates do not dissolve, it is best to prepare a fresh solution. Using a solution with visible aggregates will lead to inaccurate quantification and poor conjugation efficiency.

  • Preventative Measures:

    • Solvent Choice: Reconstitute this compound in anhydrous (dry) dimethyl sulfoxide (DMSO) before introducing it to your aqueous reaction buffer.

    • Concentration: Prepare a concentrated stock solution in DMSO (e.g., 10 mg/mL or 10-20 mM). This stock can then be added in small volumes to your aqueous protein solution.

    • Storage: Upon receipt, store this compound desiccated and protected from light at < -15°C. Reconstituted DMSO stock solutions should also be stored at < -15°C and are typically stable for less than two weeks. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

FAQ 2: I am observing low labeling efficiency in my bioconjugation reaction. Could this be related to this compound aggregation?

Answer: Yes, aggregation of this compound can significantly reduce its reactivity and lead to poor conjugation yields. Aggregated this compound is not available to react with the primary amines on your protein.

  • Troubleshooting Steps:

    • pH of Reaction Buffer: Ensure the pH of your conjugation buffer is in the optimal range of 8.0-9.0. A common buffer is 1 M sodium bicarbonate, pH 8.5-9.5. The NHS-ester group of this compound reacts with primary amines at alkaline pH.

    • Order of Addition: Add the this compound DMSO stock solution to the protein solution while gently vortexing. Do not add the aqueous buffer to the concentrated this compound.

    • Dye-to-Protein Ratio: While a higher dye-to-protein molar ratio might seem to favor labeling, excessive amounts of this compound can lead to aggregation, especially given its hydrophobic nature. It is recommended to start with a 10:1 molar ratio and optimize from there (e.g., 5:1, 15:1, 20:1).

    • Protein Purity: Your protein solution should be free of other primary amines, such as Tris buffer or ammonium salts, and carrier proteins like BSA or gelatin, as these will compete with your target protein for reaction with this compound.

FAQ 3: My purified ICG-protein conjugate shows signs of aggregation or precipitation. How can I prevent this?

Answer: The hydrophobicity of the ICG molecule itself can cause the final conjugate to aggregate, especially at high degrees of labeling (DOL).

  • Mitigation Strategies:

    • Optimize DOL: Aim for an optimal DOL, typically between 2 and 10 for most antibodies. Over-labeling can increase the hydrophobicity of the conjugate and lead to aggregation and reduced fluorescence.

    • Formulation Additives: Consider including additives in your formulation that are known to reduce protein aggregation, such as non-ionic surfactants (e.g., Polysorbate 20 or 80) or sugars (e.g., sucrose, trehalose). L-arginine has also been shown to prevent antibody aggregation.

    • Use More Hydrophilic ICG Derivatives: If aggregation of the conjugate is a persistent issue, consider using a more water-soluble ICG derivative.

      • ICG-Sulfo-OSu: Contains a sulfo group that increases water solubility.

      • PEGylated this compound (e.g., ICG-Sulfo-EG8-OSu): The addition of a polyethylene glycol (PEG) spacer further increases hydrophilicity and can reduce non-specific binding.

      • ICG Xtra-OSu: Designed for better water solubility of the final conjugate and easier purification.

FAQ 4: How can I detect and characterize this compound aggregation?

Answer: You can use spectrophotometry to detect aggregation.

  • Absorbance Spectroscopy: Monomeric ICG in aqueous solution has a characteristic absorbance peak at around 780 nm. The formation of H-aggregates (a common type of aggregate for cyanine dyes) is indicated by the appearance of a blue-shifted peak at a lower wavelength (around 700-720 nm). An increase in the ratio of the absorbance at ~720 nm to that at ~800 nm suggests increased aggregation.

Quantitative Data Summary

Table 1: this compound and Derivatives Properties

PropertyThis compoundICG-Sulfo-OSu
Molecular Weight ~828 g/mol ~930 g/mol
Solubility Moderate in water, Soluble in DMSOMore water-soluble than this compound
Excitation Max ~780 nm~780 nm
Emission Max ~800 nm~800 nm
Key Feature Standard amino-reactive ICGIncreased hydrophilicity due to sulfo group

Table 2: Recommended Starting Conditions for this compound Conjugation

ParameterRecommended ValueReference
Solvent for Stock Solution Anhydrous DMSO
Stock Solution Concentration 10 mg/mL or 10-20 mM
Reaction Buffer pH 8.0 - 9.5
Starting Dye:Protein Molar Ratio 10:1
Reaction Time 30 - 60 minutes
Reaction Temperature Room Temperature (can be performed at 37°C)

Experimental Protocols

Protocol 1: Reconstitution of this compound Stock Solution
  • Bring the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mg/mL).

  • Mix well by vortexing or pipetting until all the dye is dissolved.

  • For storage, divide the stock solution into single-use aliquots and store at ≤ –60°C, protected from light.

Protocol 2: General Protocol for Labeling an Antibody with this compound
  • Prepare the Antibody:

    • Dissolve the antibody in a suitable buffer such as 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4.

    • Ensure the antibody concentration is at least 2 mg/mL.

    • The buffer should not contain primary amines (e.g., Tris). If necessary, dialyze the antibody against PBS.

  • Adjust the pH:

    • Add a reaction buffer, such as 1 M sodium bicarbonate solution, to the antibody solution to adjust the pH to 8.5 ± 0.5. A typical ratio is 1 part buffer to 9 parts antibody solution.

  • Run the Conjugation Reaction:

    • Prepare the this compound stock solution in DMSO as described in Protocol 1.

    • Calculate the volume of this compound stock solution needed for the desired dye-to-protein molar ratio (e.g., 10:1).

    • With effective shaking or vortexing, add the calculated volume of this compound stock solution to the pH-adjusted antibody solution.

    • Continuously rotate or shake the reaction mixture at room temperature for 30-60 minutes, protected from light.

  • Purify the Conjugate:

    • Separate the ICG-labeled antibody from the unreacted free dye.

    • This is typically done using a desalting column, such as Sephadex G-25, or through spin column chromatography.

    • Equilibrate the column with PBS (pH 7.2-7.4).

    • Load the reaction mixture onto the column.

    • Elute the conjugate with PBS. The labeled antibody will typically elute first as a colored band.

    • Collect the fractions containing the conjugate.

  • Characterize the Conjugate:

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~780 nm (for the ICG).

    • Calculate the Degree of Labeling (DOL) using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

Visualizations

ICG_OSu_Aggregation_Troubleshooting cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions & Mitigation Strategies Problem This compound Aggregation Observed (Precipitate, Low Yield, Conjugate Instability) Cause1 Poor Solubility in Aqueous Buffer Problem->Cause1 Cause2 Incorrect pH for Conjugation Problem->Cause2 Cause3 High Dye:Protein Ratio Problem->Cause3 Cause4 Hydrophobicity of ICG Moiety Problem->Cause4 Sol1 Reconstitute in DMSO Prepare Concentrated Stock Cause1->Sol1 Sol2 Use Bicarbonate Buffer (pH 8.0-9.5) Cause2->Sol2 Sol3 Optimize Molar Ratio (Start at 10:1) Cause3->Sol3 Sol4 Use Hydrophilic Derivatives (Sulfo-ICG, PEG-ICG) Cause4->Sol4

Caption: Troubleshooting workflow for this compound aggregation issues.

Conjugation_Workflow start Start prep_protein 1. Prepare Protein Solution (in amine-free buffer, e.g., PBS) start->prep_protein adjust_ph 2. Adjust pH to 8.0-9.5 (e.g., with 1M Sodium Bicarbonate) prep_protein->adjust_ph react 4. Mix this compound and Protein (Vortex gently during addition) adjust_ph->react prep_icg 3. Reconstitute this compound in Anhydrous DMSO prep_icg->react incubate 5. Incubate 30-60 min (Room Temp, Protect from Light) react->incubate purify 6. Purify Conjugate (Size Exclusion / Desalting Column) incubate->purify characterize 7. Characterize Conjugate (Determine DOL via Spectroscopy) purify->characterize end End characterize->end

Caption: Standard experimental workflow for this compound bioconjugation.

References

Technical Support Center: ICG-OSu Photobleaching and Prevention Strategies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ICG-OSu and its applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the photobleaching of this compound and strategies to mitigate this issue.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, leading to signal loss and compromised data quality.

Issue 1: Rapid loss of fluorescence signal during imaging.

  • Question: My this compound conjugate signal is photobleaching very quickly under the microscope. What can I do to improve its stability?

  • Answer: Rapid photobleaching of this compound is a common issue and can be addressed by implementing one or more of the following strategies:

    • Reduce Excitation Power: The rate of photobleaching is directly proportional to the intensity of the excitation light.[1] Reduce the laser or lamp power to the lowest level that still provides a detectable signal.

    • Minimize Exposure Time: Limit the duration of light exposure by using the shortest possible exposure times for image acquisition. Avoid continuous illumination when not actively acquiring images.

    • Use Antifade Reagents: Incorporate commercially available or self-prepared antifade reagents into your mounting medium or imaging buffer. These reagents work by scavenging free radicals and reducing the rate of photochemistry.

    • Oxygen Scavenging Systems: Photobleaching of ICG is often an oxygen-dependent process.[2][3] Using an oxygen scavenging system, such as the glucose oxidase/catalase (GODCAT) system or the protocatechuate-3,4-dioxygenase (PCD) system, can significantly enhance dye stability.[4]

    • Work in a Low-Oxygen Environment: If feasible for your experimental setup, performing imaging in a low-oxygen chamber can reduce photobleaching.

Issue 2: Inconsistent fluorescence signal between samples.

  • Question: I'm observing variable photostability with my this compound conjugates across different experiments. What could be causing this inconsistency?

  • Answer: Inconsistent photostability can stem from several factors related to sample preparation and the experimental environment:

    • Solvent Effects: The photostability of ICG is highly dependent on the solvent. It is significantly more stable in organic solvents like DMSO and methanol, and in biological media like human plasma, compared to aqueous solutions.[5] Ensure your buffer composition is consistent between experiments.

    • Aggregation: ICG has a tendency to form non-fluorescent aggregates in aqueous solutions, which can affect its photophysical properties. The presence of proteins like bovine serum albumin (BSA) can help stabilize the monomeric form of ICG, leading to enhanced fluorescence and altered photobleaching kinetics. Inconsistent protein concentrations in your samples could lead to variable aggregation and photostability.

    • Purity of Conjugates: Impurities in your this compound conjugate, such as unconjugated dye or protein aggregates, can affect the overall fluorescence and photostability. Proper purification of your conjugate is crucial.

Issue 3: Low initial fluorescence intensity of the this compound conjugate.

  • Question: My this compound conjugate has a weak fluorescence signal from the start, even before significant photobleaching. What could be the problem?

  • Answer: Low initial fluorescence can be due to issues with the conjugation process or the properties of the dye itself:

    • Hydrolysis of this compound: The OSu (N-hydroxysuccinimide) ester is susceptible to hydrolysis in aqueous solutions. If the this compound has been stored improperly or exposed to moisture, it may have hydrolyzed, reducing its reactivity with your target molecule.

    • Suboptimal Conjugation Conditions: The efficiency of the conjugation reaction between this compound and your target molecule (e.g., an antibody) is pH-dependent. Ensure the reaction is performed at the optimal pH, typically between 8.5 and 9.5.

    • Aggregation: As mentioned previously, ICG aggregation in aqueous buffers can lead to fluorescence quenching. Consider using a small amount of organic solvent (like DMSO) to dissolve the this compound before adding it to the reaction mixture, but be mindful of its potential effects on your target molecule.

    • Over-labeling: While it may seem counterintuitive, over-labeling a protein with too many fluorophore molecules can lead to self-quenching and a decrease in overall brightness. The optimal degree of labeling for most antibodies is typically between 2 and 10.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about this compound photobleaching and prevention.

Q1: What is the primary mechanism of this compound photobleaching?

A1: The photobleaching of ICG, a heptamethine cyanine dye, primarily occurs through a photooxidative cleavage reaction. This process is often mediated by singlet oxygen (¹O₂), which reacts with the polymethine chain of the dye. This reaction leads to the formation of unstable dioxetane intermediates that subsequently decompose into smaller, non-fluorescent carbonyl products. The presence of molecular oxygen is a critical factor in this degradation pathway.

Q2: How do antifade reagents work to protect this compound?

A2: Antifade reagents are typically reducing agents or free radical scavengers. They protect fluorophores like this compound by deactivating reactive oxygen species (ROS), such as singlet oxygen and other free radicals, that are generated during the fluorescence excitation-emission cycle. By neutralizing these damaging species, antifade reagents reduce the likelihood of the fluorophore undergoing irreversible chemical destruction. Common antifade agents include n-propyl gallate, Trolox (a water-soluble vitamin E analog), and sodium azide.

Q3: Are there any alternatives to this compound with better photostability?

A3: Yes, while ICG is widely used due to its FDA approval and near-infrared properties, other cyanine dyes and alternative fluorophores offer improved photostability. For instance, pentamethine cyanine dyes are known to be more stable than heptamethine cyanines like ICG. Additionally, some manufacturers offer modified ICG derivatives with improved water solubility and reduced aggregation tendency, which can indirectly enhance photostability. When selecting an alternative, it is important to consider the specific spectral properties and conjugation chemistry required for your application.

Q4: Can I reuse my imaging buffer containing an oxygen scavenging system?

A4: It is generally not recommended to reuse imaging buffers containing enzymatic oxygen scavenging systems like GODCAT or PCD. The enzymes in these systems have a finite lifespan and their activity will decrease over time, especially when exposed to light and room temperature. For consistent and effective oxygen removal, it is best to prepare fresh imaging buffer with the oxygen scavenging components for each experiment.

Data Presentation

The following tables summarize quantitative data on ICG photostability under various conditions.

Table 1: Photostability of ICG in Different Solvents

Solvent/MediumInitial Degradation Yield (φD,0)Relative Photostability (Compared to Water)
Water~10⁻³1
Heavy Water (D₂O)~10⁻³~1
Methanol~10⁻⁵~100
DMSO~10⁻⁵~100
Human Plasma~2 x 10⁻⁶~500

Data adapted from photostability studies of ICG-NaI. The initial degradation yield is a measure of the initial rate of photobleaching.

Table 2: Effect of Additives on ICG Photostability

AdditiveEffect on PhotostabilityNotes
Sodium AzideSimilar to waterInitial degradation yield of ~10⁻³ in aqueous solution.
Bovine Serum Albumin (BSA)Can increase photoreactivityBSA stabilizes ICG monomers, which can lead to more efficient photobleaching under aerobic conditions.

Experimental Protocols

Protocol 1: General Procedure for Using an Oxygen Scavenging System

This protocol provides a general guideline for using a glucose oxidase/catalase (GODCAT) oxygen scavenging system to reduce this compound photobleaching during microscopy.

  • Prepare Stock Solutions:

    • Glucose Oxidase: Prepare a stock solution of 10 mg/mL in a suitable buffer (e.g., PBS).

    • Catalase: Prepare a stock solution of 10 mg/mL in the same buffer.

    • Glucose: Prepare a 10% (w/v) stock solution in water.

  • Prepare Imaging Buffer:

    • Start with your standard imaging buffer (e.g., PBS or a cell culture medium).

    • Just before use, add glucose to a final concentration of 0.5-1%.

    • Add glucose oxidase to a final concentration of 0.1 mg/mL.

    • Add catalase to a final concentration of 0.02 mg/mL.

  • Sample Preparation:

    • Mount your this compound labeled sample in the freshly prepared imaging buffer.

    • Seal the coverslip to prevent oxygen from re-entering the sample.

  • Imaging:

    • Proceed with your fluorescence imaging experiment, keeping in mind to still use the lowest possible excitation power and exposure times.

Note: The optimal concentrations of the enzyme components may need to be adjusted for your specific experimental conditions.

Visualizations

Diagram 1: this compound Photooxidation Pathway

Caption: Simplified reaction pathway of this compound photooxidation.

Diagram 2: Troubleshooting Workflow for this compound Signal Loss

Troubleshooting_Workflow Start Fluorescence Signal Loss CheckConjugation Review Conjugation Protocol Start->CheckConjugation CheckImaging Optimize Imaging Parameters Start->CheckImaging Hydrolysis This compound Hydrolysis? CheckConjugation->Hydrolysis pH Incorrect pH? CheckConjugation->pH Purity Impure Conjugate? CheckConjugation->Purity Excitation High Excitation Power? CheckImaging->Excitation Exposure Long Exposure Time? CheckImaging->Exposure Environment Optimize Imaging Environment CheckImaging->Environment Antifade Use Antifade Reagents Environment->Antifade OxygenScavenger Use Oxygen Scavengers Environment->OxygenScavenger LowOxygen Low Oxygen Chamber Environment->LowOxygen

Caption: A logical workflow for troubleshooting this compound signal loss.

References

ICG-OSu Solubility and Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ICG-OSu. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in aqueous buffers. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound in aqueous solutions.

1. My this compound precipitated after diluting the DMSO stock solution into my aqueous buffer. What should I do?

Precipitation upon dilution of an organic stock solution into an aqueous buffer is a common issue with molecules of moderate water solubility like this compound.[1][2] Here are several factors to consider and steps to take:

  • Final Concentration: The final concentration of this compound in the aqueous buffer might be too high. The solubility of the parent compound, indocyanine green (ICG), in PBS (pH 7.2) is approximately 0.5 mg/mL. While the OSu ester may slightly alter solubility, this provides a useful reference point. Consider reducing the final concentration of this compound in your working solution.

  • Residual Solvent: Ensure that the amount of organic solvent (e.g., DMSO) carried over into the aqueous solution is minimal, as it can have physiological effects in biological experiments.[3] However, a small percentage of co-solvent might be necessary to maintain solubility. You may need to optimize the percentage of DMSO in your final solution (e.g., starting with 5-20%).[4]

  • Buffer Composition: The type of buffer and its components can influence solubility. Buffers containing salts can sometimes decrease the solubility of organic molecules ("salting out"). If possible, try dissolving the this compound in deionized water first before adding buffer concentrates.

  • pH of the Buffer: While the optimal pH for the conjugation reaction is around 8.5, this may not be the optimal pH for solubility.[5] You could assess the solubility at a slightly different pH, but be mindful of the impact on the stability of the OSu group and your intended application.

  • Temperature: Temperature can affect solubility. Gently warming the solution to 37°C may help dissolve the this compound. However, be aware that higher temperatures can also accelerate the degradation of ICG.

  • Mixing Method: When diluting the stock, add the this compound stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid and uniform mixing. This can prevent the formation of localized high concentrations that are more prone to precipitation.

  • Consider PEGylated Derivatives: For applications requiring higher aqueous concentrations, consider using PEG-modified ICG derivatives. These have increased hydrophilicity and better water solubility.

Troubleshooting Workflow for this compound Precipitation

G start This compound Precipitates in Aqueous Buffer check_concentration Is the final concentration too high? start->check_concentration reduce_concentration Reduce final concentration check_concentration->reduce_concentration Yes check_solvent Is the residual DMSO percentage optimized? check_concentration->check_solvent No end_success Precipitation Resolved reduce_concentration->end_success adjust_dmso Optimize co-solvent percentage (e.g., 5-20%) check_solvent->adjust_dmso No check_mixing Was the stock added dropwise with vigorous mixing? check_solvent->check_mixing Yes adjust_dmso->end_success improve_mixing Add stock slowly to buffer while vortexing check_mixing->improve_mixing No check_temp Could temperature be a factor? check_mixing->check_temp Yes improve_mixing->end_success gentle_warming Gently warm to 37°C, but monitor for degradation check_temp->gentle_warming Yes consider_alternatives Consider using a more water-soluble derivative (e.g., PEGylated ICG) check_temp->consider_alternatives No gentle_warming->end_success consider_alternatives->end_success G cluster_factors Influencing Factors cluster_outcomes Degradation Pathways icg_osu This compound Stability in Aqueous Buffer light Light Exposure icg_osu->light temp Temperature icg_osu->temp ph pH icg_osu->ph concentration Concentration icg_osu->concentration photodegradation Photodegradation light->photodegradation thermal_degradation Thermal Degradation temp->thermal_degradation hydrolysis OSu-Ester Hydrolysis ph->hydrolysis aggregation Aggregation concentration->aggregation G start Start: Protein Labeling prep_protein 1. Prepare Protein in Amine-Free Buffer (2-10 mg/mL) start->prep_protein adjust_ph 2. Adjust pH to 8.5-9.0 prep_protein->adjust_ph prep_dye 3. Prepare Fresh this compound Stock in DMSO adjust_ph->prep_dye run_reaction 4. Add this compound to Protein (e.g., 10:1 molar ratio) prep_dye->run_reaction incubate 5. Incubate for 30-60 min at RT, in the dark run_reaction->incubate purify 6. Purify Conjugate (e.g., Desalting Column) incubate->purify end End: Purified ICG-Protein Conjugate purify->end

References

minimizing non-specific binding of ICG-OSu conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Indocyanine Green (ICG)-OSu conjugates.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of ICG-OSu conjugates and why is it a problem?

A1: Non-specific binding refers to the attachment of the this compound conjugate to unintended targets, or the accumulation of free, unbound ICG in areas not specific to the intended target. This is problematic because it can lead to high background signals, reducing the signal-to-noise ratio and potentially leading to false-positive results or misinterpretation of imaging data. A significant cause of this is the non-covalent binding of the amphiphilic ICG-sOSu molecule to proteins, which can also facilitate the aggregation of the conjugated protein.[1]

Q2: What are the primary causes of high non-specific binding with this compound conjugates?

A2: The primary causes include:

  • Incomplete removal of free this compound: After the conjugation reaction, any remaining unconjugated this compound can bind non-specifically in vitro or in vivo.

  • Non-covalently bound this compound: this compound can associate with proteins through non-covalent interactions, which can later dissociate and contribute to background signal.[1][2]

  • Formation of aggregates: The amphiphilic nature of ICG-sOSu can promote the aggregation of the conjugated protein (e.g., monoclonal antibodies), and these aggregates may not be easily separated from the desired conjugate.[1] These aggregates can lead to altered optical properties and biodistribution.

  • Hydrophobicity of ICG: The inherent hydrophobicity of the ICG molecule can lead to non-specific interactions with various biological components.[3]

  • Purity of the protein: The presence of stabilizing proteins like Bovine Serum Albumin (BSA) or gelatin in the antibody solution can compete for conjugation sites and contribute to background.

Q3: Are there improved versions of this compound that exhibit less non-specific binding?

A3: Yes, several modified ICG derivatives have been developed to address the challenges of hydrophobicity and non-specific binding. These include:

  • PEGylated this compound derivatives (e.g., ICG-PEG4-Sulfo-OSu, ICG-PEG8-Sulfo-OSu, ICG-PEG12-OSu): The addition of polyethylene glycol (PEG) linkers increases the hydrophilicity of the molecule, which can significantly reduce non-specific binding and improve water solubility.

  • ICG Xtra-OSu: This derivative is designed to facilitate easier and more robust purification of the conjugate from the hydrolyzed, unconjugated dye, which is often difficult to separate from the final product.

Troubleshooting Guides

Issue 1: High Background Signal in Imaging Experiments
Potential Cause Troubleshooting Step Expected Outcome
Presence of free or non-covalently bound this compound 1. Verify the purification method. Standard dialysis or gel filtration (e.g., PD-10 columns) may be insufficient. 2. Implement a more rigorous purification protocol, such as Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC). 3. For conjugates purified by SE-HPLC, perform an additional ethyl acetate extraction to remove non-covalently bound dye.Reduced background signal, particularly in organs like the liver, leading to a higher target-to-background ratio.
Formation of ICG-conjugate aggregates 1. Optimize the molar ratio of this compound to your protein during conjugation. Higher ratios can lead to increased aggregation. 2. Use SE-HPLC to separate monomeric conjugates from high molecular weight aggregates.Improved purity of the conjugate and more predictable in vivo behavior.
Inherent hydrophobicity of the ICG moiety 1. Consider using a more hydrophilic ICG derivative, such as one with a PEG linker (e.g., ICG-PEG12-OSu). 2. Incorporate blocking agents in your experimental protocol.Reduced non-specific tissue accumulation and lower background fluorescence.
Issue 2: Low Yield of Desired ICG-Conjugate
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal reaction conditions 1. Ensure the pH of the reaction buffer is between 8.0 and 9.0. 2. Confirm that the protein concentration is adequate, ideally between 2-10 mg/mL. 3. Optimize the molar ratio of this compound to the protein. Start with a 10:1 ratio and test other ratios like 5:1 and 15:1 to find the optimal balance between labeling efficiency and aggregation.Increased efficiency of the conjugation reaction, leading to a higher yield of the desired product.
Interfering substances in the protein solution 1. Ensure the protein solution is free of buffers containing primary amines (e.g., Tris) or ammonium salts. Dialyze against a suitable buffer like PBS if necessary. 2. Remove preservatives like sodium azide, which can interfere with the conjugation reaction. 3. Purify the protein to remove any stabilizing agents like BSA or gelatin.A more efficient and specific conjugation to the target protein.
Hydrolysis of this compound 1. Prepare the this compound stock solution in anhydrous DMSO immediately before use. 2. Avoid repeated freeze-thaw cycles of the stock solution.Maximized reactivity of the this compound ester with the primary amines on the target protein.

Quantitative Data Summary

Table 1: Effect of ICG-sOSu to Antibody Molar Ratio on Conjugation and Aggregation

ICG-sOSu:Panitumumab Molar RatioDesired Conjugate YieldAggregate Formation
5:172%14%
10:153%30%
20:119%51%

Table 2: Covalent Binding Percentage of Different ICG Derivatives

ICG DerivativeCovalent Binding Percentage
ICG-PEG4-Sulfo-OSu~70%
ICG-PEG8-Sulfo-OSu~86%

Experimental Protocols

Protocol 1: General this compound Conjugation to an Antibody
  • Buffer Preparation: Ensure the antibody is in an amine-free buffer (e.g., 1X PBS) at a pH between 8.0 and 9.0. If the pH is below 8.0, adjust it with 1 M sodium bicarbonate. The antibody concentration should ideally be 2-10 mg/mL.

  • This compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM immediately before use.

  • Conjugation Reaction: Add the this compound stock solution to the antibody solution at a desired molar ratio (a starting point of 10:1 dye-to-protein is recommended). Mix well and allow the reaction to proceed for 30-60 minutes at room temperature with gentle shaking.

  • Purification: Purify the conjugate from unreacted dye and other byproducts. For initial cleanup, a Sephadex G-25 column can be used. For applications requiring very low non-specific binding, proceed to Protocol 2.

Protocol 2: High-Purity Purification of ICG-Conjugates
  • Size-Exclusion HPLC (SE-HPLC): Perform SE-HPLC on the crude conjugate mixture to separate the desired monomeric ICG-conjugate from high molecular weight aggregates and free this compound.

  • Ethyl Acetate Extraction: To the SE-HPLC-purified conjugate, add an equal volume of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases. The non-covalently bound ICG will partition into the ethyl acetate (organic) phase. Carefully collect the aqueous phase containing the pure, covalently labeled conjugate.

Visualizations

Conjugation_Workflow This compound Conjugation and Purification Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_byproducts Byproducts (to be removed) Protein Protein Solution (e.g., Antibody in PBS, pH 8.0-9.0) Conjugation Conjugation Reaction (Room Temp, 30-60 min) Protein->Conjugation ICG_OSu This compound Stock (Freshly prepared in anhydrous DMSO) ICG_OSu->Conjugation Crude Crude Conjugate (Mixture) Conjugation->Crude SE_HPLC SE-HPLC Crude->SE_HPLC Ethyl_Acetate Ethyl Acetate Extraction SE_HPLC->Ethyl_Acetate Purified Monomer Aggregates Aggregates SE_HPLC->Aggregates Removes Free_ICG Free ICG SE_HPLC->Free_ICG Removes Final_Product Pure Covalent Conjugate Ethyl_Acetate->Final_Product Non_Covalent Non-Covalently Bound ICG Ethyl_Acetate->Non_Covalent Removes

Caption: Workflow for this compound conjugation and high-purity purification.

Non_Specific_Binding_Causes Factors Contributing to Non-Specific Binding cluster_conjugate Conjugate Properties cluster_purity Purity Issues cluster_solutions Mitigation Strategies NSB High Non-Specific Binding & Background Signal Hydrophobicity ICG Hydrophobicity Hydrophobicity->NSB Aggregation Conjugate Aggregation Aggregation->NSB Free_Dye Free / Hydrolyzed ICG Free_Dye->NSB Non_Covalent Non-Covalently Bound ICG Non_Covalent->NSB PEG_ICG Use PEGylated ICG PEG_ICG->Hydrophobicity Reduces Purification Advanced Purification (SE-HPLC, Extraction) Purification->Free_Dye Removes Purification->Non_Covalent Removes Optimize_Ratio Optimize Dye:Protein Ratio Optimize_Ratio->Aggregation Reduces Blocking Use Blocking Agents Blocking->NSB Reduces

Caption: Key causes of non-specific binding and their mitigation strategies.

References

Technical Support Center: Optimizing I-CG-OSu Conjugation for Enhanced Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in experiments involving ICG-OSu conjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in imaging?

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved for clinical use.[1][2] this compound is an amine-reactive derivative of ICG, containing an N-hydroxysuccinimide (NHS) ester group.[3] This NHS ester reacts with primary amines (e.g., lysine residues) on proteins, such as antibodies, to form stable covalent bonds. This labeling allows for the in vivo tracking and imaging of the conjugated molecule, taking advantage of the deep tissue penetration of NIR light.[4][5]

Q2: What are the critical factors influencing the success of this compound conjugation?

Several factors are crucial for successful this compound conjugation:

  • Protein Purity and Concentration: The protein solution must be free of primary amine-containing buffers (like Tris or glycine) and stabilizing proteins like BSA or gelatin. The recommended protein concentration is typically between 2-10 mg/mL to achieve optimal labeling efficiency.

  • Reaction pH: The pH of the protein solution should be maintained at 8.5 ± 0.5. A pH lower than 8.0 can significantly reduce labeling efficiency.

  • Dye Quality and Handling: this compound is sensitive to moisture and light. It should be stored desiccated at < -15°C and reconstituted in anhydrous DMSO immediately before use. Extended storage of the dye stock solution can reduce its activity.

  • Molar Ratio of Dye to Protein: The optimal molar ratio of this compound to the protein needs to be determined empirically for each specific protein. A common starting point is a 10:1 molar ratio.

Q3: How can I purify the this compound conjugate and remove unconjugated dye?

Purification is essential to remove unconjugated this compound and any protein aggregates, which are common sources of high background signal. Common purification methods include:

  • Size-Exclusion Chromatography (SEC): Techniques like Sephadex G-25 column chromatography or spin columns are frequently used to separate the larger labeled antibody from the smaller, unconjugated dye molecules.

  • Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC): This method provides a higher resolution separation and can effectively remove both unconjugated dye and protein aggregates.

  • Dialysis: While commonly used, it may be less efficient at removing non-covalently bound dye aggregates.

Troubleshooting Guide

Problem 1: Low Signal or No Fluorescence
Possible Cause Troubleshooting Step
Low Labeling Efficiency - Verify Protein Concentration: Ensure your protein concentration is between 2-10 mg/mL. - Check Reaction pH: Confirm the pH of your conjugation buffer is 8.5 ± 0.5. - Optimize Molar Ratio: The optimal dye-to-protein ratio (Degree of Substitution, DOS) is critical. A low DOS will result in a weak signal. Perform a titration of the this compound to protein molar ratio (e.g., 5:1, 10:1, 15:1, 20:1) to find the optimal balance. - Ensure Absence of Competing Amines: Your protein buffer must be free of primary amines (e.g., Tris, glycine) or ammonium salts. Dialyze your protein against a suitable buffer like PBS if necessary.
Inactive this compound - Use Fresh Dye: Prepare the this compound stock solution in anhydrous DMSO immediately before use. - Proper Storage: Store this compound desiccated and protected from light at < -15°C. Avoid repeated freeze-thaw cycles of the stock solution.
Fluorescence Quenching - Excessive Labeling: Too many ICG molecules per protein can lead to self-quenching. This is another reason why optimizing the molar ratio is crucial. An optimal DOS is typically between 2 and 10 for most antibodies.
Problem 2: High Background Signal or Poor Signal-to-Noise Ratio
Possible Cause Troubleshooting Step
Presence of Unconjugated Dye - Thorough Purification: Ensure complete removal of free this compound and its hydrolytic byproducts using size-exclusion chromatography (e.g., Sephadex G-25) or SE-HPLC.
Protein Aggregation - Optimize Molar Ratio: High molar ratios of this compound to protein can promote aggregation. Consider using a lower molar ratio. - Purification: Use SE-HPLC to remove high molecular weight aggregates. - Alternative Dyes: Consider using PEGylated ICG derivatives (e.g., ICG-Sulfo-EG8-OSu or ICG-PEG12-OSu) which are more hydrophilic and less prone to causing aggregation.
Non-covalent Binding of Dye - Extraction: Non-covalently bound dye can be a significant source of background. One study suggests extraction with ethyl acetate after initial purification to remove this. - Alternative Dyes: ICG Xtra-OSu has been developed to address the issue of separating the conjugate from hydrolyzed dye.
In Vivo Issues - Optimize ICG Dose: For in vivo imaging, a lower dose of ICG can sometimes improve the bile duct-to-liver fluorescence ratio, thereby reducing background from the liver.

Experimental Protocols

General this compound Antibody Conjugation Protocol

This protocol is a general guideline. Optimization for your specific antibody is recommended.

1. Preparation of Reagents:

  • Protein Solution:

    • Dialyze the antibody against 1X PBS (pH 7.2-7.4) to remove any primary amine-containing buffers or stabilizers.

    • Adjust the antibody concentration to 2-10 mg/mL in PBS.

    • Add a reaction buffer (e.g., 1 M sodium bicarbonate) to adjust the final pH to 8.5 ± 0.5.

  • This compound Stock Solution:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM. Vortex to ensure it is fully dissolved.

2. Conjugation Reaction:

  • Calculate the required volume of the 10 mM this compound stock solution to achieve the desired molar ratio (a 10:1 dye-to-antibody ratio is a good starting point).

  • Slowly add the calculated volume of this compound stock solution to the protein solution while gently vortexing.

  • Incubate the reaction mixture for 30-60 minutes at room temperature in the dark, with gentle rotation.

3. Purification of the Conjugate:

  • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.

  • Equilibrate the column with 1X PBS (pH 7.2-7.4).

  • Apply the reaction mixture to the top of the column.

  • Elute the conjugate with 1X PBS. The first colored fraction will be the ICG-labeled antibody. The later, slower-moving colored fraction will be the unconjugated dye.

  • Collect the fractions containing the labeled antibody.

4. Characterization (Optional but Recommended):

  • Determine the Degree of Substitution (DOS) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at ~780-800 nm (for ICG).

Data Presentation

Table 1: Recommended Starting Molar Ratios for this compound Conjugation

Dye to Protein Molar RatioExpected OutcomeReference
5:1Higher yield of conjugate, lower number of dye molecules per antibody.
10:1Good starting point for many applications.
15:1 - 20:1May increase signal but also increases the risk of aggregation and fluorescence quenching.

Table 2: Troubleshooting Summary for Low Signal-to-Noise Ratio

IssuePotential CauseRecommended Action
Low Signal Inefficient labeling, inactive dye, or fluorescence quenching.Verify protein concentration and pH, optimize molar ratio, use fresh dye.
High Background Unconjugated dye, protein aggregation, or non-covalent binding.Thoroughly purify the conjugate, consider a lower molar ratio or alternative dyes.

Visualizations

ICG_OSu_Conjugation_Workflow This compound Conjugation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis & Storage prep_protein Prepare Protein Solution (2-10 mg/mL in PBS, pH 8.5) conjugation Conjugation (Add this compound to Protein) Incubate 30-60 min at RT, dark prep_protein->conjugation prep_dye Prepare this compound (10 mM in anhydrous DMSO) prep_dye->conjugation purify Purify Conjugate (e.g., Sephadex G-25) conjugation->purify characterize Characterize (e.g., DOS calculation) purify->characterize store Store Conjugate (>0.5 mg/mL with carrier protein) characterize->store

Caption: A streamlined workflow for the conjugation of this compound to proteins.

Troubleshooting_SNR Troubleshooting Low Signal-to-Noise Ratio cluster_low_signal Low Signal Issues cluster_high_bg High Background Issues start Low Signal-to-Noise Ratio check_params Check Reaction Parameters (pH, Protein Conc., Molar Ratio) start->check_params check_dye Check Dye Activity (Fresh Stock, Proper Storage) start->check_dye check_purification Improve Purification (Remove free dye) start->check_purification check_aggregation Check for Aggregates (SE-HPLC, Lower Molar Ratio) start->check_aggregation solution Improved SNR check_params->solution check_dye->solution check_dos Check for Quenching (Optimize DOS) check_dos->solution check_purification->solution check_aggregation->check_dos use_alt_dye Consider Alternative Dyes (PEGylated ICG, ICG Xtra) check_aggregation->use_alt_dye use_alt_dye->solution

Caption: A decision tree for troubleshooting poor signal-to-noise ratio.

References

ICG-OSu Conjugate Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ICG-OSu and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common stability issues encountered during the conjugation and handling of Indocyanine Green (ICG) N-hydroxysuccinimidyl (OSu) esters.

Frequently Asked Questions (FAQs)

Q1: My this compound conjugate shows low fluorescence intensity. What could be the cause and how can I fix it?

A1: Low fluorescence intensity of ICG conjugates can stem from a few factors:

  • H-dimer Formation: Due to its amphiphilic nature, ICG molecules can aggregate, leading to self-quenching of the fluorescence.[1]

  • Energy Transfer: Energy can be transferred from the excited ICG molecule to the antibody or protein it is conjugated to, reducing the fluorescent output.[1]

  • Hydrolysis: The this compound ester is susceptible to hydrolysis, which can compete with the conjugation reaction, resulting in a lower degree of labeling (DOL) and consequently, lower overall fluorescence.

Solutions:

  • Post-conjugation Treatment: Treatment with sodium dodecyl sulfate (SDS) and β-mercaptoethanol can disrupt hydrophobic π-π interactions and separate IgG chains, which may increase fluorescence intensity.[1]

  • Optimize Dye-to-Protein Ratio: A high ratio of dye to protein can increase the likelihood of aggregation and quenching. Experiment with lower molar ratios during conjugation.[2]

  • Use of PEGylated ICG Derivatives: Consider using PEGylated this compound derivatives (e.g., ICG-PEG12-OSu or ICG-Sulfo-EG8-OSu). The polyethylene glycol (PEG) chains increase the hydrophilicity of the dye, which can reduce aggregation and non-specific binding.[3]

Q2: I am observing aggregation and precipitation of my antibody after conjugation with this compound. Why is this happening and what can I do?

A2: Aggregation is a common issue, particularly with monoclonal antibodies, due to the amphiphilic properties of ICG-sOSu. The hydrophobic regions of the ICG molecule can promote protein aggregation.

Solutions:

  • Optimize Molar Ratio: Higher dye-to-protein ratios are strongly correlated with increased aggregation. Reducing the amount of this compound in the reaction can mitigate this issue.

  • Purification: Use size-exclusion high-performance liquid chromatography (SE-HPLC) to separate the desired monomeric conjugate from high molecular weight aggregates.

  • Use Hydrophilic ICG Derivatives: PEGylated ICG derivatives or ICG Xtra-OSu offer better water solubility and can significantly reduce the propensity for aggregation.

Q3: I'm having difficulty separating my ICG conjugate from unreacted, hydrolyzed ICG acid. How can I improve the purification process?

A3: The spontaneous hydrolysis of this compound to ICG acid presents a significant purification challenge because the hydrolyzed product is often difficult to separate from the final conjugate.

Solutions:

  • Use ICG Xtra-OSu: This derivative is specifically designed to address this problem. The resulting ICG Xtra acid is more easily separated from the conjugate using standard desalting or size-exclusion columns.

  • Prompt Use of Reagents: Prepare the this compound stock solution in anhydrous DMSO immediately before use to minimize hydrolysis. Extended storage of the stock solution can decrease its activity.

  • Optimize Reaction Conditions: Ensure the reaction buffer is free of primary amines (e.g., Tris or glycine) and maintain the recommended pH (8.5 ± 0.5) to favor the aminolysis reaction over hydrolysis.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound conjugates.

Issue Potential Cause(s) Recommended Solution(s)
Low Degree of Labeling (DOL) 1. Hydrolysis of this compound: The reactive ester has been hydrolyzed before or during the conjugation reaction. 2. Inactive Protein: The protein's primary amines are not available for reaction. 3. Interfering Substances: The protein solution contains primary amines (e.g., Tris, glycine) or other impurities (e.g., BSA, gelatin, sodium azide). 4. Incorrect pH: The reaction pH is too low, leading to protonation of the primary amines.1. Use fresh, high-quality this compound. Prepare the DMSO stock solution immediately before use. 2. Ensure the protein is properly folded and functional. 3. Dialyze the protein against a suitable buffer (e.g., PBS, pH 7.2-7.4) to remove interfering substances. 4. Adjust the pH of the protein solution to 8.5 ± 0.5 using a bicarbonate or phosphate buffer.
High Background Signal / Non-specific Binding 1. Hydrophobicity of ICG: The inherent hydrophobicity of ICG can lead to non-specific interactions with other molecules and surfaces. 2. Non-covalently Bound Dye: this compound may be non-covalently associated with the protein conjugate.1. Use PEGylated ICG derivatives (e.g., ICG-Sulfo-EG8-OSu) to increase the hydrophilicity of the conjugate. 2. After initial purification by size exclusion chromatography, perform an extraction with ethyl acetate to remove non-covalently bound dye.
Inconsistent Results Between Batches 1. Variability in Reagents: Differences in the quality or age of this compound or the protein. 2. Inconsistent Reaction Conditions: Minor variations in pH, temperature, or reaction time. 3. Incomplete Purification: Residual aggregates or free dye affecting the performance of the conjugate.1. Aliquot and store this compound under recommended conditions (< -15 °C, desiccated, protected from light). Use a consistent source and lot of protein. 2. Strictly adhere to the established protocol for all conjugations. 3. Characterize each batch thoroughly using methods like SE-HPLC and spectrophotometry to ensure purity and consistency.

Data Summary Tables

Table 1: Storage Conditions for this compound and Conjugates

Material Form Temperature Duration Additional Notes
This compoundSolid< -15 °CUp to 12 monthsKeep desiccated and protected from light.
This compoundDMSO Stock Solution< -15 °C< 2 weeksUse promptly; extended storage may reduce activity. Avoid freeze-thaw cycles.
ICG-Protein ConjugateSolution4 °CUp to 2 monthsStore at > 0.5 mg/mL with a carrier protein (e.g., 0.1% BSA) and 2 mM sodium azide. Protect from light.
ICG-Protein ConjugateAliquoted/Lyophilized≤ -60 °CLong-termDivide into single-use aliquots to avoid freeze-thaw cycles. Protect from light.

Table 2: Key Parameters for this compound Conjugation Reaction

Parameter Recommended Value/Condition Rationale
Reaction pH 8.5 ± 0.5Facilitates the reaction between the OSu ester and unprotonated primary amines on the protein.
Reaction Buffer Bicarbonate or PhosphateProvides pH control without introducing competing primary amines.
Buffers to Avoid Tris, GlycineContain primary amines that will compete with the target protein for conjugation.
DMSO Concentration < 10% of total reaction volumeHigh concentrations of DMSO can denature the protein.
Dye:Protein Molar Ratio Start with 5:1 to 20:1Higher ratios can lead to increased aggregation and potential loss of biological activity.
Reaction Temperature Room Temperature (or 37°C)Balances reaction rate with protein stability.
Reaction Time 30 - 60 minutesSufficient time for conjugation without excessive hydrolysis of the this compound.

Experimental Protocols & Methodologies

Protocol 1: General this compound Conjugation to an Antibody

  • Protein Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or stabilizers (e.g., BSA, gelatin), it must be purified.

    • Dialyze the antibody against 1X Phosphate Buffered Saline (PBS), pH 7.2-7.4.

    • Adjust the final protein concentration to 2-10 mg/mL for optimal labeling efficiency.

  • Reaction Buffer Preparation:

    • Prepare a 1 M sodium bicarbonate solution and adjust the pH to between 8.5 and 9.5.

  • This compound Stock Solution Preparation:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM immediately before use.

  • Conjugation Reaction:

    • Adjust the pH of the protein solution to 8.5 ± 0.5 by adding a small volume of the 1 M sodium bicarbonate buffer (typically 1/10th of the protein solution volume).

    • Add the desired molar equivalent of the this compound DMSO stock solution to the protein solution while gently vortexing. Ensure the final DMSO concentration is below 10%.

    • Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light.

  • Purification:

    • Separate the ICG-conjugate from unreacted dye and other byproducts using a desalting column (e.g., Sephadex G-25) or through dialysis.

    • For higher purity and to remove aggregates, use size-exclusion HPLC.

Protocol 2: Determination of Degree of Labeling (DOL)

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance of the ICG dye (~785 nm, Amax).

  • Calculation:

    • Calculate the protein concentration:

      • Protein Conc. (M) = [A280 - (Amax × CF280)] / εprotein

      • Where:

        • CF280 is the correction factor for the dye's absorbance at 280 nm (e.g., ~0.073 for ICG-Sulfo-OSu).

        • εprotein is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the dye concentration:

      • Dye Conc. (M) = Amax / εdye

      • Where:

        • εdye is the molar extinction coefficient of the ICG dye at its maximum absorbance (e.g., ~230,000 cm-1M-1).

    • Calculate the DOL:

      • DOL = Dye Conc. (M) / Protein Conc. (M)

Visualizations

ICG_Conjugation_Workflow This compound Conjugation and Purification Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein_Prep 1. Protein Purification (Dialysis vs. PBS) Adjust_pH 4. Adjust Protein pH Protein_Prep->Adjust_pH Buffer_Prep 2. Prepare Reaction Buffer (pH 8.5-9.5) Buffer_Prep->Adjust_pH ICG_Prep 3. Prepare this compound Stock (Anhydrous DMSO) Mix 5. Mix Protein and this compound ICG_Prep->Mix Adjust_pH->Mix Incubate 6. Incubate 30-60 min (Room Temp, Dark) Mix->Incubate Purify 7. Purify Conjugate (SEC / Dialysis) Incubate->Purify Analyze 8. Analyze DOL (Spectrophotometry) Purify->Analyze Store 9. Store Conjugate (4°C or -60°C) Analyze->Store

Caption: Workflow for this compound conjugation to a protein.

Degradation_Pathways This compound Stability and Degradation Pathways cluster_reaction_pathways Reaction Pathways cluster_degradation_pathways Conjugate Degradation ICG_OSu This compound Conjugate Desired Product: ICG-Protein Conjugate ICG_OSu->Conjugate Aminolysis (Protein-NH2, pH 8.5) Hydrolysis Side Product: Inactive ICG Acid ICG_OSu->Hydrolysis Hydrolysis (H2O) Oxidative_Cleavage Oxidative Cleavage Conjugate->Oxidative_Cleavage Light, O2 Dimerization Oxidative Dimerization Conjugate->Dimerization Light, O2 Aggregation Aggregation (Quenching) Conjugate->Aggregation

Caption: Factors affecting this compound stability and reactivity.

References

Technical Support Center: Troubleshooting In Vivo Imaging Artifacts with ICG-OSu

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for in vivo imaging with ICG-OSu. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common artifacts and provide answers to frequently asked questions encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users might encounter during their in vivo imaging experiments with this compound conjugates.

Section 1: this compound Conjugate Preparation and Quality Control

Question: I am seeing aggregates in my this compound conjugate solution. What causes this and how can I prevent it?

Answer:

Aggregation of this compound conjugates, particularly with antibodies, is a common issue that can lead to altered biodistribution, poor tumor penetration, and imaging artifacts.[1][2]

  • Cause: this compound is amphiphilic and can facilitate the aggregation of monoclonal antibodies (mAbs) during the conjugation reaction.[1][2] This is often exacerbated at higher molar ratios of this compound to the protein.[1]

  • Prevention and Solution:

    • Optimize Molar Ratio: Use a lower molar ratio of this compound to your protein during conjugation. While a higher ratio may increase the number of dye molecules per protein, it also significantly increases the risk of aggregation.

    • Purification: It is critical to purify the conjugate to remove aggregates. Size-exclusion high-performance liquid chromatography (SE-HPLC) is an effective method for separating desired conjugates from high molecular weight aggregates. Standard dialysis or desalting columns may not be sufficient to remove larger aggregates.

    • PEGylation: Consider using a PEGylated form of this compound (e.g., ICG-Sulfo-EG8-OSu) to increase the hydrophilicity of the dye, which can significantly reduce non-specific binding and aggregation.

    • Quality Control: Before in vivo administration, it is crucial to characterize your conjugate using methods like SE-HPLC to ensure the absence of aggregates.

Question: My protein conjugation with this compound is inefficient. What are the common reasons for low conjugation yield?

Answer:

Low conjugation efficiency can result from several factors related to the protein, the dye, or the reaction conditions.

  • Protein Solution Purity: The presence of primary amines (e.g., from Tris buffer or ammonium salts) or stabilizing proteins like bovine serum albumin (BSA) or gelatin in your protein solution will compete with your target protein for reaction with this compound, leading to low yield. Ensure your protein is in a suitable buffer like phosphate-buffered saline (PBS).

  • Incorrect pH: The conjugation reaction is pH-dependent. The optimal pH for the reaction of NHS esters like this compound with primary amines on proteins is typically between 8.0 and 9.0.

  • This compound Stability: this compound is sensitive to moisture and light. Improper storage can lead to hydrolysis of the OSu ester, rendering it inactive for conjugation. Store this compound desiccated at < -15°C and protected from light. Reconstituted DMSO stock solutions should be used promptly.

  • Protein Concentration: For optimal labeling, the protein concentration should typically be in the range of 2-10 mg/mL.

Section 2: In Vivo Imaging Artifacts and Solutions

Question: I am observing a high background signal across the entire animal. How can I reduce this?

Answer:

High background fluorescence can obscure the specific signal from your target and significantly reduce the signal-to-background ratio (SBR).

  • Autofluorescence from Diet: A major contributor to background in the near-infrared (NIR) range is chlorophyll from standard rodent chow. Switching the animals to an alfalfa-free or purified diet for at least four days before imaging can dramatically reduce autofluorescence in the gastrointestinal tract.

  • Excess Unbound Dye: If the high background is systemic, it may be due to a high concentration of unbound this compound or poorly purified conjugate. Ensure thorough purification of your conjugate after labeling to remove all free dye.

  • Non-Specific Binding: The inherent hydrophobicity of ICG can lead to non-specific binding to tissues. Using PEGylated this compound derivatives can help minimize this.

  • Imaging Parameters:

    • Wavelength Selection: Excite at a wavelength closer to the absorption maximum of ICG (around 780 nm) and use a narrow emission filter around its emission peak (around 800-840 nm) to minimize the collection of autofluorescence.

    • Spectral Unmixing: If your imaging system supports it, use spectral unmixing algorithms to computationally separate the specific ICG signal from the autofluorescence background.

Question: The fluorescent signal in my region of interest is very weak or undetectable.

Answer:

A weak or absent signal can be due to issues with the conjugate, the imaging parameters, or the biological target.

  • Conjugate Quality:

    • Low Dye-to-Protein Ratio: If too few this compound molecules are conjugated to your protein, the signal may be too weak to detect. You may need to optimize the conjugation reaction to increase the labeling efficiency without causing aggregation.

    • Photobleaching: ICG is susceptible to photobleaching. Minimize the exposure time and the intensity of the excitation light. Use an anti-fade mounting medium if imaging ex vivo sections.

  • Imaging System Settings:

    • Incorrect Filters: Ensure you are using the correct excitation and emission filters for ICG.

    • Camera Settings: Optimize camera settings such as exposure time, binning, and f-stop to maximize signal detection.

  • Biological Factors:

    • Poor Bioavailability/Targeting: The conjugate may not be reaching the target tissue in sufficient concentration. This could be due to rapid clearance or poor targeting efficacy of the protein.

    • Insufficient Target Expression: The target molecule may be expressed at very low levels in your model.

Question: My images are blurry and show ghosting artifacts.

Answer:

Blurring and ghosting are typically motion artifacts caused by the animal's movement during image acquisition.

  • Cause: Respiratory and cardiac movements are the most common sources of motion artifacts in anesthetized animals.

  • Solutions:

    • Animal Anesthesia and Monitoring: Ensure the animal is properly anesthetized and its vital signs are stable to minimize gross movements.

    • Respiratory/Cardiac Gating: If your imaging system has gating capabilities, synchronize image acquisition with the respiratory or cardiac cycle to minimize motion blur.

    • Image Co-registration: Post-acquisition software can sometimes be used to correct for minor motion between frames.

    • Shorten Acquisition Time: Using a more sensitive camera or brighter probe can allow for shorter exposure times, which can freeze motion.

Quantitative Data Summary

Table 1: this compound and Conjugate Properties

ParameterValueReference
Excitation Maximum~780 nm
Emission Maximum~800 nm
Molar Extinction Coefficient~230,000 cm⁻¹M⁻¹
Recommended Conjugation pH8.0 - 9.0
Recommended Protein Concentration for Conjugation2 - 10 mg/mL
Recommended Molar Ratio (Dye:Protein)Start with 10:1 and optimize

Table 2: Recommended In Vivo Imaging Parameters

ParameterRecommendationReference
Excitation Wavelength710-760 nm
Emission Filter810-875 nm long-pass
Animal DietAlfalfa-free/purified diet for ≥ 4 days
Typical ICG Dose (unconjugated)2.0 - 10 mg/kg
Optimal Tumor-to-Background Ratio Timing~24 hours post-injection

Experimental Protocols

Protocol 1: this compound Conjugation to an Antibody

This protocol is a general guideline and may require optimization for your specific antibody.

  • Prepare Antibody Solution:

    • Dialyze the antibody against 1X PBS (pH 7.2-7.4) to remove any interfering substances like Tris or sodium azide.

    • Adjust the antibody concentration to 2-10 mg/mL in PBS.

    • Add a reaction buffer (e.g., 1 M sodium bicarbonate) to raise the pH of the antibody solution to 8.5 ± 0.5.

  • Prepare this compound Stock Solution:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mM immediately before use.

  • Conjugation Reaction:

    • Add the desired volume of the 10 mM this compound stock solution to the antibody solution. A starting molar ratio of 10:1 (dye:antibody) is recommended.

    • Gently mix or rotate the reaction mixture at room temperature for 30-60 minutes, protected from light.

  • Purification:

    • Purify the conjugate from unreacted dye and aggregates using a Sephadex G-25 column or, for optimal results, SE-HPLC.

    • Collect the fractions containing the purified conjugate.

Protocol 2: Quality Control of this compound Conjugate
  • Spectrophotometry:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~780 nm (for ICG).

    • Calculate the degree of labeling (DOL) or dye-to-protein ratio. Correction factors for the dye's absorbance at 280 nm should be applied.

  • SE-HPLC:

    • Inject the purified conjugate into an SE-HPLC system to assess for the presence of high molecular weight aggregates. The chromatogram should show a single major peak corresponding to the monomeric conjugate.

Visualizations

Troubleshooting_Workflow Troubleshooting In Vivo Imaging Artifacts with this compound cluster_prep Conjugate Preparation cluster_imaging In Vivo Imaging start_prep Start Conjugation check_purity Protein Buffer Pure? (No Tris, BSA) start_prep->check_purity dialyze Dialyze against PBS check_purity->dialyze No check_ph pH 8.0-9.0? check_purity->check_ph Yes dialyze->check_ph adjust_ph Adjust pH with Bicarbonate Buffer check_ph->adjust_ph No conjugate Add this compound (10:1 molar ratio) check_ph->conjugate Yes adjust_ph->conjugate purify Purify Conjugate (SE-HPLC recommended) conjugate->purify qc Perform QC (Spectrophotometry, SE-HPLC) purify->qc end_prep Conjugate Ready for In Vivo Use qc->end_prep start_imaging Inject Conjugate & Start Imaging check_signal Signal Quality? start_imaging->check_signal weak_signal Weak/No Signal check_signal->weak_signal Weak high_bg High Background check_signal->high_bg High BG motion_artifact Blur/Ghosting check_signal->motion_artifact Blurry good_signal Good Quality Image check_signal->good_signal Good ws1 Check Conjugate DOL ws2 Optimize Imaging Settings (Exposure, Filters) ws3 Verify Target Expression bg1 Switch to Alfalfa-Free Diet bg2 Ensure Complete Purification of Conjugate bg3 Use Spectral Unmixing ma1 Use Respiratory/Cardiac Gating ma2 Improve Anesthesia Protocol

Caption: Troubleshooting workflow for this compound conjugation and in vivo imaging.

Autofluorescence_Mitigation Strategies to Mitigate Autofluorescence cluster_pre_imaging Pre-Imaging Interventions cluster_imaging_params Imaging Parameter Optimization cluster_post_processing Post-Acquisition Analysis autofluorescence High Autofluorescence Background diet Switch to Alfalfa-Free Diet autofluorescence->diet wavelength Optimize Excitation/Emission Wavelengths autofluorescence->wavelength unmixing Apply Spectral Unmixing autofluorescence->unmixing diet_effect Reduces Chlorophyll Autofluorescence in Gut diet->diet_effect low_autofluorescence Reduced Autofluorescence & Improved SBR diet->low_autofluorescence wavelength_effect Isolates ICG Signal from Background wavelength->wavelength_effect wavelength->low_autofluorescence unmixing_effect Computationally Separates Signals unmixing->unmixing_effect unmixing->low_autofluorescence

Caption: Key strategies for mitigating high autofluorescence in NIR imaging.

References

Technical Support Center: Optimizing ICG-OSu Injection Parameters

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Indocyanine green-N-hydroxysuccinimide ester (ICG-OSu) injection volume and concentration for in vivo imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot common issues encountered during in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in in vivo imaging?

A: Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye that is approved for clinical use. This compound is an amine-reactive derivative of ICG, which allows it to be covalently conjugated to molecules containing primary amines, such as antibodies, peptides, or other targeting ligands. This enables the targeted delivery of the fluorescent probe to specific tissues or cell types for in vivo imaging applications, including cancer detection and angiography.

Q2: What is the optimal concentration for this compound injections?

A: The optimal concentration of this compound is highly dependent on the specific application, the targeting molecule it is conjugated to, and the animal model being used. However, a general principle is to use the lowest concentration that provides a sufficient signal-to-background ratio. Higher concentrations can lead to a phenomenon known as "quenching," where the fluorescence intensity decreases despite an increase in concentration. In some ex vivo experiments, the optimal concentration for ICG has been found to be between 0.00195 and 0.025 mg/mL.[1] For in vivo applications, dosages are often reported in mg/kg.

Q3: What is the recommended injection volume?

A: The injection volume should be kept as low as possible to avoid adverse effects on the animal and to prevent rapid changes in blood pressure. For intravenous injections in mice, a typical volume is around 100-200 µL. The final injection volume will be determined by the desired final concentration of the this compound conjugate and the weight of the animal.

Q4: How quickly does the this compound signal appear and how long does it last?

A: Unconjugated ICG has a very short half-life in circulation, typically around 150 to 180 seconds, as it is rapidly cleared by the liver.[2][3][4] When conjugated to a larger molecule like an antibody, the circulation half-life is significantly extended and is largely determined by the pharmacokinetics of the conjugated molecule. The peak tumor fluorescence and optimal imaging time will therefore depend on the specific conjugate and should be determined empirically. For some applications, the best tumor-to-background contrast is observed 24 hours post-injection.[5]

Q5: What are some common issues with this compound conjugates?

A: Common issues include aggregation of the conjugate, which can lead to altered biodistribution and potential toxicity. Another common problem is non-specific binding, particularly to plasma proteins, and uptake by the liver and other organs of the reticuloendothelial system. To address these issues, derivatives of this compound with improved water solubility and reduced non-specific binding, such as ICG Xtra-OSu and PEGylated this compound, have been developed.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no fluorescence signal in the target tissue - Concentration too low: The injected dose is insufficient to generate a detectable signal.- Poor targeting: The conjugate is not effectively accumulating at the target site.- Rapid clearance: The conjugate is being cleared from circulation too quickly.- Quenching: The concentration of the injected solution is too high, leading to self-quenching.- Incorrect imaging parameters: The excitation/emission wavelengths or exposure time are not optimal.- Increase the injected dose: Titrate the concentration upwards in a pilot study.- Verify conjugate integrity and binding affinity: Perform in vitro binding assays to confirm that the conjugation process did not compromise the targeting ligand.- Use a larger targeting molecule: Conjugating to a larger molecule like an antibody can increase circulation time.- Dilute the injection solution: Test a range of lower concentrations to see if the signal improves.- Optimize imaging system settings: Ensure you are using the appropriate filters and settings for ICG (Ex/Em ~780/810 nm).
High background signal - Non-specific binding: The this compound conjugate is binding to non-target tissues or plasma proteins.- High dose: The injected dose is too high, leading to high levels of circulating conjugate.- Imaging too early: Sufficient time has not elapsed for the unbound conjugate to clear from circulation.- Use a modified ICG derivative: Consider using a PEGylated this compound to reduce non-specific binding.- Reduce the injected dose: A lower dose may be sufficient for target visualization while reducing background.- Increase the time between injection and imaging: Allow more time for clearance of the unbound conjugate. Optimal imaging windows can be up to 24 hours or longer depending on the conjugate.
Signal fades too quickly - Photobleaching: The fluorescent signal is being destroyed by prolonged exposure to the excitation light.- Rapid clearance of the conjugate: The conjugate is being quickly removed from the target tissue.- Reduce excitation light intensity and exposure time: Use the lowest light intensity and shortest exposure time that provides an adequate signal.- Acquire images at multiple time points: This can help to characterize the clearance kinetics and identify the optimal imaging window.- Consider a different conjugate design: A larger or more stable targeting molecule may have a longer retention time in the tumor.
Injection site issues (e.g., swelling, low signal) - Extravasation: The injection was not properly administered into the vein, and the solution has leaked into the surrounding tissue.- Stop the injection immediately. - Do not flush the line. - Attempt to aspirate the fluid from the catheter. - Apply a cold compress to the area to limit distribution. - Monitor the animal for any adverse reactions. - For future injections, ensure proper vein cannulation and inject slowly.

Quantitative Data from Preclinical Studies

The following tables summarize data from various preclinical studies and can be used as a starting point for dose selection. Note that optimal parameters will vary depending on the specific experimental conditions.

Table 1: ICG Dose Optimization for Tumor Imaging in Mice

ICG Dose (mg/kg)Imaging Time Post-InjectionTumor-to-Background Ratio (TBR)Animal Model/Tumor TypeReference
0.160 min~1.5Mouse/Flank Tumor
0.360 min~2.5Mouse/Flank Tumor
1.060 min~3.5Mouse/Flank Tumor
0.53, 6, 12, 24 h~1.4, ~1.5, ~1.7, ~1.6Mouse/Footpad Tumor
1.03, 6, 12, 24 h~1.7, ~2.1, ~2.4, ~2.2Mouse/Footpad Tumor
2.03, 6, 12, 24 h~1.4, ~3.1, ~3.8, ~3.2Mouse/Footpad Tumor
5.03, 6, 12, 24 h~2.5, ~4.5, ~5.2, ~4.8Mouse/Footpad Tumor
5.024 hHighMouse/Multiple Flank Tumors

Table 2: ICG Concentration and Fluorescence Intensity

ICG Concentration (mg/mL)Relative Fluorescence IntensityNotesReference
0.00195 - 0.025OptimalEx vivo experiments
> 0.1Decreased (Quenching)In vivo observation

Experimental Protocols

Detailed Protocol for Intravenous Injection of this compound Conjugated Antibody in Mice

This protocol provides a general guideline for the preparation and tail vein injection of an this compound labeled antibody in a mouse model.

Materials:

  • This compound conjugated antibody (lyophilized or in a storage buffer)

  • Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)

  • Mouse restrainer

  • Heat lamp or warming pad

  • 27-30 gauge needles and 1 mL syringes

  • 70% ethanol

Procedure:

  • Preparation of the this compound Conjugate Solution:

    • If lyophilized, reconstitute the this compound conjugate in sterile saline or PBS to the desired stock concentration. Gently vortex or pipette up and down to ensure complete dissolution. Avoid vigorous shaking to prevent protein denaturation.

    • If the conjugate is already in solution, dilute it to the final desired injection concentration with sterile saline or PBS.

    • The final concentration should be calculated based on the desired dose in mg/kg and the average weight of the mice, aiming for an injection volume of 100-200 µL.

    • Prepare the solution immediately before use, as ICG is unstable in aqueous solutions. Protect the solution from light.

  • Animal Preparation:

    • Warm the mouse under a heat lamp or on a warming pad for 5-10 minutes to dilate the tail veins, making them easier to visualize and access.

    • Place the mouse in a restrainer, ensuring it is secure but not overly stressed.

  • Tail Vein Injection:

    • Wipe the tail with 70% ethanol to clean the injection site and improve visualization of the veins.

    • Identify one of the lateral tail veins.

    • With the bevel of the needle facing up, insert the needle into the vein at a shallow angle (approximately 10-15 degrees).

    • You should see a small amount of blood flash back into the hub of the needle upon successful entry into the vein.

    • Slowly and steadily inject the 100-200 µL of the this compound conjugate solution.

    • If you feel resistance or see a subcutaneous bleb forming, the needle is not in the vein. In this case, withdraw the needle and try again at a more proximal site on the tail.

  • Post-Injection:

    • Carefully withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.

    • Return the mouse to its cage and monitor it for any immediate adverse reactions.

    • Proceed with imaging at your predetermined time points.

Visualizations

Injection_Optimization_Workflow cluster_prep Preparation cluster_pilot Pilot Study cluster_analysis Data Analysis cluster_optimization Optimization Prep Prepare this compound Conjugate QC Quality Control (e.g., SDS-PAGE, Spectroscopy) Prep->QC DoseEsc Dose Escalation Study (e.g., 0.5, 1, 2, 5 mg/kg) QC->DoseEsc Image Acquire Images DoseEsc->Image TimeCourse Time Course Imaging (e.g., 1, 6, 12, 24, 48h) TimeCourse->Image Quant Quantify Signal (Tumor-to-Background Ratio) Image->Quant OptDose Determine Optimal Dose Quant->OptDose OptTime Determine Optimal Imaging Time Quant->OptTime Exp Proceed with Main Experiment OptDose->Exp OptTime->Exp

Caption: Workflow for optimizing this compound injection parameters.

Troubleshooting_Workflow cluster_solutions_low Low Signal Solutions cluster_solutions_high High Background Solutions cluster_solutions_fade Fast Fading Solutions Start In Vivo Imaging with this compound Problem Problem Encountered? Start->Problem LowSignal Low/No Signal Problem->LowSignal Yes HighBg High Background Problem->HighBg FastFade Signal Fades Too Quickly Problem->FastFade End Optimized Imaging Problem->End No IncDose Increase Dose LowSignal->IncDose CheckConj Verify Conjugate LowSignal->CheckConj DecConc Decrease Concentration (Quenching) LowSignal->DecConc DecDose Decrease Dose HighBg->DecDose IncTime Increase Imaging Time Post-Injection HighBg->IncTime UseDeriv Use PEGylated ICG HighBg->UseDeriv DecExpo Decrease Exposure/Light Intensity FastFade->DecExpo MultiTime Image at Multiple Time Points FastFade->MultiTime IncDose->End CheckConj->End DecConc->End DecDose->End IncTime->End UseDeriv->End DecExpo->End MultiTime->End

Caption: Troubleshooting common in vivo imaging issues.

References

Validation & Comparative

A Researcher's Guide to Bioconjugation: ICG-OSu vs. ICG-Sulfo-OSu

Author: BenchChem Technical Support Team. Date: November 2025

Indocyanine green (ICG), a near-infrared (NIR) cyanine dye, is a cornerstone in medical diagnostics for applications such as cardiac output determination and ophthalmic angiography.[1] Its amine-reactive derivatives, ICG-OSu and ICG-Sulfo-OSu, enable the covalent labeling of biomolecules like antibodies, paving the way for targeted in vivo imaging and diagnostics.[2][3] Both molecules utilize an N-hydroxysuccinimide (NHS) ester (also denoted as OSu) to react with primary amines on proteins, forming stable amide bonds.[4] However, the presence of a sulfonate group in ICG-Sulfo-OSu introduces critical differences in their properties and handling, influencing the choice of reagent for specific bioconjugation applications.

This guide provides an objective comparison of this compound and ICG-Sulfo-OSu, supported by experimental data and protocols to assist researchers in making an informed decision for their drug development and imaging projects.

Key Difference: The Impact of Sulfonation

The primary distinction between the two reagents is the addition of one or more sulfonic acid (-SO₃H) groups to the ICG core structure in ICG-Sulfo-OSu.[5] Sulfonation is a chemical modification that significantly increases the water solubility of a molecule. This single chemical difference leads to several practical consequences for the bioconjugation workflow.

  • This compound: Due to its hydrophobic nature, this reagent must be dissolved in an anhydrous organic solvent, such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), before being added to the aqueous protein solution.

  • ICG-Sulfo-OSu: The negatively charged sulfonate group enhances its hydrophilicity, giving it moderate water solubility. This property allows for a more straightforward conjugation process, potentially avoiding the use of organic solvents that can be detrimental to sensitive proteins.

The increased hydrophilicity of ICG-Sulfo-OSu not only simplifies reaction setup but may also reduce the non-specific binding of the final conjugate, a common issue arising from the hydrophobicity of the parent ICG dye.

Performance Comparison: this compound vs. ICG-Sulfo-OSu

The selection of the appropriate ICG derivative depends on the specific requirements of the experiment, including the sensitivity of the protein to organic solvents and the desired properties of the final conjugate. The following table summarizes the key performance characteristics.

FeatureThis compoundICG-Sulfo-OSuRationale & References
Solubility Low aqueous solubility.Moderate aqueous solubility.The sulfonate group on ICG-Sulfo-OSu increases its polarity and water solubility.
Required Solvent Must be dissolved in an organic solvent (e.g., DMSO) first.Can be dissolved directly in aqueous buffer, though DMSO is also commonly used for stock solutions.The non-sulfonated version is hydrophobic and requires an organic solvent for initial dissolution.
Bioconjugation pH 7.2 - 9.08.0 - 9.0The reaction between the NHS ester and primary amines is most efficient at a slightly alkaline pH.
Reaction Product Forms a stable amide bond with primary amines.Forms a stable amide bond with primary amines.Both reagents share the same amine-reactive NHS ester group, resulting in identical covalent linkages.
Conjugate Properties Resulting conjugate is more hydrophobic.Resulting conjugate is more hydrophilic.The sulfonate group is retained post-conjugation, imparting a more hydrophilic character to the final bioconjugate.
Potential for Non-Specific Binding Higher, due to the hydrophobicity of the ICG core.Lower, as increased hydrophilicity can reduce non-specific interactions.Hydrophobic dyes and conjugates tend to aggregate and bind non-specifically to surfaces and proteins.
Purification Requires purification (e.g., desalting column) to remove unreacted dye.Requires purification; separation from hydrolyzed dye byproducts can be challenging for both.Spontaneous hydrolysis of the OSu ester competes with the amine reaction, creating free ICG acid that must be removed.

Experimental Workflow & Protocols

The following sections provide a detailed, generalized protocol for conjugating this compound and ICG-Sulfo-OSu to an antibody, such as Immunoglobulin G (IgG), and a visual representation of the workflow.

Diagram: Bioconjugation Workflow

G cluster_prep 1. Reagent Preparation cluster_dye Dye Stock Solution cluster_react 2. Conjugation Reaction cluster_purify 3. Purification & Analysis prot_prep Prepare Protein (e.g., IgG in PBS, pH 7.4) adjust_ph Adjust Protein Solution pH to 8.5-9.0 with Reaction Buffer prot_prep->adjust_ph buffer_prep Prepare Reaction Buffer (e.g., 1M Sodium Bicarbonate, pH 8.5-9.0) buffer_prep->adjust_ph icg_osu This compound (Dissolve in 100% DMSO) mix Add Dye Stock to Protein (Molar Ratio 5:1 to 20:1) Incubate 1 hr at RT, protected from light icg_osu->mix icg_sulfo ICG-Sulfo-OSu (Dissolve in DMSO or directly in buffer) icg_sulfo->mix adjust_ph->mix purify Purify Conjugate (e.g., Sephadex G-25 Desalting Column) mix->purify analyze Characterize Conjugate (Determine Degree of Labeling via UV-Vis) purify->analyze store Store Purified Conjugate (4°C short-term, -80°C long-term) analyze->store

Caption: General workflow for antibody conjugation with this compound and ICG-Sulfo-OSu.

Detailed Protocol: Antibody Labeling

This protocol is a representative example for labeling IgG (MW ~150 kDa) and should be optimized for specific proteins and applications.

Materials:

  • IgG solution (2-10 mg/mL in 1x PBS, pH 7.2-7.4, free of amine-containing stabilizers like BSA or glycine)

  • This compound or ICG-Sulfo-OSu

  • Anhydrous DMSO

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH adjusted to 8.5-9.0

  • Purification: Desalting column (e.g., Sephadex G-25) equilibrated with 1x PBS, pH 7.4

Procedure:

  • Prepare Protein Solution (Solution A):

    • Start with a purified antibody solution at a concentration of at least 2 mg/mL.

    • For 1 mg of IgG (at 10 mg/mL, this is 100 µL), add 10 µL of 1 M Reaction Buffer to raise the pH to the optimal range of 8.5-9.0. Verify the pH.

  • Prepare Dye Stock Solution (Solution B):

    • For this compound: Dissolve 1 mg of this compound in 100 µL of anhydrous DMSO to create a 10 mg/mL stock solution. This solution should be used promptly.

    • For ICG-Sulfo-OSu: Dissolve the reagent in anhydrous DMSO to make a 10-20 mM stock solution. While it has better aqueous solubility, preparing a concentrated stock in DMSO is a common and reliable method.

  • Run Conjugation Reaction:

    • Calculate the volume of the dye stock solution needed for the desired molar excess. A starting point of a 10:1 dye-to-protein molar ratio is recommended.

    • Add the calculated volume of Solution B to Solution A with effective and immediate mixing. Ensure the final DMSO concentration remains below 10% of the total reaction volume to prevent protein denaturation.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purify the Conjugate:

    • Load the reaction mixture onto a pre-equilibrated desalting column.

    • Elute the conjugate with 1x PBS, pH 7.4. The larger, labeled antibody will elute first, separating it from the smaller, unreacted dye molecules and hydrolysis byproducts.

    • Collect the colored fractions corresponding to the conjugate.

  • Characterize the Conjugate:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~785 nm (for ICG).

    • Calculate the Degree of Substitution (DOS), or the number of dye molecules per antibody, using the Beer-Lambert law and the extinction coefficients for the protein and the dye. An optimal DOS for antibodies is typically between 2 and 10.

    • The correction factor (CF) for ICG's contribution to absorbance at 280 nm (A₂₈₀) is essential for accurate protein concentration measurement. For ICG-Sulfo-OSu, this value is approximately 0.073.

    • DOS Formula: DOS = [A_dye / ε_dye] / [(A₂₈₀ - A_dye * CF) / ε_protein]

Logical Comparison of Key Attributes

The choice between these two reagents is a trade-off between procedural simplicity and the properties of the final conjugate.

G cluster_icg This compound cluster_sulfo ICG-Sulfo-OSu icg_sol Low Aqueous Solubility icg_solv Requires Organic Solvent (DMSO) icg_bind Higher Non-Specific Binding Risk sulfo_sol Improved Aqueous Solubility sulfo_solv Aqueous Buffer Compatible sulfo_bind Lower Non-Specific Binding Risk center Key Attributes center->icg_sol  Solubility center->icg_solv  Reaction  Environment center->icg_bind  Performance center->sulfo_sol center->sulfo_solv center->sulfo_bind

Caption: Core attribute comparison of this compound and ICG-Sulfo-OSu.

Conclusion

Both this compound and ICG-Sulfo-OSu are effective reagents for labeling biomolecules with near-infrared dye for imaging applications.

  • Choose this compound when working with robust proteins that are not sensitive to small amounts of organic solvent, or when the inherent hydrophobicity of the ICG molecule is not a concern for the final application.

  • Choose ICG-Sulfo-OSu for a more straightforward conjugation protocol that can be performed in a completely aqueous environment. It is the superior choice for proteins sensitive to organic solvents or when minimizing non-specific binding of the final conjugate is a critical priority. The improved water solubility simplifies handling and can lead to more consistent and reproducible results.

References

A Head-to-Head Comparison of ICG-OSu and Other Near-Infrared (NIR) NHS Ester Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working in areas like in vivo imaging, targeted drug delivery, and diagnostics, the selection of a near-infrared (NIR) fluorescent label is a critical decision. Indocyanine green (ICG) has long been a staple in medical diagnostics due to its FDA approval and deep tissue penetration.[1][2] Its amine-reactive derivative, ICG-OSu (N-hydroxysuccinimidyl ester of ICG), allows for its covalent conjugation to antibodies, proteins, and other biomolecules.[1] However, the landscape of NIR dyes is continually evolving, with alternatives like Cyanine7 (Cy7), Alexa Fluor™ 790, and IRDye® 800CW offering competitive, and in some cases superior, performance characteristics.

This guide provides an objective comparison of this compound with these other leading NIR NHS ester dyes, supported by key experimental data and detailed protocols to aid in the selection and application of the optimal dye for your research needs.

Quantitative Performance Comparison

The choice of a fluorescent dye is often a trade-off between brightness, stability, and ease of use. The following tables summarize the key quantitative metrics for this compound and its main competitors in the ~800 nm emission range.

Table 1: Spectroscopic Properties of NIR NHS Ester Dyes
DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (QY)
This compound ~785~810~223,000Low (variable, ~0.01-0.03 in water)
Sulfo-Cy7 NHS Ester ~750~773~240,600~0.36
Alexa Fluor™ 790 NHS Ester ~784~814~260,000~0.05-0.10
IRDye® 800CW NHS Ester ~774~789~240,000~0.05-0.10

Note: Spectroscopic properties can vary depending on the solvent, conjugation state, and local environment.

Table 2: Key Performance and Handling Characteristics
FeatureThis compound / ICG ConjugatesCy7 / Alexa Fluor™ 790 / IRDye® 800CW Conjugates
Photostability Moderate to Low. Prone to photobleaching.[3][4]Generally High. Engineered for improved photostability.
Water Solubility Moderate. Hydrophobicity can lead to aggregation.Good to Excellent. Often sulfonated to improve solubility.
Protein Aggregation High tendency to cause aggregation of labeled proteins, especially at higher dye-to-protein ratios.Lower tendency for aggregation. Dyes are typically less hydrophobic.
Non-Specific Binding Can exhibit significant non-covalent binding to proteins, complicating purification and analysis.Lower non-specific binding. Covalent linkage is more predominant and stable.
Ease of Purification Can be challenging to separate desired conjugate from aggregates and hydrolyzed dye.Generally straightforward purification using standard size-exclusion chromatography.
In Vivo Clearance Rapidly cleared by the liver.Clearance can be influenced by the dye structure and degree of labeling.

Experimental Protocols

Achieving optimal and reproducible results requires a robust and well-defined experimental protocol. Below is a detailed methodology for a key application: the covalent labeling of an IgG antibody with an NHS ester dye.

Detailed Protocol: IgG Antibody Labeling with NIR NHS Ester Dyes

This protocol provides a general framework for conjugating an amine-reactive NIR dye to an IgG antibody. Key parameters, such as the dye-to-protein molar ratio, may require optimization for specific antibodies and dyes.

1. Materials and Reagents:

  • Purified IgG antibody in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS).

  • NIR Dye NHS Ester (e.g., this compound, Cy7-NHS, AF790-NHS).

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.3-8.5.

  • Purification Column: Sephadex G-25 or equivalent size-exclusion chromatography (SEC) column.

  • Storage Buffer: PBS, pH 7.4.

2. Antibody and Dye Preparation:

  • Antibody Preparation :

    • Ensure the antibody is in an amine-free buffer. If buffers like Tris are present, perform a buffer exchange into PBS using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL for optimal labeling efficiency.

  • Dye Preparation :

    • Allow the vial of dye NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO. Vortex to ensure it is fully dissolved.

3. Labeling Reaction:

  • Transfer the desired amount of antibody solution (e.g., 1 mg) to a reaction tube.

  • Adjust the pH of the antibody solution to 8.3-8.5 by adding 1/10th volume of 1 M Sodium Bicarbonate buffer.

  • Calculate the required volume of dye stock solution to achieve the desired dye-to-protein molar ratio (a starting ratio of 10:1 to 15:1 is common).

  • While gently stirring or vortexing, add the calculated volume of dye solution dropwise to the antibody solution.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

4. Purification of the Conjugate:

  • Equilibrate a Sephadex G-25 desalting column with PBS according to the manufacturer's instructions.

  • Apply the entire reaction mixture to the top of the column.

  • Elute the conjugate with PBS. The labeled antibody will be larger and elute first, appearing as a colored band, separating from the smaller, unreacted dye molecules which elute later.

  • Collect the fractions containing the purified antibody-dye conjugate.

5. Characterization and Storage:

  • Degree of Labeling (DOL) : Determine the average number of dye molecules per antibody by measuring the absorbance of the purified conjugate at 280 nm (for protein) and the absorbance maximum (λ-max) of the dye.

  • Storage : Store the purified conjugate at 4°C for short-term use or at -20°C in aliquots for long-term storage. Protect from light.

Special Consideration for this compound: Due to its tendency to cause aggregation and bind non-covalently, purification of ICG conjugates may require more rigorous methods like HPLC-SEC to isolate the pure, monomeric conjugate. Formulations like ICG Xtra-OSu have been developed to improve water solubility and ease of purification.

Mandatory Visualizations

To better illustrate the processes and relationships described, the following diagrams have been generated using the DOT language.

Chemical Reaction and Experimental Workflows

NHS_Ester_Reaction Protein Protein with Primary Amine (e.g., Lysine, R-NH₂) Conjugate Stable Amide Bond (Dye-CO-NH-R) Protein->Conjugate + NHS_Dye NHS Ester Dye (Dye-CO-O-NHS) NHS_Dye->Conjugate Byproduct NHS Byproduct NHS_Dye->Byproduct Antibody_Labeling_Workflow A 1. Prepare Antibody (Buffer exchange to PBS, pH 7.4 Adjust concentration to 2-10 mg/mL) C 3. Adjust Reaction pH (Add 1M NaHCO₃ to antibody solution for pH 8.3-8.5) A->C Amine-free Ab B 2. Prepare Dye Stock (Dissolve NHS Ester in anhydrous DMSO to 10 mg/mL) D 4. Perform Conjugation (Add dye to antibody, incubate 1 hr at RT, protected from light) B->D Fresh Dye Solution C->D E 5. Purify Conjugate (Size-Exclusion Chromatography to remove free dye) D->E F 6. Characterize & Store (Measure DOL via absorbance, store at 4°C or -20°C) E->F In_Vivo_Imaging_Pathway cluster_workflow Targeted Imaging Workflow Inject 1. Systemic Administration (IV injection of NIR-Ab conjugate into tumor-bearing mouse model) Circulate 2. Circulation & Distribution (Conjugate circulates, non-specific molecules begin to clear) Inject->Circulate Target 3. Target Binding (Antibody specifically binds to tumor-associated antigens) Circulate->Target Image 4. NIR Fluorescence Imaging (Excitation light applied, emitted NIR photons detected) Target->Image Signal 5. Signal Analysis (High tumor-to-background ratio enables tumor visualization) Image->Signal

References

A Comparative Guide to the Validation of ICG-OSu Conjugate Purity by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of Indocyanine Green-Succinimidyl Ester (ICG-OSu) purity. Ensuring the purity of this compound, an amine-reactive near-infrared (NIR) fluorescent dye, is critical for the successful and reproducible conjugation to antibodies, proteins, and other biomolecules used in pre-clinical and clinical imaging applications. This document outlines a detailed HPLC protocol and compares its performance with alternative methods, supported by experimental data and methodologies.

Introduction to this compound and the Importance of Purity

Indocyanine Green (ICG) is a tricarbocyanine dye approved by the Food and Drug Administration (FDA) for various diagnostic applications. The N-hydroxysuccinimide (NHS) ester derivative, this compound, allows for its covalent attachment to primary and secondary amines on biomolecules. However, the succinimidyl ester is susceptible to hydrolysis, which converts the active this compound to an inactive ICG-carboxylic acid (ICG-acid). This primary impurity can significantly impact the efficiency of conjugation reactions and the accuracy of subsequent imaging studies. Therefore, robust analytical methods are required to assess the purity of this compound and ensure the quality of the final conjugate.

High-Performance Liquid Chromatography (HPLC) for Purity Validation

Reverse-phase HPLC (RP-HPLC) is the most widely adopted method for assessing the purity of this compound. This technique separates the active this compound from its primary impurity, ICG-acid, and other potential degradation products based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: RP-HPLC for this compound Purity Analysis

This protocol describes a representative gradient RP-HPLC method for the separation and quantification of this compound and ICG-acid.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 780 nm

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve this compound in anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 1 mg/mL.

Data Presentation: HPLC Purity Analysis

The purity of the this compound sample is determined by calculating the relative peak area of the this compound peak to the total area of all detected peaks.

CompoundRetention Time (min)Relative Peak Area (%)
ICG-acid~15.25.8
This compound ~18.5 94.2

Note: Retention times are approximate and may vary depending on the specific HPLC system and column used.

Logical Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve this compound in Anhydrous DMSO inject Inject Sample onto C18 Column prep->inject separate Gradient Elution inject->separate detect UV-Vis Detection at 780 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate ICG_Pathway ICG_OSu This compound (Active Ester) Conjugate ICG-Biomolecule Conjugate ICG_OSu->Conjugate Conjugation ICG_Acid ICG-Acid (Inactive Impurity) ICG_OSu->ICG_Acid Hydrolysis Biomolecule Biomolecule (R-NH2) Biomolecule->Conjugate Water H2O (Moisture) Water->ICG_Acid

A Quantitative Comparison of ICG-OSu Fluorescence for Biological Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable near-infrared (NIR) fluorophore is a critical decision that directly impacts the sensitivity, accuracy, and reproducibility of experimental results. This guide provides an objective comparison of Indocyanine Green-OSu (ICG-OSu) fluorescence with other commonly used NIR dyes, supported by quantitative data and detailed experimental protocols.

Indocyanine Green (ICG) is a cyanine dye with a long history of use in medical diagnostics, including cardiac output determination, hepatic function assessment, and ophthalmic angiography.[1][2] Its N-hydroxysuccinimide (OSu) ester derivative, this compound, is an amine-reactive form that allows for covalent conjugation to antibodies and other biomolecules, enabling targeted NIR fluorescence imaging.[1] As the only NIR fluorophore approved by the U.S. Food and Drug Administration (FDA) for clinical use, ICG and its derivatives are highly attractive for developing targeted optical imaging agents.[3][4]

However, the practical application of this compound is not without its challenges. The inherent hydrophobicity of the ICG molecule can lead to the formation of aggregates and non-specific binding, potentially compromising the results of sensitive assays. Furthermore, issues such as photostability and quantum yield in biological environments are critical parameters that researchers must consider. This guide aims to provide a clear, data-driven comparison of this compound with other popular NIR fluorophores, IRDye 800CW and Cy7, to aid in the selection of the most appropriate dye for specific research needs.

Quantitative Comparison of NIR Fluorophores

The performance of a fluorescent dye is determined by its intrinsic photophysical properties. The following table summarizes the key quantitative parameters for ICG, IRDye 800CW, and Cy7. It is important to note that the properties of ICG can be influenced by its environment, such as the solvent and its binding to proteins.

PropertyICGIRDye 800CWCy7
Excitation Maximum (λex) ~787 nm~774-783 nm~750 nm
Emission Maximum (λem) ~815 nm~792-802 nm~764-773 nm
Molar Extinction Coefficient (ε) ~223,000 M⁻¹cm⁻¹~240,000 M⁻¹cm⁻¹~199,000 M⁻¹cm⁻¹
Quantum Yield (Φ) ~0.13 in DMSO, 0.14~0.08-0.12~0.3
Molecular Weight ~775 g/mol ~1166 g/mol ~780 g/mol
Reactive Group NHS Ester (for this compound)NHS EsterNHS Ester
Reactivity Primary aminesPrimary aminesPrimary amines

Note: The photophysical properties of dyes can vary depending on the solvent, conjugation state, and other environmental factors. The data presented here are representative values from the cited literature.

Performance in Key Applications

In Vivo Imaging

This compound has been widely used for in vivo imaging studies due to its deep tissue penetration in the NIR window. For instance, this compound conjugated to the monoclonal antibody panitumumab has been used to visualize tumors in mouse models. However, the amphiphilic nature of ICG-sOSu can lead to the formation of high molecular weight aggregates, which can complicate the interpretation of imaging data. In contrast, IRDye 800CW is known for its high sensitivity and low background, making it a preferred choice for detecting low-abundance targets.

A study comparing ICG and Methylene Blue (MB) for intestinal perfusion assessment found that while ICG showed higher absolute ingress values, MB demonstrated a stronger correlation with local lactate levels, a marker of ischemia. This highlights that the choice of dye can depend on the specific biological question being addressed.

Western Blotting

For quantitative Western blotting, IRDye 800CW is often favored due to its high signal-to-noise ratio and exceptional photostability, which allows for repeated imaging with minimal signal loss. The fluorescent signal from IRDye 800CW is directly proportional to the amount of target protein, enabling accurate quantification over a wide dynamic range. While Cy7 has a high quantum yield, its lower photostability can be a limitation for applications requiring long exposure times or multiple imaging sessions.

Experimental Protocols

To ensure the reproducibility of research findings, it is essential to follow well-defined experimental protocols. Below are detailed methodologies for key experiments involving this compound and its alternatives.

Antibody Conjugation with this compound

This protocol describes the general steps for conjugating this compound to a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • This compound (or its derivatives like ICG-sulfo-OSu)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Reaction tubes

  • Spectrophotometer

Procedure:

  • Prepare the mAb: Dialyze or buffer exchange the mAb into a carbonate/bicarbonate buffer at pH 8.5-9.0 to ensure the primary amines are deprotonated and available for reaction. The concentration of the mAb should be determined by measuring its absorbance at 280 nm.

  • Prepare the this compound solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation reaction: Add the desired molar excess of this compound to the mAb solution while gently vortexing. The optimal molar ratio of dye to antibody should be determined empirically but typically ranges from 5:1 to 20:1.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

  • Purification: Separate the ICG-mAb conjugate from the unconjugated dye using a size-exclusion chromatography column pre-equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at both 280 nm (for the protein) and the absorbance maximum of the dye (e.g., ~780 nm for ICG).

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis mAb Antibody in Reaction Buffer Mix Mix Antibody and this compound mAb->Mix ICG_OSu This compound in Anhydrous DMSO ICG_OSu->Mix Incubate Incubate (1-2h, RT, Dark) Mix->Incubate SEC Size-Exclusion Chromatography Incubate->SEC Analysis Spectrophotometric Analysis (DOL) SEC->Analysis G Start Start Anesthetize Anesthetize Mouse Start->Anesthetize Inject Inject ICG-mAb Conjugate (i.v.) Anesthetize->Inject Image Acquire Fluorescence Images (Multiple Time Points) Inject->Image Analyze Quantify Fluorescence (Tumor vs. Background) Image->Analyze End End Analyze->End

References

A Head-to-Head Comparison of ICG-OSu and Alexa Fluor 790 for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in in vivo imaging, the selection of the appropriate near-infrared (NIR) fluorophore is a critical determinant of experimental success. This guide provides an objective comparison of two widely used amine-reactive NIR dyes: Indocyanine Green-OSu (ICG-OSu) and Alexa Fluor 790. This comparison is based on their photophysical properties, performance in in vivo applications, and is supported by experimental data and detailed protocols to aid in making an informed decision for your specific research needs.

Indocyanine Green (ICG) is a cyanine dye that has been approved by the FDA for clinical use in applications such as determining cardiac output and hepatic function.[1][2] Its derivative, this compound, allows for covalent conjugation to proteins and other biomolecules for targeted imaging.[1][2] Alexa Fluor 790 is a member of the Alexa Fluor family of dyes, which are known for their enhanced brightness and photostability.[3] Both dyes operate in the NIR window (700-900 nm), where light penetration through tissue is maximal and autofluorescence is minimal, making them suitable for in vivo imaging.

Quantitative Comparison of Photophysical Properties

The selection of a fluorophore for in vivo imaging is heavily influenced by its photophysical characteristics. Key parameters include the molar extinction coefficient (a measure of how strongly the dye absorbs light at a specific wavelength), the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light), and photostability.

PropertyThis compoundAlexa Fluor 790Reference
Excitation Max (nm) ~780-785~782-784
Emission Max (nm) ~800-810~805-814
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~230,000~270,000
Quantum Yield (Φ) Variable, generally low in aqueous solutions (~0.01-0.02), increases upon binding to proteinsReported to be higher than ICG, though specific values for the OSu derivative are not readily available. AAT Bioquest lists the quantum yield for an equivalent dye as 0.13.
Photostability Prone to photobleaching and chemical degradationGenerally higher photostability compared to traditional cyanine dyes like ICG

In Vivo Performance: A Tale of Two Dyes

While photophysical properties provide a foundational understanding, the performance of these dyes in a biological context is paramount. Key considerations for in vivo imaging include the dye's stability in biological fluids, its tendency to aggregate, and the resulting signal-to-background ratio.

This compound: A primary challenge with this compound is its amphiphilic nature, which can lead to the formation of aggregates and non-covalent binding to proteins. This can result in high background signals, particularly in the liver and reticuloendothelial system, and can lead to variability in experimental results. Studies have shown that the conjugation process with this compound requires careful optimization to minimize the formation of high molecular weight aggregates. Despite these challenges, ICG's clinical approval and long history of use make it a relevant tool, especially in translational research.

Alexa Fluor 790: Alexa Fluor dyes are sulfonated, which increases their hydrophilicity and reduces aggregation tendencies. This generally leads to lower non-specific binding and improved signal-to-background ratios in vivo. The enhanced photostability of Alexa Fluor 790 allows for longer imaging times and more reliable quantification of fluorescent signals.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful in vivo imaging studies. Below are representative protocols for antibody conjugation and in vivo tumor imaging using this compound and Alexa Fluor 790.

Antibody Conjugation Protocol

This protocol describes the general steps for labeling an antibody with either this compound or Alexa Fluor 790 NHS ester.

Antibody Conjugation Workflow Antibody Conjugation Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization Antibody_Prep Antibody Preparation (0.5-2 mg/mL in amine-free buffer, e.g., PBS pH 7.4) Reaction Reaction (Add dye solution to antibody at a molar ratio of 5-15:1. Incubate for 1 hour at room temperature, protected from light) Antibody_Prep->Reaction pH adjustment to 8.3-8.5 with 1M sodium bicarbonate Dye_Prep Dye Preparation (Dissolve in anhydrous DMSO to 10 mg/mL) Dye_Prep->Reaction Purification Purification (Remove unconjugated dye using a desalting column, e.g., Sephadex G-25) Reaction->Purification Characterization Characterization (Determine degree of labeling (DOL) and protein concentration via spectrophotometry) Purification->Characterization

Caption: Workflow for conjugating antibodies with amine-reactive dyes.

Detailed Steps:

  • Antibody Preparation: The antibody should be in an amine-free buffer such as PBS at a concentration of 0.5-2 mg/mL. Buffers containing primary amines (e.g., Tris) will compete with the antibody for reaction with the dye.

  • Dye Preparation: Immediately before use, dissolve the this compound or Alexa Fluor 790 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Reaction: Adjust the pH of the antibody solution to 8.3-8.5 using 1M sodium bicarbonate. Add the reactive dye to the antibody solution at a molar excess of 5-15 moles of dye per mole of antibody. Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Remove the unconjugated dye from the labeled antibody using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) and the final protein concentration by measuring the absorbance at 280 nm and the absorbance maximum of the dye (~785 nm for ICG, ~783 nm for Alexa Fluor 790).

In Vivo Tumor Imaging Protocol

This protocol outlines the steps for imaging tumor-bearing mice with a fluorescently labeled antibody.

In Vivo Imaging Workflow In Vivo Tumor Imaging Workflow cluster_animal Animal Model cluster_injection Probe Administration cluster_imaging Imaging cluster_analysis Data Analysis Animal_Model Tumor Xenograft Model (e.g., subcutaneous injection of cancer cells in nude mice) Injection Intravenous Injection (Administer 10-100 µg of labeled antibody via tail vein) Animal_Model->Injection Imaging In Vivo Fluorescence Imaging (Image at multiple time points, e.g., 4, 24, 48, 72 hours post-injection) Injection->Imaging Analysis Image Analysis (Quantify fluorescence intensity in tumor and background regions to determine signal-to-background ratio) Imaging->Analysis

Caption: Workflow for in vivo tumor imaging with a fluorescent probe.

Detailed Steps:

  • Animal Model: Use an appropriate tumor xenograft model. For subcutaneous tumors, inject cancer cells into the flank of immunocompromised mice (e.g., nude mice).

  • Probe Administration: Once tumors reach a suitable size (e.g., 100-200 mm³), intravenously inject 10-100 µg of the ICG- or Alexa Fluor 790-labeled antibody via the tail vein.

  • In Vivo Imaging: At various time points post-injection (e.g., 4, 24, 48, and 72 hours), anesthetize the mice and acquire fluorescence images using an in vivo imaging system equipped with the appropriate excitation and emission filters.

  • Data Analysis: Quantify the average fluorescence intensity in the tumor region of interest (ROI) and a background region (e.g., non-tumor bearing muscle tissue). Calculate the signal-to-background ratio (SBR) by dividing the tumor intensity by the background intensity.

Signaling Pathways and Targeting

The utility of this compound and Alexa Fluor 790 extends to their ability to be conjugated to targeting ligands, such as antibodies, that recognize specific cell surface receptors. This allows for the visualization of signaling pathways and the specific targeting of diseased tissues. For example, an antibody targeting a receptor tyrosine kinase (RTK) overexpressed in a tumor can be labeled with either dye to visualize tumor localization and, potentially, receptor engagement.

Targeted Imaging Signaling Pathway Targeted Imaging of a Receptor Tyrosine Kinase cluster_ligand Targeting Ligand cluster_cell Tumor Cell Labeled_Ab Labeled Antibody (e.g., anti-EGFR-AF790) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Labeled_Ab->Receptor Binding Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt pathways) Receptor->Signaling Activation

Caption: Diagram of a labeled antibody targeting a cell surface receptor.

Conclusion

Both this compound and Alexa Fluor 790 are powerful tools for in vivo NIR fluorescence imaging. The choice between them depends on the specific requirements of the experiment.

  • This compound is a clinically relevant dye that is valuable for translational research. However, researchers must be mindful of its potential for aggregation and non-specific binding, which necessitates careful experimental design and data interpretation.

  • Alexa Fluor 790 generally offers superior brightness and photostability, along with reduced aggregation, leading to potentially higher signal-to-background ratios and more reproducible results. It is an excellent choice for preclinical studies demanding high sensitivity and quantitative accuracy.

By carefully considering the properties and experimental considerations outlined in this guide, researchers can select the optimal NIR fluorophore to achieve their in vivo imaging goals.

References

A Comparative Guide to the In Vitro and In Vivo Performance of ICG-OSu Probes

Author: BenchChem Technical Support Team. Date: November 2025

Indocyanine green (ICG), a near-infrared (NIR) fluorophore approved by the FDA, is a cornerstone of in vivo imaging. Its amine-reactive form, ICG-OSu (N-hydroxysuccinimidyl ester), enables covalent conjugation to proteins, antibodies, and other targeting molecules, creating bespoke imaging probes. However, the transition from a controlled in vitro environment to a complex in vivo system significantly alters the probe's performance. This guide provides a detailed comparison of this compound probe behavior in both settings, supported by experimental data and protocols for researchers in drug development and biomedical imaging.

Comparative Analysis: In Vitro vs. In Vivo Performance

The fundamental differences between a predictable laboratory setup and a dynamic biological system impose significant changes on the photophysical properties and stability of ICG probes.

Key Performance Parameters

The performance of an ICG probe is dictated by its environment. In vitro, conditions are controlled, leading to predictable behavior. In vivo, the probe encounters a multitude of factors that can alter its fluorescence, stability, and targeting efficacy.

In Vitro Environment: In a controlled setting like a buffered solution or cell culture medium, ICG's properties are primarily influenced by its concentration, the solvent, temperature, and light exposure.[1][2][3] At low concentrations, ICG exists as a monomer with a characteristic absorption peak around 780 nm.[1][4] As concentration increases, ICG molecules tend to form non-fluorescent aggregates (dimers and oligomers), which shifts the absorption peak to shorter wavelengths (680-730 nm) and quenches the fluorescence signal. Stability is also a major concern; ICG degrades when exposed to light and higher temperatures. For instance, in an aqueous solution at 22°C, ICG monomers can degrade by 25% over 48 hours, a figure that rises to 42% at 40°C.

In Vivo Environment: Once introduced into a living organism, the ICG probe is subjected to a host of new variables. A primary challenge is the immediate and extensive binding to plasma proteins, such as albumin. This binding can dramatically alter the probe's fluorescence, often leading to quenching. The probe's local microenvironment, including its hydrophobicity, can also cause shifts in its emission spectrum over time. Furthermore, factors like tissue scattering, rapid clearance from circulation by the liver (ICG has a half-life of 150-180 seconds), and probe metabolism contribute to a lower overall signal compared to in vitro measurements.

Quantitative Data Summary

The following tables summarize the key quantitative differences in the performance of ICG-based probes.

Table 1: Photophysical & Stability Properties

ParameterIn Vitro PerformanceIn Vivo PerformanceKey Influencing Factors
Absorption Max (λabs) ~780 nm (Monomer); ~700 nm (Aggregate)Red-shifted upon protein binding (~805 nm)Concentration, Solvent, Protein Binding
Emission Max (λem) ~800-810 nmDynamic shift observed (e.g., 826 to 835 nm)Local Hydrophobicity, Protein Interactions
Fluorescence Intensity High, but susceptible to concentration quenchingGenerally lower due to protein binding, quenching, and scatteringPlasma Proteins, Tissue Optics
Quantum Yield Low in aqueous solutions; can be enhanced in specific solvents or micellar systemsSignificantly reduced by interactions with biological componentsProtein Binding, Aggregation
Stability Degrades with light and heat (e.g., 25% degradation at 22°C in 48h)Rapid clearance (t1/2 = 3-4 min); subject to metabolic degradationLiver Function, Enzymatic Activity

Table 2: Performance in Targeting Applications

ParameterIn Vitro (Cell Culture)In Vivo (Tumor Models)Key Influencing Factors
Signal-to-Background High, with specific cell stainingLower, dependent on clearance, non-specific uptake, and tissue autofluorescenceProbe Targeting, Vascular Permeability (EPR effect)
Probe Aggregation Can occur during conjugation, leading to reduced yield and performanceAggregation can affect biodistribution and lead to non-specific liver uptakeDye-to-protein ratio, Probe Purity
Probe Activation Not typically observed unless specifically designedCan be harnessed; quenching in blood with activation at the target site (e.g., after internalization)Local Environment (pH, enzymes), Probe Design

Visualizing Key Processes

Diagrams generated using Graphviz DOT language help illustrate the critical workflows and factors influencing probe performance.

G cluster_0 Probe Preparation cluster_1 Performance Evaluation This compound This compound Conjugation Conjugation This compound->Conjugation Targeting Ligand (e.g., Antibody) Targeting Ligand (e.g., Antibody) Targeting Ligand (e.g., Antibody)->Conjugation Purification Purification Conjugation->Purification Purification (e.g., HPLC, G-25) Purification (e.g., HPLC, G-25) ICG-Probe Conjugate ICG-Probe Conjugate In Vitro QC In Vitro QC ICG-Probe Conjugate->In Vitro QC In Vivo Administration In Vivo Administration ICG-Probe Conjugate->In Vivo Administration Purification->ICG-Probe Conjugate Imaging & Analysis Imaging & Analysis In Vitro QC->Imaging & Analysis In Vivo Administration->Imaging & Analysis G cluster_0 In Vitro Factors cluster_1 In Vivo Factors A Concentration (Aggregation) B Solvent Polarity ICG Fluorescence ICG Fluorescence A->ICG Fluorescence C Temperature B->ICG Fluorescence D Light Exposure C->ICG Fluorescence D->ICG Fluorescence E Plasma Protein Binding F Tissue Scattering & Absorption E->ICG Fluorescence G Hepatic Clearance F->ICG Fluorescence H Metabolism G->ICG Fluorescence I EPR Effect H->ICG Fluorescence I->ICG Fluorescence G Probe_Circulation ICG-Antibody Probe in Bloodstream Quenched Fluorescence Quenched (Protein Binding) Probe_Circulation->Quenched Target_Binding Binds to Tumor Cell Receptor Probe_Circulation->Target_Binding Targeting Internalization Internalization (Endocytosis) Target_Binding->Internalization Activation Probe Degradation in Lysosome Internalization->Activation Signal Fluorescence Activated (Signal ON) Activation->Signal

References

A Head-to-Head Comparison of ICG-OSu and IRDye 800CW for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate near-infrared (NIR) fluorescent dye for protein labeling is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of two widely used amine-reactive dyes: Indocyanine Green N-hydroxysuccinimidyl ester (ICG-OSu) and IRDye 800CW N-hydroxysuccinimidyl (NHS) ester.

This comparison delves into their chemical and photophysical properties, protein labeling protocols, and performance characteristics, supported by available experimental data, to aid in the selection of the optimal dye for specific research applications.

Physicochemical and Photophysical Properties

A summary of the key properties of this compound and IRDye 800CW is presented in Table 1. Both dyes are activated with an NHS ester group, enabling covalent conjugation to primary and secondary amines, such as the lysine residues on proteins. They operate in the NIR window (700-900 nm), which is advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration.

PropertyThis compoundIRDye 800CW NHS Ester
Molecular Weight ~828 g/mol [1]~1166 g/mol [2][3]
Reactive Group N-hydroxysuccinimidyl esterN-hydroxysuccinimidyl ester
Reactivity Primary and secondary amines (e.g., lysine residues)[1][4]Primary and secondary amines (e.g., lysine residues)
Excitation Max (nm) ~780 nm774 - 778 nm
Emission Max (nm) ~800 nm789 - 794 nm
Molar Absorptivity (L mol⁻¹ cm⁻¹) ~230,000 in DMSO~240,000 in PBS, ~300,000 in Methanol
Solubility Moderate water solubility, typically dissolved in DMSOGood water solubility

Performance Comparison: Brightness, Stability, and Signal-to-Noise Ratio

The performance of a fluorescent dye is a critical factor in its selection. Key performance indicators include brightness (a function of molar absorptivity and quantum yield), stability (photostability and stability of the conjugate), and the resulting signal-to-noise ratio in imaging applications.

Performance MetricICGIRDye 800CWKey Findings
Quantum Yield The absolute quantum yield of ICG in TCB has been reported as 8.6 ± 0.1%.The absolute quantum yield of nanocolloidal albumin-IRDye 800CW in TCB was found to be 8.0 ± 0.2%, similar to ICG.The quantum yields of ICG and an IRDye 800CW conjugate are comparable.
Brightness A well-established NIR dye.Reported to be approximately four-fold brighter than ICG.IRDye 800CW is noted for its superior brightness.
In Vivo Retention A strong decrease or complete disappearance of the fluorescence signal was seen 24 hours after injection of ICG/HSA in a sentinel lymph node model.No decrease in the fluorescence signal from the sentinel node was observed 24 hours after injection of nanocolloidal albumin-IRDye 800CW.IRDye 800CW conjugates demonstrate significantly better retention in vivo.
Conjugate Stability ICG is known to be unstable in aqueous solutions and sensitive to light.A panitumumab-IRDye800CW conjugate was found to be mostly stable over 54 months, with some aggregation observed over time.IRDye 800CW conjugates exhibit greater long-term stability.
Signal-to-Noise Ratio (SNR) In a 96-well plate assay, the SNR of ICG peaked at approximately 10 µM and then decreased due to quenching.In the same assay, IRDye 800CW showed a continuously increasing SNR with concentration.IRDye 800CW demonstrates a better signal-to-noise ratio at higher concentrations compared to ICG in this in vitro setting.

Experimental Protocols

The following are generalized protocols for labeling proteins with this compound and IRDye 800CW NHS Ester. It is important to note that optimal labeling conditions, including the dye-to-protein molar ratio, may need to be determined empirically for each specific protein.

Protein Preparation (Common for Both Dyes)
  • Dissolve the protein to be labeled in a buffer free of primary amines, such as phosphate-buffered saline (PBS), at a pH of 8.0-9.0. A common choice is 0.1 M sodium bicarbonate buffer, pH 8.3.

  • Ensure the protein concentration is at least 2 mg/mL for efficient labeling.

  • If the protein solution contains substances that can interfere with the labeling reaction (e.g., Tris, glycine, ammonium salts, or sodium azide), they must be removed by dialysis or buffer exchange.

This compound Labeling Protocol
  • Prepare a stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 10-20 mM immediately before use.

  • Add the appropriate volume of the this compound stock solution to the protein solution. A common starting molar ratio of dye to protein is 10:1.

  • Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or rotation, protected from light.

  • Purify the labeled protein from the unreacted dye using size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

IRDye 800CW NHS Ester Labeling Protocol
  • Prepare a stock solution of IRDye 800CW NHS Ester in anhydrous DMSO or water at a concentration of 10-20 mg/mL.

  • Add the calculated amount of the dye stock solution to the protein solution. For IgG antibodies, a final dye-to-protein ratio of 1:1 to 2:1 is often recommended.

  • Incubate the reaction for 2 hours at room temperature (20°C).

  • Purify the conjugate using a desalting spin column or extensive dialysis against an appropriate buffer like PBS.

Experimental Workflow and Logical Relationships

The general workflow for protein labeling with either this compound or IRDye 800CW NHS Ester is depicted below. The fundamental steps of protein preparation, dye reconstitution, conjugation, and purification are common to both.

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein_Prep Protein Preparation (Buffer Exchange, Concentration) Conjugation Conjugation Reaction (Incubation) Protein_Prep->Conjugation Dye_Prep Dye Reconstitution (DMSO or Water) Dye_Prep->Conjugation Purification Purification (Size Exclusion / Dialysis) Conjugation->Purification Analysis Characterization (Spectroscopy, DOS) Purification->Analysis

References

Assessing the Specificity of ICG-OSu Targeted Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indocyanine green (ICG), a near-infrared (NIR) fluorescent dye approved by the FDA, is a cornerstone in the development of targeted probes for in vivo imaging. Its ester derivative, ICG-OSu, allows for covalent conjugation to targeting moieties such as antibodies, affibodies, and nanobodies, enabling the visualization of specific biological targets. However, the success of these targeted probes hinges on their specificity – the ability to accumulate at the target site while minimizing off-target binding. This guide provides a comparative analysis of this compound targeted probes against other NIR dye-based alternatives, supported by quantitative data and detailed experimental protocols to aid researchers in selecting and evaluating the optimal imaging agents for their needs.

Quantitative Comparison of NIR-Labeled Targeting Probes

The specificity of a targeted fluorescent probe is often quantified by the tumor-to-background ratio (TBR), which measures the fluorescence intensity at the target site relative to the surrounding non-target tissue. A higher TBR indicates greater specificity. The following tables summarize the TBR and biodistribution data for various NIR dye-conjugated probes targeting the epidermal growth factor receptor (EGFR), a common cancer biomarker.

Targeting MoietyDye ConjugateTumor ModelTumor-to-Background Ratio (TBR)Time Post-InjectionReference
PanitumumabICG-sOSuLS-174T XenograftsSuperior to controlDays 3 and 7[1][2]
PanitumumabIRDye 800CWLS174T, Colo205, SW9486.00, 5.78, 4.31-[3]
CetuximabIRDye 800CWA-431 Xenografts4.3 - 5.824 - 96 hours[4]
Cetuximab scFvIRDye 800CWA-431 Xenografts5.9 - 7.124 - 96 hours[4]
CetuximabIRDye 800CWHead and Neck Cancer2.86 - 3.10-
CetuximabIRDye 800CWHead and Neck Cancer5.7 - 9.5-

Table 1: Comparison of Tumor-to-Background Ratios for EGFR-Targeted NIR Probes. This table presents a comparative overview of the tumor-to-background ratios achieved with different EGFR-targeting antibodies and antibody fragments conjugated to either ICG-sOSu or IRDye 800CW.

Targeting MoietyDye ConjugateOrgan% Injected Dose per Gram (%ID/g)Time Post-InjectionReference
Trastuzumab⁸⁹ZrBlood~9.324 hours
Trastuzumab⁸⁹ZrTumor~5120 hours
Trastuzumab⁸⁹Zr-Lx-AFBlood~1596 hours
Trastuzumab⁸⁹Zr-Lx-AFTumor~2096 hours

Table 2: Biodistribution Data for Antibody-Based Probes. This table provides examples of the biodistribution of a targeted antibody, trastuzumab, in different organs over time. While not directly conjugated to a fluorescent dye in these examples, the data illustrates the general pharmacokinetic profile of antibody-based probes.

Experimental Protocols

Accurate assessment of probe specificity requires robust and well-defined experimental protocols. Below are detailed methodologies for key in vitro and in vivo experiments.

In Vitro Specificity Assessment: Fluorescence Microscopy

This protocol outlines a method to visually assess the binding specificity of a fluorescently labeled probe to target cells.

Materials:

  • Target cells (expressing the antigen of interest)

  • Negative control cells (not expressing the antigen)

  • This compound labeled targeting probe

  • Unlabeled targeting probe (for blocking experiment)

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (4% in PBS) for fixation

  • DAPI or Hoechst stain for nuclear counterstaining

  • Fluorescence microscope with appropriate filter sets for the NIR dye and nuclear stain

Procedure:

  • Cell Seeding: Seed target and negative control cells in separate wells of a glass-bottom imaging plate and culture overnight to allow for adherence.

  • Blocking (Control): To one set of wells containing target cells, add a 100-fold molar excess of the unlabeled targeting probe and incubate for 1 hour at 37°C. This will saturate the target receptors.

  • Probe Incubation: To all wells (including the blocked wells), add the this compound labeled probe at a predetermined optimal concentration. Incubate for 1-2 hours at 37°C.

  • Washing: Gently wash the cells three times with cold PBS to remove unbound probe.

  • Fixation: Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Counterstaining: Incubate the cells with DAPI or Hoechst stain for 10-15 minutes to visualize the nuclei.

  • Washing: Wash the cells twice with PBS.

  • Imaging: Acquire images using a fluorescence microscope. Capture images in the NIR channel (for the probe) and the blue channel (for the nuclei).

Expected Results:

  • High Specificity: Strong fluorescence signal from the target cells incubated with the labeled probe.

  • Low Non-specific Binding: Minimal to no fluorescence from the negative control cells.

  • Blocking Confirmation: Significantly reduced fluorescence from the target cells pre-incubated with the unlabeled probe.

In Vitro Specificity Assessment: Flow Cytometry Binding Assay

This protocol provides a quantitative method to assess the binding affinity and specificity of a fluorescently labeled probe.

Materials:

  • Target cells

  • Negative control cells

  • This compound labeled targeting probe

  • Unlabeled targeting probe

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

  • Flow cytometer with a laser and detector compatible with the NIR dye

Procedure:

  • Cell Preparation: Harvest and resuspend target and negative control cells in flow cytometry buffer to a concentration of 1x10⁶ cells/mL.

  • Competition Assay:

    • Prepare a series of dilutions of the unlabeled targeting probe.

    • In a 96-well plate, add a fixed, saturating concentration of the this compound labeled probe to each well.

    • Add the varying concentrations of the unlabeled probe to the wells.

    • Add 100 µL of the target cell suspension to each well.

  • Direct Binding Assay:

    • Prepare a series of dilutions of the this compound labeled probe.

    • Add the varying concentrations of the labeled probe to wells containing either target cells or negative control cells.

  • Incubation: Incubate the plates for 1-2 hours on ice or at 4°C, protected from light.

  • Washing: Wash the cells three times with cold flow cytometry buffer by centrifugation and resuspension to remove unbound probe.

  • Data Acquisition: Resuspend the cells in flow cytometry buffer and acquire data on the flow cytometer. Measure the mean fluorescence intensity (MFI) for each sample.

  • Data Analysis:

    • Competition Assay: Plot the MFI against the concentration of the unlabeled competitor to determine the IC50 value (the concentration of unlabeled probe that inhibits 50% of the labeled probe binding).

    • Direct Binding Assay: Plot the MFI against the concentration of the labeled probe to determine the dissociation constant (Kd) for the target cells and to assess non-specific binding to the negative control cells.

In Vivo Specificity Assessment: Fluorescence Imaging in a Tumor Model

This protocol describes the in vivo evaluation of a targeted probe's ability to accumulate at a tumor site.

Materials:

  • Immunocompromised mice bearing subcutaneous tumors derived from target cells

  • This compound labeled targeting probe

  • Control probe (e.g., this compound labeled non-specific IgG or the free dye)

  • In vivo imaging system capable of NIR fluorescence detection

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mice.

  • Probe Administration: Inject the this compound labeled targeting probe intravenously (e.g., via tail vein) at a predetermined dose. Inject a separate cohort of mice with the control probe.

  • Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, 72 hours). It is crucial to maintain consistent imaging parameters (e.g., exposure time, laser power) for all animals and time points.

  • Data Analysis:

    • Draw regions of interest (ROIs) over the tumor and a contralateral, non-tumor-bearing area (background).

    • Quantify the average fluorescence intensity within each ROI.

    • Calculate the tumor-to-background ratio (TBR) for each time point.

  • Ex Vivo Biodistribution (Optional but Recommended):

    • At the final time point, euthanize the mice and excise the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart).

    • Image the excised tissues using the in vivo imaging system to quantify the fluorescence signal in each organ.

    • Calculate the percent injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile of the probe.

Visualizing Experimental Workflows

Experimental_Workflow

Alternatives to this compound

While this compound is a widely used reagent, several alternatives are available, each with its own set of advantages and disadvantages.

  • IRDye 800CW: This dye is a common alternative to ICG and is often used in preclinical and clinical studies. As shown in Table 1, probes conjugated to IRDye 800CW can achieve high TBRs.

  • iFluor® Dyes: This family of dyes offers a range of excitation and emission wavelengths, including NIR options. They are reported to have high quantum yields and photostability.

  • Indocyanine Blue (ICB): A structural analog of ICG, ICB has a shorter emission wavelength, making it potentially suitable for dual-channel imaging applications alongside ICG.

  • PEGylated ICG Derivatives: The hydrophobicity of ICG can sometimes lead to non-specific binding. Modifying ICG with polyethylene glycol (PEG) chains can improve its water solubility and reduce non-specific interactions.

Conclusion

The specificity of this compound targeted probes is a critical factor in their successful application for in vivo imaging. As demonstrated by the presented data, high tumor-to-background ratios can be achieved with carefully designed and purified probes. However, researchers should be aware of the potential for non-specific binding and aggregation associated with ICG. Alternatives such as IRDye 800CW and modified ICG derivatives offer potential improvements in specificity and imaging performance. The selection of the optimal NIR dye and targeting moiety should be guided by empirical data generated through rigorous in vitro and in vivo testing, following detailed protocols as outlined in this guide. This systematic approach will ensure the development of highly specific and effective targeted probes for advancing biomedical research and drug development.

References

A Comparative Review of Near-Infrared Fluorescent Probes for Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of leading near-infrared (NIR) fluorescent probes, including Indocyanine Green (ICG) and various cyanine dyes, to guide researchers, scientists, and drug development professionals in selecting the optimal imaging agents for their specific applications.

Near-infrared (NIR) fluorescence imaging, operating within the 700-900 nm spectral window, has emerged as a powerful modality for deep-tissue biological imaging. This is attributed to the reduced light scattering and minimal autofluorescence of biological tissues at these wavelengths, enabling high-resolution imaging with an improved signal-to-background ratio.[1][2][3] The selection of an appropriate NIR fluorescent probe is paramount for successful in vivo imaging, directly impacting the sensitivity, specificity, and overall outcome of preclinical and clinical studies. This guide provides a comprehensive comparison of commonly used NIR probes, focusing on their performance metrics, supported by experimental data and detailed protocols.

Quantitative Comparison of Key Performance Indicators

The efficacy of a NIR fluorescent probe is determined by a combination of its photophysical and pharmacokinetic properties. Key parameters include the quantum yield (Φf), which measures the efficiency of converting absorbed light into emitted fluorescence, the molar extinction coefficient (ε), indicating the light-absorbing capability, and in vivo characteristics such as plasma half-life and clearance pathways.[3][4]

Dye FamilyDye NameExcitation Max (nm)Emission Max (nm)Quantum Yield (Φf)Solvent/ConditionMolar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Reference(s)
CyanineIndocyanine Green (ICG)~780~820~0.012 - 0.13Ethanol, DMSO, Water170,000
CyanineIRDye 800CW~774~789~0.09 - 0.12PBS, Water-
CyanineIRDye 700DX~688~705~0.12 (unbound)Aqueous Solution-
CyanineCy5.5~675~694~0.23Methanol-
CyanineCy7~743~767~0.28Methanol250,000
CyanineCy7.5>750>750---
Alexa FluorAlexa Fluor 750~749~775~0.12-270,000

Table 1: Photophysical Properties of Common NIR Dyes. The quantum yield and molar extinction coefficient are critical determinants of a probe's brightness. Note that these values can be highly dependent on the solvent and conjugation state.

FeatureCy7.5 diacid(diso3) (Expected)Indocyanine Green (ICG)Cy7 (Unconjugated)
Water SolubilityHighModerateLow to Moderate
Primary Clearance RouteRenalHepatobiliaryRenal
Plasma Half-lifeShortVery Short (2-4 minutes)Short
Tissue PenetrationExcellent (NIR Emission)Good (NIR Emission)Excellent (NIR Emission)
Signal-to-Background RatioPotentially HighVariable, Prone to AggregationPotentially High
In Vivo StabilityGoodModerate, Prone to AggregationModerate

Table 2: In Vivo Performance Characteristics of Selected Cyanine Dyes. The in vivo behavior of a probe, including its clearance mechanism and stability, significantly influences its suitability for different imaging applications.

Experimental Protocols

Reproducible and well-documented experimental protocols are fundamental for the reliable comparison of NIR fluorescent probes.

Protocol for Comparative In Vivo Tumor Imaging

This protocol outlines a generalized procedure for comparing the tumor-targeting capabilities of different NIR probes in a xenograft mouse model.

1. Animal Model and Tumor Induction:

  • Use athymic nude mice (6-8 weeks old).

  • Induce tumors by subcutaneously injecting a suspension of cancer cells (e.g., human lung adenocarcinoma A549 cells) into the flank of each mouse.

  • Allow tumors to grow to a suitable size (e.g., 5-10 mm in diameter).

2. Probe Administration:

  • Prepare sterile solutions of the NIR probes to be compared (e.g., ICG, Cy7-conjugated antibody) in a biocompatible vehicle like phosphate-buffered saline (PBS).

  • Administer the probes intravenously via the tail vein. The dosage should be optimized for each probe.

3. In Vivo Fluorescence Imaging:

  • At predetermined time points post-injection (e.g., 1, 4, 8, 24 hours), anesthetize the mice.

  • Place the mouse in a small animal in vivo imaging system equipped with the appropriate excitation laser and emission filters for the specific NIR probes being used.

  • Acquire both fluorescence and white-light images for anatomical reference.

4. Data Analysis:

  • Use the imaging system's software to overlay the fluorescence signal on the photographic image.

  • Quantify the fluorescence intensity in the tumor region and a non-tumor region (e.g., muscle) to calculate the tumor-to-background ratio (TBR).

  • Compare the TBR values and the temporal fluorescence signal changes between the different probes to assess their tumor targeting and clearance kinetics.

Protocol for Relative Quantum Yield Determination

This protocol describes the comparative method for determining the fluorescence quantum yield of a NIR dye relative to a standard.

1. Materials and Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorescence Spectrophotometer

  • Quartz Cuvettes (1 cm path length)

  • NIR dye of interest (sample)

  • A quantum yield standard with a known Φf in the same spectral region (e.g., ICG in DMSO).

  • High-purity solvent (e.g., DMSO, ethanol).

2. Preparation of Solutions:

  • Prepare a series of dilute solutions of both the sample dye and the standard dye in the same solvent.

  • The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

3. Measurements:

  • Absorbance: Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.

  • Fluorescence: Record the fluorescence emission spectrum of each solution using the fluorescence spectrophotometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.

4. Calculation:

  • Integrate the area under the corrected emission curve for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • The quantum yield of the sample (Φf_sample) can be calculated using the following equation: Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where:

    • Φf_std is the quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients of the linear plots for the sample and standard, respectively.

    • η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental procedures is crucial for understanding the application of NIR probes.

Mechanism of an Activatable NIR Probe for Enzyme Detection Probe NIR Probe (Fluorescence Quenched) Cleavage Enzymatic Cleavage of Quenching Moiety Probe->Cleavage Enzyme Target Enzyme Enzyme->Cleavage ActivatedProbe Activated NIR Probe (Fluorescent) Cleavage->ActivatedProbe Signal NIR Fluorescence Signal ActivatedProbe->Signal Workflow for In Vivo Imaging Comparison cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis AnimalModel Establish Animal Model (e.g., Tumor Xenograft) Injection Intravenous Injection of Probes AnimalModel->Injection ProbePrep Prepare NIR Probe Solutions ProbePrep->Injection Imaging In Vivo Imaging at Multiple Time Points Injection->Imaging Quantification Quantify Fluorescence Signal (Tumor vs. Background) Imaging->Quantification Comparison Compare Probe Performance (TBR, Kinetics) Quantification->Comparison

References

A Comparative Guide to ICG-OSu Imaging and Histological Validation for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Indocyanine Green N-hydroxysuccinimidyl ester (ICG-OSu) fluorescence imaging with the gold-standard histological analysis. Designed for researchers, scientists, and drug development professionals, this document offers an objective evaluation of this compound's performance, supported by experimental data, and compares it with other common imaging agents.

This compound Imaging: Performance Against Histology

This compound is a near-infrared (NIR) fluorescent dye that covalently binds to proteins, making it a valuable tool for imaging tissues with high protein content and increased vascular permeability, such as tumors. Its performance is critically evaluated by cross-validation with histology, the microscopic study of tissue architecture and composition.

Quantitative Comparison with Histology

The correlation between the fluorescent signal from this compound and the histopathological findings is a key determinant of its utility. The following table summarizes key performance metrics from comparative studies.

Performance MetricThis compound Fluorescence ImagingHistological AnalysisCorrelation/Validation
Tumor Detection Sensitivity High, with reported sensitivities for tumor involvement around 70.6%[1].Gold standard for definitive diagnosis of malignancy.ICG fluorescence demonstrates a high level of accuracy in detecting tumor presence, with an area under the ROC curve of 85.3% in some studies[1].
Tumor Detection Specificity High, with reported specificities for tumor involvement reaching 100% in certain studies[1].Provides the highest level of specificity in differentiating between cell types and tissue structures.The high specificity of ICG imaging is consistently validated by the absence of malignant cells in histologically examined non-fluorescent tissues.
Tumor-to-Background Ratio (TBR) Significantly higher in tumor tissues compared to surrounding normal tissues, facilitating clear demarcation.Not applicable.The fluorescent "hot spots" identified by high TBR values consistently correspond to tumor regions confirmed by H&E staining.
Sentinel Lymph Node (SLN) Detection Detection rates reported to be as high as 100%[2][3].Confirms the presence or absence of metastatic cancer cells in the lymph nodes.The high detection rate of ICG for SLNs is confirmed by subsequent histological analysis of the excised nodes.

Comparison with Alternative Imaging Agents

This compound is one of several agents used in fluorescence-guided surgery and imaging. Its performance relative to other common fluorophores is crucial for selecting the appropriate tool for a given research or clinical application.

Imaging AgentMechanism of ActionDetection Rate (for SLN Biopsy)Key AdvantagesKey Limitations
This compound Covalent binding to proteins in areas of high vascular permeability (EPR effect).~100%High sensitivity and specificity, deep tissue penetration of NIR light.Non-specific uptake in inflamed tissues can lead to false positives.
Methylene Blue Visual dye that stains tissues blue.~93%Inexpensive and widely available.Lower detection rate compared to ICG, potential for tissue staining to obscure the surgical field.
5-Aminolevulinic Acid (5-ALA) Metabolized into the fluorescent protoporphyrin IX (PpIX) by tumor cells.Not typically used for SLN biopsy. For gliomas, sensitivity is ~87% and specificity is ~89%.Tumor-specific accumulation provides high contrast.Limited to specific tumor types that have the necessary metabolic pathways; shallower tissue penetration of visible light.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are representative protocols for in vivo this compound imaging and subsequent histological validation.

In Vivo this compound Imaging Protocol in a Mouse Tumor Model
  • Preparation of this compound Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution. Immediately before use, dilute the stock solution in sterile phosphate-buffered saline (PBS) to the desired final concentration (e.g., 1-4 mg/kg body weight).

  • Animal Model: Utilize tumor-bearing mice (e.g., subcutaneous xenografts of human cancer cell lines in immunodeficient mice).

  • Administration of this compound: Inject the freshly prepared this compound solution intravenously via the tail vein. The volume of injection is typically around 0.2 mL for a 20g mouse.

  • In Vivo Fluorescence Imaging: At a predetermined time point post-injection (e.g., 24 hours to allow for clearance from non-target tissues and optimal tumor accumulation), anesthetize the mouse. Image the tumor and surrounding tissues using a near-infrared (NIR) imaging system with appropriate excitation and emission filters (e.g., excitation ~780 nm, emission ~830 nm).

  • Image Analysis: Quantify the fluorescence intensity of the tumor and a region of adjacent normal tissue to calculate the tumor-to-background ratio (TBR).

Post-Imaging Histological Validation Protocol
  • Tissue Harvesting and Fixation: Immediately following the final imaging session, euthanize the mouse and carefully excise the tumor and surrounding tissues. Fix the tissues in 10% neutral buffered formalin for 24-48 hours.

  • Tissue Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol solutions, clear with xylene, and embed in paraffin wax.

  • Sectioning: Using a microtome, cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissues.

  • Hematoxylin and Eosin (H&E) Staining: Mount the tissue sections on microscope slides, deparaffinize, rehydrate, and stain with H&E to visualize cellular morphology and tissue architecture.

  • Microscopic Analysis: A trained pathologist should examine the H&E stained slides under a light microscope to confirm the presence and extent of the tumor, assess tumor margins, and correlate these findings with the fluorescence imaging data.

Visualizing Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the key processes involved in the cross-validation of this compound imaging with histology.

G cluster_invivo In Vivo this compound Imaging cluster_histology Histological Validation A This compound Injection (Intravenous) B Systemic Distribution & Tumor Accumulation A->B C NIR Fluorescence Imaging (e.g., 24h post-injection) B->C D Image Acquisition & TBR Calculation C->D E Tissue Excision & Fixation C->E Post-Imaging Tissue Harvest H Microscopic Examination & Pathological Assessment D->H Data Correlation F Paraffin Embedding & Sectioning E->F G H&E Staining F->G G->H

Caption: Cross-validation workflow of this compound imaging with histology.

G cluster_mechanism This compound Tumor Targeting Mechanism A Leaky Tumor Vasculature (EPR Effect) B Extravasation of this compound into Tumor Interstitium A->B C Covalent Binding of this compound to Abundant Tumor Proteins B->C E Enhanced Retention & Accumulation of this compound in Tumor C->E D Impaired Lymphatic Drainage D->E

References

Safety Operating Guide

Navigating the Safe Disposal of ICG-OSu: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents like Indocyanine green N-hydroxysuccinimidyl ester (ICG-OSu) are paramount for laboratory safety and operational integrity. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, ensuring that its reactive components are neutralized before entering the waste stream.

I. Understanding this compound and Associated Hazards

This compound is a near-infrared fluorescent dye that contains a reactive N-Hydroxysuccinimide (NHS) ester group. This NHS ester is moisture-sensitive and readily reacts with primary amines. While the Safety Data Sheet (SDS) for this compound may classify it as not a hazardous substance or mixture, the reactivity of the NHS ester group necessitates a careful disposal protocol to prevent unintended reactions.[1] The primary principle for the safe disposal of this compound, as with other NHS esters, is the deactivation of this reactive group through quenching.[2]

II. Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment. This includes, but is not limited to, a lab coat, safety goggles, and chemical-resistant gloves.[2] All handling of this compound, including the disposal process, should be conducted in a well-ventilated fume hood to minimize inhalation exposure.[2]

Table 1: Essential Safety and Handling Information for this compound

ParameterGuidelineSource
Personal Protective Equipment (PPE) Lab coat, safety goggles, chemical-resistant gloves[2]
Handling Location Well-ventilated fume hood
Storage of Stock Solutions -20°C for 1-2 months
Accidental Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes.
Accidental Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids.
Spill Cleanup Absorb with finely-powdered liquid-binding material (e.g., diatomite). Decontaminate surfaces with alcohol.

III. Step-by-Step Disposal Protocol: Deactivation of this compound

The following protocol is designed for deactivating small quantities of this compound typically used in a laboratory setting. The primary method for deactivation is hydrolysis, which breaks down the reactive NHS ester.

Experimental Protocol: Quenching of Unreacted this compound

Materials:

  • Unreacted this compound waste (solid or dissolved in an organic solvent like DMSO or DMF)

  • Quenching solution: 1 M Sodium Bicarbonate (NaHCO₃) or another basic solution like 1 M Tris or Glycine.

  • pH paper or pH meter

  • Appropriately labeled hazardous waste container

Procedure:

  • Preparation: In a designated fume hood, select a container for the quenching reaction that is larger than the volume of the waste to accommodate the addition of the quenching solution.

  • Dissolution (if necessary): If the this compound waste is in solid form, dissolve it in a minimal amount of a water-miscible organic solvent such as DMSO or DMF.

  • Quenching (Hydrolysis):

    • For every 1 mg of solid this compound waste, add 1 mL of 1 M sodium bicarbonate solution.

    • If the waste is in a solution of an organic solvent, add the aqueous sodium bicarbonate solution in a volume at least 10 times greater than the organic solvent volume.

    • The half-life of NHS esters decreases significantly at a higher pH; for instance, at pH 8.6, the half-life can be as short as 10 minutes. Stir the mixture at room temperature for at least 4 hours to ensure complete hydrolysis.

  • pH Verification: After the reaction, check the pH of the solution to ensure it is neutral (between 6 and 8). If necessary, adjust the pH with a suitable acid (e.g., 1 M HCl).

  • Waste Collection: Transfer the resulting solution, which now contains the hydrolyzed, non-reactive ICG and N-hydroxysuccinimide, into a clearly labeled hazardous waste container. The label should include the chemical names of all components.

  • Disposal of Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be placed in a sealed bag and disposed of as solid chemical waste. Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous waste before the container is discarded.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: this compound Waste ppe Don Appropriate PPE (Lab Coat, Goggles, Gloves) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood is_solid Is the waste solid? fume_hood->is_solid dissolve Dissolve in minimal water-miscible organic solvent (e.g., DMSO, DMF) is_solid->dissolve Yes quench Quench with Basic Solution (e.g., 1 M Sodium Bicarbonate) Stir for at least 4 hours is_solid->quench No (in solution) dissolve->quench verify_ph Verify pH is Neutral (6-8) quench->verify_ph neutralize Neutralize with Acid (e.g., 1 M HCl) verify_ph->neutralize No collect_liquid Collect Liquid Waste in Labeled Hazardous Waste Container verify_ph->collect_liquid Yes neutralize->verify_ph dispose_solids Dispose of Contaminated Solids (Gloves, Tips, etc.) as Solid Chemical Waste collect_liquid->dispose_solids end End of Procedure dispose_solids->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling ICG-OSu

Author: BenchChem Technical Support Team. Date: November 2025

Indocyanine green N-hydroxysuccinimide ester (ICG-OSu) is a reactive, near-infrared fluorescent dye commonly used for labeling proteins and other biomolecules in research and development. Due to its reactive nature, proper handling and personal protective equipment (PPE) are crucial to ensure the safety of laboratory personnel. This guide provides essential safety protocols, PPE recommendations, and a clear workflow for the handling and disposal of this compound.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.[1][2]

PPE CategoryRecommendation
Eye/Face Protection Wear tight-sealing safety goggles. A face shield is also recommended to provide additional protection against splashes.[2]
Skin Protection Wear protective gloves and a lab coat or other protective clothing to prevent skin contact.[2][3]
Respiratory Protection Use in a well-ventilated area, preferably with local exhaust ventilation, to avoid inhalation of dust or aerosols. If ventilation is inadequate or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator should be worn.

Operational Workflow for Handling this compound

Proper handling of this compound from receipt to disposal is critical for both safety and experimental success. The following diagram outlines the key steps in the operational workflow.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal storage Store at -20°C Protect from Light prep_area Prepare in Ventilated Area storage->prep_area 1. Setup don_ppe Don Appropriate PPE prep_area->don_ppe 2. Safety First reconstitute Reconstitute with Anhydrous DMSO don_ppe->reconstitute 3. Proceed reaction Perform Labeling Reaction reconstitute->reaction 4. Experiment decontaminate Decontaminate Surfaces with Alcohol reaction->decontaminate 5. Cleanup dispose Dispose of Waste per Institutional Guidelines decontaminate->dispose 6. Final Step

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Reconstitution of this compound

A common procedure in laboratories using this compound is its reconstitution for subsequent use in labeling reactions.

Objective: To prepare a stock solution of this compound in a suitable solvent.

Materials:

  • This compound vial

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Micropipettes and sterile, nuclease-free tips

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Before opening, allow the this compound vial to equilibrate to room temperature to prevent condensation of moisture.

  • Add the required volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).

  • Mix thoroughly by vortexing or pipetting up and down until the this compound is completely dissolved.

  • Briefly centrifuge the vial to collect the solution at the bottom.

  • The reconstituted this compound solution is now ready for use in labeling reactions. For optimal results, it is recommended to use the solution promptly.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.

  • Liquid Waste: Absorb solutions containing this compound with an inert, liquid-binding material such as diatomite or universal binders.

  • Solid Waste: All contaminated materials, including empty vials, pipette tips, and gloves, should be collected in a designated and clearly labeled waste container.

  • Decontamination: Decontaminate work surfaces and any non-disposable equipment by scrubbing with alcohol.

  • Final Disposal: Dispose of all this compound waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidelines.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.